Product packaging for Ethyl isoxazole-5-carboxylate(Cat. No.:CAS No. 173850-41-4)

Ethyl isoxazole-5-carboxylate

Cat. No.: B071279
CAS No.: 173850-41-4
M. Wt: 141.12 g/mol
InChI Key: JOWMDIFULFYASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl isoxazole-5-carboxylate (CAS 173850-41-4) is a versatile chemical building block and key intermediate in medicinal chemistry and drug discovery research. Its core value lies in the isoxazole ring, a privileged scaffold in the development of biologically active molecules. This compound serves as a fundamental precursor for the synthesis of diverse derivatives, particularly through further functionalization of its ester group. In research applications, this compound is a valuable precursor for the design and synthesis of novel hybrid molecules with potential anticancer properties. It has been utilized as a key intermediate in the creation of indole-isoxazole hybrids, which have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma . Furthermore, derivatives of this compound have been explored as promising antimycobacterial agents in the search for new treatments against drug-resistant Mycobacterium tuberculosis . The compound's physicochemical properties, including a calculated logPoct/wat of 0.851 and a McGowan volume of 99.230 ml/mol, can inform research involving its formulation and absorption . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B071279 Ethyl isoxazole-5-carboxylate CAS No. 173850-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWMDIFULFYASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443627
Record name Ethyl 1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173850-41-4
Record name Ethyl 1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of Ethyl Isoxazole-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Ethyl isoxazole-5-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in research and development.

Core Synthesis Pathways

The construction of the this compound core can be broadly achieved through several strategic approaches. The most prominent and widely employed methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine derivatives. Each pathway presents its own set of advantages and challenges, particularly concerning regioselectivity and byproduct formation.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for the synthesis of five-membered heterocycles, including isoxazoles.[1][2][3] This pathway involves the reaction of a nitrile oxide, typically generated in situ, with a suitable dipolarophile, in this case, ethyl propiolate.[4][5][6]

A common method for the in situ generation of the nitrile oxide involves the oxidation of an aldoxime using an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) in the presence of a base like triethylamine.[4][5]

Key Challenges & Mitigation:

  • Nitrile Oxide Dimerization: A primary side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole N-oxide).[4] To minimize this, the nitrile oxide is generated slowly in situ in the presence of the dipolarophile, keeping its concentration low at any given time.[4]

  • Regioselectivity: The reaction of an unsymmetrical alkyne like ethyl propiolate can potentially lead to two regioisomers. However, the reaction with nitrile oxides is often highly regioselective, yielding the 3,5-disubstituted isoxazole as the major product.[5][7]

Experimental Protocol: General Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [4]

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide or sodium hypochlorite, to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 3-aryl-isoxazole-5-carboxylate.[4]

Diagram 1: 1,3-Dipolar Cycloaddition Pathway

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition cluster_side_reaction Side Reaction Aryl_Aldoxime Aryl Aldoxime Nitrile_Oxide Nitrile Oxide (Intermediate) Aryl_Aldoxime->Nitrile_Oxide Oxidizing Agent (e.g., NCS) Base (e.g., Et3N) Product Ethyl 3-Aryl-isoxazole- 5-carboxylate Nitrile_Oxide->Product Dimer Furoxan (Dimer) Nitrile_Oxide->Dimer Dimerization Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Product

Caption: General workflow for the synthesis of ethyl isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

Condensation of β-Keto Esters with Hydroxylamine

This classical approach involves the reaction of a β-keto ester with hydroxylamine. The regioselectivity of the cyclization is a critical aspect of this synthesis, with the potential to form either the desired 3-substituted isoxazole or the isomeric 5-isoxazolone byproduct.[4]

Key Challenges & Mitigation:

  • 5-Isoxazolone Byproduct Formation: The formation of the 5-isoxazolone isomer is a common issue.[4]

  • pH Control: The reaction's regioselectivity is highly dependent on the pH of the medium. Acidic conditions generally favor the formation of the 3-substituted isoxazole, whereas neutral or basic conditions can lead to the formation of the 5-isoxazolone.[4] Careful control of pH, often through the use of buffers or specific catalysts, is crucial.

Diagram 2: Competing Pathways in β-Keto Ester Synthesis

G Start β-Keto Ester + Hydroxylamine Intermediate Oxime Intermediate Start->Intermediate Product_Desired Ethyl 3-Substituted- isoxazole-5-carboxylate Intermediate->Product_Desired Acidic Conditions (Favored Pathway) Product_Byproduct 5-Isoxazolone (Byproduct) Intermediate->Product_Byproduct Neutral/Basic Conditions (Side Pathway)

Caption: Influence of pH on the reaction of β-keto esters with hydroxylamine.

Synthesis from Primary Nitro Compounds and Alkynes

An alternative route involves the condensation of primary nitro compounds, such as ethyl nitroacetate, with terminal alkynes. This method can be catalyzed by a base like sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][9]

Experimental Protocol: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate [9]

  • In an Ace pressure tube, dissolve 2-propyn-1-ol (16.76 mmol) and ethyl nitroacetate (33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.68 mmol).

  • Seal the reaction tube and heat the reaction at 80 °C for 72 hours.

  • After completion, cool the reaction to room temperature and concentrate to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: dichloromethane and methanol, 0% to 6% v/v methanol) to yield the product as an oil.

Experimental Protocol: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate [8]

  • To a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg), add a solution of NaOH (4.24 M, 0.170 mmol).

  • Vigorously stir the mixture in a sealed tube at 60 °C for 16 hours.

  • Concentrate the reaction mixture.

  • Subject the residue to flash chromatography on silica gel (eluent: PE/AcOEt = 5:1 containing 3% Et₃N) to give the isoxazole product.

Quantitative Data Summary

Synthesis PathwayReactantsCatalyst/ReagentConditionsYieldReference
NaOH-catalyzed Cycloaddition-CondensationPropargyl benzoate, Ethyl nitroacetateNaOH, Water, Ethanol60 °C, 16 h86%[8]
DABCO-catalyzed Cycloaddition2-Propyn-1-ol, Ethyl nitroacetateDABCO, Ethanol80 °C, 72 h81%[9]
From Enamine and Nitro Compound (for a 4-carboxylate derivative)Ethyl β-pyrrolidinocrotonate, 1-NitropropanePhosphorus oxychloride, Triethylamine, Chloroform0 °C to RT, 18 h68–71%[10]
Amide Coupling (for a related isoxazole-amide)3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, Aniline deriv.EDC, DMAP, DichloromethaneRT, 24-48 h67-82%[11]

Troubleshooting Common Issues

Effective synthesis requires anticipating and addressing common challenges. Hydrolysis of the ester group and the formation of regioisomers are frequent hurdles in the synthesis of ethyl isoxazole-5-carboxylates.

  • Ester Hydrolysis: The ethyl ester can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions in the presence of water. To prevent this, ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere. During workup, use neutral washes (e.g., brine) and avoid strong acids or bases if the product is sensitive.[4]

  • Regioisomer Formation: The formation of undesired regioisomers can occur, especially in syntheses involving unsymmetrical precursors. Careful selection of catalysts and reaction conditions, as well as leveraging steric and electronic effects of substituents, can help control regioselectivity.[4]

Diagram 3: Troubleshooting Workflow for Isoxazole Synthesis

G Start Low Yield or Impure Product Byproduct_Check Identify Byproduct(s) (e.g., via NMR, MS) Start->Byproduct_Check Furoxan Furoxan Dimer Detected? Byproduct_Check->Furoxan Isoxazolone 5-Isoxazolone Detected? Byproduct_Check->Isoxazolone Hydrolysis Carboxylic Acid Detected? Byproduct_Check->Hydrolysis Furoxan->Isoxazolone No Action_Furoxan Slowly add nitrile oxide precursor Use in situ generation Optimize solvent and temperature Furoxan->Action_Furoxan Yes Isoxazolone->Hydrolysis No Action_Isoxazolone Adjust pH to acidic conditions Use a suitable buffer or catalyst Isoxazolone->Action_Isoxazolone Yes Action_Hydrolysis Use anhydrous conditions Perform neutral workup Consider a more robust ester Hydrolysis->Action_Hydrolysis Yes Optimize Further Optimization Hydrolysis->Optimize No Action_Furoxan->Optimize Action_Isoxazolone->Optimize Action_Hydrolysis->Optimize

Caption: A logical workflow for troubleshooting common byproduct formation in isoxazole synthesis.

This guide provides a foundational understanding of the key synthetic routes to this compound. The provided protocols and troubleshooting strategies should serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient and optimized production of this crucial synthetic intermediate.

References

"ethyl isoxazole-5-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isoxazole-5-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its isoxazole core serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its reaction mechanisms. All quantitative data are presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound (CAS Number: 118994-89-1) is a colorless to pale yellow liquid at room temperature. It is also known by its synonym, ethyl 1,3-oxazole-5-carboxylate. The fundamental physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.13 g/mol [1]
Boiling Point 202 °C at 760 mmHgN/A
Flash Point 79.4 °CN/A
Density 1.163 g/mLN/A
Refractive Index 1.47N/A
Solubility Soluble in water (35 g/L at 25°C)N/A

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and protons on the isoxazole ring. A reference to the ¹H NMR spectrum for ethyl oxazole-5-carboxylate exists, confirming its structural characterization[1].

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on data for similar structures, characteristic peaks for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the ethyl group carbons are anticipated[4][5][6].

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations of the isoxazole ring. Data from substituted analogs show characteristic peaks in these regions[4].

2.3. Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The mass spectrum of a related compound, ethyl 3-(2-methylphenyl)isoxazole-5-carboxylate, has been reported[7]. For this compound, the molecular ion peak (M+) would be expected at m/z 141.

Synthesis of this compound

The synthesis of isoxazole-5-carboxylates can be achieved through several synthetic routes. The most common and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. An alternative approach involves the condensation of a β-keto ester with hydroxylamine.

3.1. Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is adapted from general procedures for the synthesis of substituted isoxazole-5-carboxylates and provides a likely pathway to the target molecule[8].

Materials:

  • Aldoxime (precursor to the nitrile oxide)

  • Ethyl propiolate (dipolarophile)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (base)

  • Dichloromethane (solvent)

  • Ethyl acetate (extraction solvent)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Generation of the Nitrile Oxide (in situ):

    • Dissolve the aldoxime (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in dichloromethane to the stirred mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition:

    • Once the formation of the nitrile oxide is complete (as indicated by TLC), add ethyl propiolate (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide is consumed (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

3.2. Reaction Workflow

Synthesis_Workflow cluster_generation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_purification Workup & Purification Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Base Triethylamine Oxidant NCS Product This compound NitrileOxide->Product EthylPropiolate Ethyl Propiolate EthylPropiolate->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct

General workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound via 1,3-dipolar cycloaddition proceeds through a concerted pericyclic reaction mechanism.

  • Formation of the Nitrile Oxide: The aldoxime is first converted to a hydroximoyl chloride by reaction with an N-halosuccinimide. Subsequent elimination of HCl with a base, such as triethylamine, generates the highly reactive nitrile oxide intermediate.

  • [3+2] Cycloaddition: The nitrile oxide, acting as a 1,3-dipole, then reacts with the dipolarophile, ethyl propiolate. The reaction is a concerted [3+2] cycloaddition where the terminal oxygen of the nitrile oxide adds to one carbon of the alkyne triple bond, and the carbon of the nitrile oxide adds to the other alkyne carbon. This concerted process forms the five-membered isoxazole ring in a single step.

Reaction_Mechanism cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition Aldoxime R-CH=N-OH Intermediate1 R-CH(Cl)-N-OH Aldoxime->Intermediate1 Chlorination NCS + NCS NitrileOxide R-C≡N⁺-O⁻ Intermediate1->NitrileOxide Elimination Base + Et3N - Et3N.HCl NitrileOxide2 R-C≡N⁺-O⁻ TransitionState [Transition State] NitrileOxide2->TransitionState EthylPropiolate + HC≡C-COOEt EthylPropiolate->TransitionState Product Ethyl 5-R-isoxazole-3-carboxylate TransitionState->Product

Plausible reaction mechanism for the 1,3-dipolar cycloaddition.

Applications in Drug Development

The isoxazole ring is a key structural motif in a variety of pharmaceutical agents due to its favorable metabolic stability and ability to participate in hydrogen bonding interactions. This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. Its ester functionality provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed experimental protocol for its synthesis via 1,3-dipolar cycloaddition, and an outline of its reaction mechanism. The structured presentation of data and visual workflows are intended to support researchers and scientists in their efforts to utilize this versatile building block for the development of novel chemical entities. Further research to fully characterize the spectral properties and explore the full range of its chemical reactivity is encouraged.

References

Spectroscopic Profile of Ethyl Isoxazole-5-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl isoxazole-5-carboxylate. Due to the limited availability of experimentally derived spectra for the specific, unsubstituted parent compound in publicly accessible databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule, aiding in its identification and characterization.

Spectroscopic Data Summary

The predicted spectroscopic data for this compound is summarized in the tables below. These values have been generated using established computational algorithms and provide a reliable estimation of the compound's spectral properties.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H38.4 - 8.6Singlet-
H46.9 - 7.1Singlet-
-CH₂- (ethyl)4.3 - 4.5Quartet7.1
-CH₃ (ethyl)1.3 - 1.5Triplet7.1
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)158 - 162
C5 (isoxazole)168 - 172
C3 (isoxazole)152 - 156
C4 (isoxazole)105 - 109
-CH₂- (ethyl)61 - 65
-CH₃ (ethyl)13 - 16
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
C=O (ester)1720 - 1740Stretching
C=N (isoxazole)1580 - 1620Stretching
C-O (ester)1200 - 1300Stretching
C-H (aromatic/heterocyclic)3050 - 3150Stretching
C-H (aliphatic)2850 - 3000Stretching
Table 4: Predicted Mass Spectrometry Data
m/z Predicted Relative Intensity (%) Possible Fragment
141100[M]⁺ (Molecular Ion)
11360 - 80[M - C₂H₄]⁺
9640 - 60[M - OCH₂CH₃]⁺
6830 - 50[C₃H₂NO]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures in organic chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesize Ethyl Isoxazole-5-carboxylate Purification Purify Compound (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Identify Functional Groups (e.g., C=O, C=N) IR->IR_Analysis NMR_Analysis Determine Connectivity and Chemical Environment NMR->NMR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Structure Confirm Structure of This compound IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure

An In-depth Technical Guide to Ethyl Isoxazole-5-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of ethyl isoxazole-5-carboxylate, in particular, serve as crucial scaffolds in the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The versatility of the isoxazole core allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making it a privileged structure in drug discovery.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several key strategies, most notably via 1,3-dipolar cycloaddition reactions and condensation reactions involving β-keto esters.

Synthesis via 1,3-Dipolar Cycloaddition

A prevalent and highly regioselective method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4] For the synthesis of ethyl isoxazole-5-carboxylates, ethyl propiolate is the dipolarophile of choice. The nitrile oxide is typically generated in situ from an aldoxime to prevent its dimerization into a furoxan byproduct.[5]

Experimental Protocol: General Procedure for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [5]

  • Nitrile Oxide Generation:

    • In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), to the stirred mixture.

    • Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).

  • Cycloaddition:

    • Once the formation of the nitrile oxide is complete as indicated by TLC, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.

Synthesis from β-Keto Esters and Hydroxylamine

Another common approach involves the reaction of a β-keto ester with hydroxylamine. However, this method can lead to the formation of a 5-isoxazolone byproduct, and controlling the regioselectivity is crucial.[5]

Experimental Protocol: Synthesis of 3-Substituted Isoxazole-5-carboxylates from β-Keto Esters [5][6]

  • Reaction Setup:

    • In a suitable solvent (often aqueous or alcoholic), combine the β-keto ester (1.0 equivalent) and hydroxylamine hydrochloride (1.0 equivalent).

    • The pH of the reaction medium is a critical factor; acidic conditions generally favor the formation of the desired 3-substituted isoxazole, while neutral or basic conditions can increase the yield of the 5-isoxazolone isomer.[5] Careful control of pH using buffers or catalysts is recommended.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Dry the organic phase and remove the solvent under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been explored for a wide range of therapeutic applications. The substitution pattern on the isoxazole ring and the nature of the appended functional groups significantly influence the biological activity.

Anticancer Activity

Many isoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[7] The mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as those mediated by kinases like VEGFR2.[8]

Quantitative Data: In Vitro Anticancer Activity of Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 HeLa15.48 ± 0.89
2 Hep3B23.98 ± 1.83
3 MCF-74.56 ± 2.32
4 HeLa0.91 ± 1.03
5 Hep3B5.96 ± 0.87
6 PC-3N/A (effective)[2]
7 Hela, MCF-7, NCI-H460Potent[2]
8 K562>50% apoptosis[9]
9 U251-MG, T98GVaried[9]
Anti-inflammatory Activity

Isoxazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: In Vitro COX Inhibition by Isoxazole Derivatives [10][11]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
A13 0.0640.0134.92[10]
B2 >1004.83>20.7[10]
C1 7.97 ± 0.030.084 ± 0.0194.88[11]
C2 5.30 ± 0.020.075 ± 0.0170.67[11]
Antimicrobial Activity

The isoxazole scaffold is also present in several antimicrobial agents. Novel derivatives continue to be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives [13]

Compound IDEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
178d 117105[13]
178e 11095[13]
178f 95100[13]
Cloxacillin (Standard) 120100[13]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Cell Viability Assay[3]
  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired test concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

  • MTT Assay:

    • After the desired incubation period (e.g., 48 or 72 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

In Vitro COX-1 and COX-2 Inhibition Assay[11]
  • Reagent Preparation:

    • Prepare reagents according to the manufacturer's recommendations for the specific COX inhibitor screening assay kit being used.

  • Enzyme Incubation:

    • Incubate various concentrations of the isoxazole compounds with either COX-1 or COX-2 enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 30 seconds).

  • Reaction Termination and Product Quantification:

    • Stop the reaction by adding a stannous chloride solution.

    • Quantify the produced PGF2α in the samples using an enzyme-linked immunosorbent assay (ELISA).

In Vitro VEGFR-2 Kinase Assay[13][15]
  • Master Mixture Preparation:

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK substrate).

  • Plate Setup:

    • Add the master mixture to each well of a 96-well plate.

    • Add the serially diluted isoxazole inhibitor to the test wells.

    • Add buffer with solvent to the positive control wells.

  • Enzyme Addition and Incubation:

    • Add recombinant human VEGFR-2 enzyme to the test and positive control wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[9][16]
  • Animal Grouping and Dosing:

    • Divide rats into groups: control, standard (e.g., Nimesulide), and test compound groups.

    • Administer the solvent (control), standard drug, or test compounds orally or intraperitoneally.

  • Induction of Inflammation:

    • Thirty minutes after dosing, inject 0.05 mL of a 1% carrageenan solution subcutaneously into the plantar side of the hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume using a plethysmometer at various time intervals after the carrageenan injection (e.g., 30, 60, 120, and 180 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination[2]
  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into all wells of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add 100 µL of the isoxazole compound stock solution to the first well of a row.

    • Perform two-fold serial dilutions down the row.

  • Inoculation:

    • Add 100 µL of a diluted microbial suspension to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and point of inhibition by isoxazole derivatives.

Experimental Workflows

Synthesis_Workflow start Start: Aryl Aldoxime & Ethyl Propiolate nitrile_oxide In situ Nitrile Oxide Generation (NCS/Base) start->nitrile_oxide cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Column Chromatography workup->purification product Product: Ethyl 3-Aryl- isoxazole-5-carboxylate purification->product

Caption: Workflow for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylate.

Bioactivity_Screening_Workflow start Synthesized Isoxazole Derivatives primary_screen Primary Screening (e.g., MTT Assay) start->primary_screen active_compounds Identify Active Compounds primary_screen->active_compounds secondary_screen Secondary Screening (e.g., Kinase Assays) active_compounds->secondary_screen Active lead_compound Lead Compound Identification active_compounds->lead_compound Inactive in_vivo_test In Vivo Testing (e.g., Paw Edema) secondary_screen->in_vivo_test in_vivo_test->lead_compound

Caption: General workflow for bioactivity screening of isoxazole derivatives.

References

An In-depth Technical Guide to Ethyl Isoxazole-5-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities. Among its many derivatives, ethyl isoxazole-5-carboxylate serves as a critical building block in the synthesis of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its analogues, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical processes.

Chemical Properties and Synthesis

This compound is a versatile intermediate that can be synthesized through several routes, most notably via 1,3-dipolar cycloaddition reactions.[1][2] The physicochemical properties of various ethyl isoxazole-carboxylate derivatives are summarized below.

Table 1: Physicochemical Properties of Selected Ethyl Isoxazole-Carboxylate Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Reference
Ethyl 5-methylisoxazole-4-carboxylateC₇H₉NO₃155.15Colorless liquid76-82 / 5 mmHg--INVALID-LINK--
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylateC₇H₉NO₄171.15Oil---INVALID-LINK--
Ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylateC₁₃H₁₂ClNO₄281.70----INVALID-LINK--
Synthesis of this compound Derivatives

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone for the synthesis of 3,5-disubstituted isoxazoles.[1] This method offers a high degree of regioselectivity and is amenable to a wide range of substrates.

Table 2: Synthesis of this compound Derivatives and Analogues

ProductStarting MaterialsReaction ConditionsYield (%)Reference
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylatePropargyl benzoate, Ethyl nitroacetateNaOH, H₂O/EtOH, 60°C, 16h86--INVALID-LINK--
3,5-diphenylisoxazolePhenylacetylene, (E,Z)-N-hydroxy-4-nitrobenzimidoyl chlorideCu/Al₂O₃, ball-milling85--INVALID-LINK--
5-(4-chlorophenyl)-3-phenylisoxazole1-chloro-4-ethynylbenzene, (E,Z)-N-hydroxy-4-nitrobenzimidoyl chlorideCu/Al₂O₃, ball-milling88--INVALID-LINK--
Spectroscopic Data

The structural characterization of this compound derivatives is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 3: ¹H and ¹³C NMR Data for Selected Isoxazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3,5-diphenylisoxazoleCDCl₃7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H), 6.84 (s, 1H)170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4--INVALID-LINK--
5-(4-chlorophenyl)-3-phenylisoxazoleCDCl₃7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H)169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8--INVALID-LINK--
Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylateCDCl₃12.10 (1H, bs), 7.95 (1H, s), 7.52 (1H, s), 4.53 (2H, q, J = 7.2 Hz), 3.03-2.97 (4H, m), 2.19-2.10 (2H, m), 1.45 (3H, t, J = 7.2 Hz)14.41, 26.56, 32.22, 32.76, 60.91, 106.01, 115.67, 122.04, 135.47, 140.82, 141.51, 145.36, 163.36--INVALID-LINK--

Experimental Protocols

General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This generalized procedure may require optimization for specific substrates.

1. Generation of the Nitrile Oxide:

  • In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine, 1.1 eq.).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

2. Cycloaddition:

  • Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).[3]

3. Workup and Purification:

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.[3]

Visualizing Synthesis and Troubleshooting

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Product Aryl_Aldoxime Aryl Aldoxime Nitrile_Oxide_Formation In situ Nitrile Oxide Formation Aryl_Aldoxime->Nitrile_Oxide_Formation Base Base (e.g., Et3N) Base->Nitrile_Oxide_Formation Oxidant Oxidizing Agent (e.g., NCS) Oxidant->Nitrile_Oxide_Formation Ethyl_Propiolate Ethyl Propiolate Cycloaddition [3+2] Cycloaddition Ethyl_Propiolate->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Workup_Purification Workup & Purification Cycloaddition->Workup_Purification Final_Product Ethyl 3-Aryl-isoxazole-5-carboxylate Workup_Purification->Final_Product

Caption: General workflow for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates.

Troubleshooting Common Synthetic Issues

The synthesis of isoxazole-5-carboxylates can sometimes be hampered by the formation of byproducts.

Troubleshooting_Workflow cluster_byproducts Common Byproducts cluster_solutions Mitigation Strategies Start Reaction Yielding Byproducts Isoxazolone 5-Isoxazolone Start->Isoxazolone Furoxan Furoxan (Nitrile Oxide Dimer) Start->Furoxan Hydrolysis Ester Hydrolysis Start->Hydrolysis pH_Control Control pH (Acidic Conditions) Isoxazolone->pH_Control Caused by incorrect pH In_Situ_Generation In situ Generation of Nitrile Oxide Furoxan->In_Situ_Generation Due to self- condensation Anhydrous_Conditions Use Anhydrous Conditions & Neutral Workup Hydrolysis->Anhydrous_Conditions Moisture present

Caption: Troubleshooting guide for common byproducts in isoxazole synthesis.

Biological Applications and Activity

This compound derivatives exhibit a wide range of biological activities, making them attractive candidates for drug discovery.[4]

Antimycobacterial Activity

A significant area of research has been the development of isoxazole-based compounds as potent agents against Mycobacterium tuberculosis (Mtb).

Table 4: Antimycobacterial Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates

CompoundSubstituent on Benzyl RingMIC (µg/mL) against Mtb H₃₇RvSelectivity Index (SI)Reference
5aH1>50--INVALID-LINK--
5b4-F0.5>100--INVALID-LINK--
5e3,4-diCl0.25>200--INVALID-LINK--
5h4-CF₃1>50--INVALID-LINK--

Compound 5e , with a 3,4-dichlorobenzyl substituent, was identified as a highly potent and selective anti-TB agent.[5] It demonstrated equipotent activity against drug-resistant Mtb strains and exhibited synergistic activity with streptomycin.[5]

Anticancer Activity

Isoxazole derivatives have also been investigated for their anticancer properties, with some compounds showing significant cytotoxicity against various cancer cell lines.

Table 5: Anticancer Activity of Isoxazole Derivatives

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-piperazine hybrids (5l-o)Huh7 (Liver Cancer)0.3 - 3.7--INVALID-LINK--
Isoxazole-piperazine hybrids (5l-o)Mahlavu (Liver Cancer)0.3 - 3.7--INVALID-LINK--
Isoxazole-piperazine hybrids (5l-o)MCF-7 (Breast Cancer)0.3 - 3.7--INVALID-LINK--
Isoxazole-carboxamides (2d, 2e)Hep3B (Liver Cancer)~23 µg/mL--INVALID-LINK--
Isoxazole-carboxamide (2d)HeLa (Cervical Cancer)15.48 µg/mL--INVALID-LINK--

Mechanistic studies on some of these compounds revealed that they induce oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.[6]

Drug Development and Signaling Pathways

The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[7]

Drug_Development_Pathway cluster_synthesis Chemical Synthesis & Modification cluster_screening Biological Evaluation cluster_outcome Potential Therapeutic Applications Start This compound (Core Scaffold) Derivatization Derivatization & Library Synthesis Start->Derivatization SAR_Studies Structure-Activity Relationship (SAR) Derivatization->SAR_Studies In_Vitro_Screening In Vitro Screening (e.g., MIC, IC50) SAR_Studies->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Anticancer Anticancer Agents In_Vivo_Studies->Anticancer Antimicrobial Antimicrobial Agents In_Vivo_Studies->Antimicrobial Anti_inflammatory Anti-inflammatory Agents In_Vivo_Studies->Anti_inflammatory

Caption: Drug development workflow starting from the this compound scaffold.

The diverse biological activities of isoxazole derivatives stem from their ability to modulate various signaling pathways. For instance, in cancer, they have been shown to inhibit protein kinases and sirtuin deacetylases, which are critical for cell growth and proliferation.[7] Further research into the specific molecular targets and signaling pathways will continue to unlock the full therapeutic potential of this versatile chemical class.

References

The Isoxazole Nucleus: A Journey Through a Century of Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery and Historical Synthesis of a Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including the anticonvulsant zonisamide and the COX-2 inhibitor valdecoxib. This guide provides a detailed exploration of the seminal discoveries and the evolution of synthetic methodologies that have made the isoxazole nucleus readily accessible to the scientific community.

The Dawn of Isoxazole Chemistry: The Claisen Condensation

The story of isoxazole synthesis begins in the late 19th century. While the first synthesis of an isoxazole derivative was achieved by Ceresole in 1884, it was the renowned German chemist Ludwig Claisen who correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole in 1888.[1] This foundational work established the first reliable and general route to the isoxazole core: the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1][2] Later, in 1903, Claisen reported the synthesis of the parent, unsubstituted isoxazole ring itself.[3]

This classical approach involves a cyclocondensation reaction where the two carbonyl groups of the 1,3-dicarbonyl substrate react sequentially with the nucleophilic nitrogen and oxygen atoms of hydroxylamine, followed by dehydration to form the aromatic isoxazole ring.[2]

Reaction Pathway: Claisen Isoxazole Synthesis

The mechanism proceeds through initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic ring.

Claisen_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Oxime Oxime Intermediate Dicarbonyl->Oxime + NH₂OH - H₂O Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Oxime Cyclic_Hemiaminal Cyclic Intermediate Oxime->Cyclic_Hemiaminal Intramolecular Attack Isoxazole Substituted Isoxazole Cyclic_Hemiaminal->Isoxazole Dehydration (-H₂O)

Caption: Logical workflow of the Claisen isoxazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol is a representative example of the Claisen condensation for synthesizing a simple, symmetrically substituted isoxazole.

  • Reagents & Setup:

    • Acetylacetone (1,3-dicarbonyl compound): 10.0 g (0.1 mol)

    • Hydroxylamine hydrochloride (NH₂OH·HCl): 7.6 g (0.11 mol)

    • Sodium hydroxide (NaOH): 4.4 g (0.11 mol)

    • Ethanol (95%)

    • Water

    • A 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve sodium hydroxide in 50 mL of water in the round-bottom flask and cool the solution in an ice bath.

    • In a separate beaker, dissolve hydroxylamine hydrochloride in 25 mL of water.

    • Slowly add the hydroxylamine hydrochloride solution to the cold sodium hydroxide solution with stirring. This generates free hydroxylamine in situ.

    • To this solution, add 10.0 g of acetylacetone, followed by 50 mL of ethanol.

    • Heat the mixture to reflux with stirring for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is purified by distillation to yield 3,5-dimethylisoxazole.

Quantitative Data for Claisen-type Syntheses
1,3-Dicarbonyl SubstrateHydroxylamine SourceConditionsYield (%)Reference
AcetylacetoneNH₂OH·HCl / NaOHEthanol, Reflux, 2h~85%General Literature
BenzoylacetoneNH₂OH·HCl / NaOAcAqueous Ethanol, RT~90%[1]
DibenzoylmethaneNH₂OH·HCl / PyridineEthanol, Reflux, 4h~92%General Literature
Ethyl AcetoacetateNH₂OH·HCl / BaseVaries (pH dependent)70-95%[4]

A Paradigm Shift: The Huisgen 1,3-Dipolar Cycloaddition

While the Claisen method was robust, the mid-20th century saw the emergence of a more versatile and powerful strategy for constructing five-membered heterocycles. Significant early contributions came from the studies of Quilico between 1930 and 1946 on the synthesis of isoxazoles from nitrile oxides.[1] However, it was the seminal work of Rolf Huisgen in the 1960s that fully elucidated the mechanism of 1,3-dipolar cycloadditions , providing a rational framework for synthesis.[5][6]

This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile , typically an alkyne or an alkene.[5][7] The reaction with an alkyne directly yields a substituted isoxazole, while an alkene gives an isoxazoline, which can be subsequently oxidized to the isoxazole. A key advantage of this method is the ability to generate the unstable nitrile oxide in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds.[5]

Reaction Pathway: In-situ Nitrile Oxide Generation and Cycloaddition

The general workflow involves the generation of the reactive nitrile oxide intermediate, which is immediately trapped by the alkyne dipolarophile in a concerted cycloaddition step.

Huisgen_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product Aldoxime Aldoxime (R-CH=NOH) Nitrile_Oxide In-situ Generation of Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->Nitrile_Oxide Oxidizing Agent (e.g., NCS, Bleach) Alkyne Alkyne (R'C≡CR'') Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole

Caption: Workflow for Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3-Phenyl-5-tert-butylisoxazole

This protocol demonstrates a common method for the in situ generation of a nitrile oxide from an aldoxime for cycloaddition.

  • Reagents & Setup:

    • Benzaldoxime (nitrile oxide precursor): 1.21 g (10 mmol)

    • 3,3-Dimethyl-1-butyne (alkyne dipolarophile): 1.23 mL (10 mmol)

    • N-Chlorosuccinimide (NCS): 1.34 g (10 mmol)

    • Triethylamine (Et₃N): 2.8 mL (20 mmol)

    • Chloroform (CHCl₃)

    • A 100 mL round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve benzaldoxime (1.21 g) in 30 mL of chloroform in the round-bottom flask.

    • Add N-Chlorosuccinimide (1.34 g) to the solution in one portion. Stir the mixture at room temperature for 30 minutes. This step converts the aldoxime to the corresponding hydroximoyl chloride.

    • Add 3,3-dimethyl-1-butyne (1.23 mL) to the reaction mixture.

    • Cool the flask in an ice bath and slowly add triethylamine (2.8 mL) dropwise over 15 minutes. The triethylamine acts as a base to eliminate HCl, generating the nitrile oxide in situ.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenyl-5-tert-butylisoxazole.

Quantitative Data for Huisgen-type Syntheses
Nitrile Oxide PrecursorDipolarophileConditionsYield (%)Reference
Benzaldoxime / NCSPhenylacetyleneEt₃N, Chloroform, RT~85%[5]
Ethyl Nitroacetate / DABCOStyreneChloroform, RT~78% (isoxazoline)[1]
Hydroximoyl ChlorideTerminal AlkyneBase (e.g., Et₃N), RT70-95%[8]
Aldoxime / BleachTerminal AlkyneBiphasic (DCM/H₂O), RT90-97%[9]

Conclusion

From the classical condensations pioneered by Ludwig Claisen to the elegant and highly versatile 1,3-dipolar cycloadditions established by Rolf Huisgen, the synthesis of the isoxazole ring has undergone a remarkable evolution. The development of these core methodologies has transformed the isoxazole from a chemical curiosity into a privileged scaffold in modern drug discovery. The continued innovation in this field, including the development of metal-catalyzed and environmentally benign procedures, ensures that the isoxazole nucleus will remain a vital tool for researchers and medicinal chemists for the foreseeable future.[10]

References

A Technical Guide to Ethyl Isoxazole-5-Carboxylate: Nomenclature, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl isoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the general nomenclature, synthesis methodologies for the isoxazole-5-carboxylate core, and presents data for closely related, commercially available analogs.

Nomenclature and Identification

The nomenclature for the isoxazole ring system can be complex due to the presence of two heteroatoms and the potential for various substitution patterns. The core structure, this compound, is systematically named based on the position of the ester group on the isoxazole ring.

IUPAC Name: this compound or ethyl 1,2-oxazole-5-carboxylate.

For reference, Table 1 includes the CAS numbers and molecular formulas for several substituted ethyl isoxazole-carboxylate derivatives.

Table 1: Identification of Substituted Ethyl Isoxazole-Carboxylate Derivatives

Compound NameCAS NumberMolecular Formula
Ethyl 5-phenylisoxazole-3-carboxylate7063-99-2C₁₂H₁₁NO₃[1]
Ethyl 5-methylisoxazole-4-carboxylate51135-73-0C₇H₉NO₃[2]
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate53064-41-8C₉H₁₃NO₃[3]
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate53983-15-6C₁₂H₁₂N₂O₃[4]

Physicochemical Properties

Quantitative physicochemical data for the unsubstituted this compound is not available. However, data for a structurally related analog, ethyl 5-phenylisoxazole-3-carboxylate , is presented in Table 2 to provide an indication of the expected properties. It is crucial to note that these values are for a substituted analog and may differ significantly from the unsubstituted compound.

Table 2: Physicochemical Properties of Ethyl 5-Phenylisoxazole-3-carboxylate (CAS: 7063-99-2)

PropertyValue
Molecular Weight217.22 g/mol
AppearanceBeige to off-white solid[1]
InChI KeyDSUXKYCDKKYGKX-UHFFFAOYSA-N
SMILESCCOC(=O)c1cc(on1)-c2ccccc2

Experimental Protocols: Synthesis of the Isoxazole-5-Carboxylate Core

The most common and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. To obtain an this compound, ethyl propiolate would be the required dipolarophile.

General Protocol for the Synthesis of Ethyl Isoxazole-5-Carboxylates via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of substituted ethyl isoxazole-5-carboxylates. The specific starting materials and reaction conditions may require optimization for different substrates.

Materials:

  • Aldoxime (precursor to the nitrile oxide)

  • Ethyl propiolate (dipolarophile)

  • Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite)

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In situ Generation of the Nitrile Oxide:

    • Dissolve the aldoxime (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of the oxidizing agent (e.g., N-chlorosuccinimide in the same solvent) to the stirred mixture. The slow addition is crucial to keep the concentration of the reactive nitrile oxide low, minimizing dimerization.

    • Monitor the formation of the nitrile oxide by thin-layer chromatography (TLC).

  • Cycloaddition Reaction:

    • Once the formation of the nitrile oxide is complete, add ethyl propiolate (1.0-1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of ethyl isoxazole-5-carboxylates via the 1,3-dipolar cycloaddition pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product Aldoxime Aldoxime NitrileOxideGen In situ Nitrile Oxide Generation Aldoxime->NitrileOxideGen Oxidizing Agent, Base EthylPropiolate Ethyl Propiolate Cycloaddition 1,3-Dipolar Cycloaddition EthylPropiolate->Cycloaddition NitrileOxideGen->Cycloaddition Workup Aqueous Work-up Cycloaddition->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of ethyl isoxazole-5-carboxylates.

References

The Multifaceted Biological Activities of Isoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate further research and drug development endeavors in this promising field.

Anticancer Activity of Isoxazole Derivatives

Isoxazole-containing molecules have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Mechanism of Action/Target
Series 1a-1d [1]PC3 (Prostate)38.63 - 147.9Not specified
HEK (Human Embryonic Kidney)41.24 - 103.1Not specified
Compound 14 [2]MDA-MB-231 (Breast)20.79Not specified
MCF-7 (Breast)19.19Not specified
A-549 (Lung)25.87Not specified
HT-1080 (Fibrosarcoma)22.47Not specified
Compound 28 [2]PC-3 (Prostate)>50Not specified
Compound 39 [2]PC-3 (Prostate)4 ± 1Not specified
Compound 45 [2]PC-3 (Prostate)2 ± 1Not specified
Isoxazole-Chalcone 10a DU145 (Prostate)0.96Not specified
Isoxazole-Chalcone 10b DU145 (Prostate)1.06Not specified
Tyrosol Derivative 4b U87 (Glioblastoma)42.8Induction of apoptosis
Tyrosol Derivative 4a U87 (Glioblastoma)61.4Induction of apoptosis
Tyrosol Derivative 4c U87 (Glioblastoma)67.6Induction of apoptosis
Diosgenin Derivative 24 MCF-7 (Breast)9.15 ± 1.30Not specified
A549 (Lung)14.92 ± 1.70Not specified
C-glycoside Derivative 29 MCF-7 (Breast)0.67COX-2 Inhibition
Key Mechanisms of Anticancer Action

1.2.1. Enzyme Inhibition:

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Isoxazole derivatives have been designed as potent HSP90 inhibitors, leading to the degradation of client proteins and the disruption of multiple oncogenic signaling pathways.[3]

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation. Certain isoxazole-containing compounds exhibit selective COX-2 inhibition, representing a promising strategy for cancer therapy and chemoprevention.

1.2.2. Induction of Apoptosis:

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated by the activation of intrinsic and extrinsic apoptotic pathways.

Signaling Pathways in Anticancer Activity

HSP90_Inhibition_Pathway cluster_isoxazole Isoxazole Compound cluster_hsp90 HSP90 Chaperone Cycle cluster_client_protein Oncogenic Client Proteins cluster_cellular_effects Cellular Effects Isoxazole Isoxazole Derivative HSP90 HSP90 Isoxazole->HSP90 Inhibits ATP binding ATP ATP HSP90_ATP HSP90-ATP (Active) ATP->HSP90_ATP Binds ADP ADP HSP90_ATP->HSP90 Hydrolysis Client_Proteins Akt, Raf-1, Her2, etc. HSP90_ATP->Client_Proteins Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome Targeted by Degradation Protein Degradation Ubiquitin_Proteasome->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Apoptosis_Induction_Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase_cascade Execution Phase Isoxazole Isoxazole Derivative Bcl2_family Bcl-2 Family (Bax, Bak) Isoxazole->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole ring is a key pharmacophore in several clinically used antibiotics. Novel isoxazole derivatives continue to be explored for their potential to combat a wide range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of various isoxazole derivatives against selected microbial strains.

Compound ID/ReferenceBacterial/Fungal StrainMIC (µg/mL)
Chalcone 28 [2]S. aureus1
E. coli1
C. albicans2
Dihydropyrazole 43 [2]S. aureus4
E. coli4
C. albicans4
Dihydropyrazole 45 [2]S. aureus8
E. coli8
C. albicans2
Dihydropyrazole 46 [2]S. aureus8
E. coli8
C. albicans2
Triazole-Isoxazole Hybrid 7b [4]E. coli ATCC 2592215
P. aeruginosa30
Isoxazole Derivative 18 [5]B. cereus31.25
S. epidermidis62.5
M. luteus62.5
S. aureus62.5
Isoxazole-Oxadiazole 5d [6]E. coliGood activity
P. aeruginosaGood activity
S. aureusGood activity
S. pyogenesGood activity
Isoxazole-Oxadiazole 5f [6]E. coliGood activity
P. aeruginosaGood activity
S. aureusGood activity
S. pyogenesGood activity

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Isoxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes like COX-2.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of isoxazole derivatives in the carrageenan-induced rat paw edema model.

Compound ID/ReferenceEdema Inhibition (%) at 3h
Isoxazole Derivative 5b [7]76.71
Isoxazole Derivative 5c [7]75.56
Isoxazole Derivative 5d [7]72.32
Diclofenac Sodium (Standard) [7]73.62

The following table presents in vitro cyclooxygenase inhibitory activity of selected isoxazole derivatives.

Compound ID/ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C3 -0.93 ± 0.01
Compound C5 -0.85 ± 0.04
Compound C6 -0.55 ± 0.03
Meloxicam (Standard) -Better than Meloxicam
Signaling Pathway in Anti-inflammatory Activity

COX2_Inhibition_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_isoxazole Isoxazole Compound cluster_response Inflammatory Response Stimuli Cytokines, Growth Factors PLA2 Phospholipase A2 Stimuli->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibits

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays cited in this guide.

In Vitro Anticancer Assay: MTT Assay

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with various concentrations of isoxazole compounds step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Assay: Agar Well Diffusion Method

Agar_Well_Diffusion_Workflow start Start step1 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) start->step1 step2 Swab the inoculum evenly onto the surface of an agar plate step1->step2 step3 Create wells (6-8 mm diameter) in the agar using a sterile borer step2->step3 step4 Add a known concentration of the isoxazole compound to each well step3->step4 step5 Incubate the plates under appropriate conditions step4->step5 step6 Measure the diameter of the zone of inhibition step5->step6 end Determine antimicrobial activity step6->end

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the isoxazole compound solution at a known concentration into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Paw_Edema_Assay_Workflow start Start step1 Administer isoxazole compound or vehicle to experimental animals (rats) start->step1 step2 After a set time (e.g., 30-60 min), inject carrageenan into the hind paw step1->step2 step3 Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) step2->step3 step4 Calculate the percentage of edema inhibition step3->step4 end Evaluate anti-inflammatory activity step4->end

Protocol:

  • Animal Grouping and Dosing: Divide the experimental animals (typically rats) into groups. Administer the isoxazole compound (at various doses), a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Protocol:

  • Cell Treatment and Collection: Treat cells with the isoxazole compound for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Caspase Activity Assay: Caspase-3/7 Activity

Protocol:

  • Cell Lysis: Lyse the treated and control cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 and -7 (e.g., containing the DEVD sequence) to the cell lysates.

  • Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspases.

  • Signal Detection: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Conclusion and Future Perspectives

The isoxazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of continued research in this area. Future efforts should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of isoxazole-based compounds holds significant promise for addressing unmet medical needs in various disease areas.

References

Retrosynthetic Analysis of Ethyl Isoxazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of ethyl isoxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this analysis focuses on the strategic disassembly of the target molecule to identify logical and efficient synthetic pathways. The primary disconnection approach highlighted is the [3+2] cycloaddition, a powerful and convergent method for the construction of the isoxazole ring. This guide details the key starting materials, reaction mechanisms, and provides adaptable experimental protocols. Quantitative data from related syntheses are summarized to offer insights into reaction efficiencies. Visualizations of the retrosynthetic logic and forward synthesis workflow are presented using Graphviz diagrams to facilitate a clear understanding of the synthetic strategy.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. A thorough understanding of its retrosynthesis is crucial for developing efficient, scalable, and cost-effective manufacturing processes in the pharmaceutical and agrochemical industries. This guide delineates the primary retrosynthetic strategies and provides a practical framework for the laboratory synthesis of this key molecule.

Retrosynthetic Analysis

The most logical and widely employed retrosynthetic disconnection of the this compound ring system is through a [3+2] cycloaddition pathway. This powerful bond-forming strategy allows for the convergent assembly of the five-membered heterocycle from two key fragments.

The primary disconnection severs the C3-C4 and N-O bonds of the isoxazole ring, leading to two synthons: a nitrile oxide and an ethyl propiolate equivalent. The nitrile oxide, a reactive 1,3-dipole, provides the C3-N-O unit of the isoxazole. The ethyl propiolate, a dipolarophile, contributes the C4-C5 atoms and the ester functionality.

Further disconnection of the nitrile oxide synthon leads to a stable and readily available precursor, ethyl 2-chloro-2-(hydroxyimino)acetate. This hydroximoyl chloride can be conveniently converted to the corresponding nitrile oxide in situ. Ethyl 2-chloro-2-(hydroxyimino)acetate can, in turn, be synthesized from the inexpensive and commercially available glycine ethyl ester hydrochloride.

Retrosynthesis target This compound disconnection1 [3+2] Cycloaddition Disconnection target->disconnection1 fragments Nitrile Oxide Synthon + Ethyl Propiolate disconnection1->fragments precursors1 Ethyl 2-chloro-2-(hydroxyimino)acetate + Ethyl Propiolate fragments->precursors1 Synthetic Equivalents disconnection2 Nitrile Oxide Formation Disconnection precursors1->disconnection2 precursors2 Glycine ethyl ester hydrochloride disconnection2->precursors2

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy

Based on the retrosynthetic analysis, the forward synthesis of this compound is a two-step process commencing from glycine ethyl ester hydrochloride.

Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

The synthesis begins with the diazotization of glycine ethyl ester hydrochloride using sodium nitrite in the presence of hydrochloric acid. This is followed by an in situ chlorination to yield ethyl 2-chloro-2-(hydroxyimino)acetate.

Step 2: [3+2] Cycloaddition

The second and final step is a 1,3-dipolar cycloaddition reaction. Ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a mild base, such as triethylamine, in the presence of ethyl propiolate. The base facilitates the in situ generation of the ethoxycarbonylformonitrile oxide. This reactive intermediate then undergoes a rapid cycloaddition with ethyl propiolate to afford the target molecule, this compound.

Forward_Synthesis start Glycine ethyl ester hydrochloride step1 Diazotization & Chlorination start->step1 intermediate1 Ethyl 2-chloro-2-(hydroxyimino)acetate step2 Nitrile Oxide Formation intermediate1->step2 reagents1 1. NaNO2, HCl 2. H2O step1->intermediate1 intermediate2 Ethoxycarbonylformonitrile Oxide (in situ) step3 [3+2] Cycloaddition intermediate2->step3 reagents2 Triethylamine step2->intermediate2 alkyne Ethyl Propiolate alkyne->step3 target This compound step3->target

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate[1]

Materials:

  • Glycine ethyl ester hydrochloride

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Water (H₂O)

  • Diethyl ether

  • Brine

Procedure:

  • To a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).[1]

  • Cool the resulting solution to -5 °C in an ice-salt bath.[1]

  • Slowly add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water, maintaining the temperature below 0 °C.[1]

  • Stir the mixture at 0 °C for 10 minutes.[1]

  • Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water and continue stirring at 0 °C for 45 minutes.[1]

  • Upon completion, add a brine solution to the reaction mixture.[1]

  • Extract the mixture with diethyl ether.[1]

  • Dry the combined organic layers and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.[1] The product is often used in the next step without further purification.[1]

Synthesis of this compound via 1,3-Dipolar Cycloaddition[2]

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Ethyl propiolate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq.) in a suitable solvent such as dichloromethane or THF.[2]

  • Add ethyl propiolate (1.2 eq.) to the solution.[2]

  • Cool the mixture in an ice bath.[2]

  • Slowly add a solution of triethylamine (1.1 eq.) to the stirred mixture. The triethylamine facilitates the in situ generation of the nitrile oxide.[2]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).[2]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.[2]

Quantitative Data

The following table summarizes typical yields for the synthesis of isoxazole carboxylates via 1,3-dipolar cycloaddition reactions, providing a benchmark for the expected efficiency of this synthetic route.

Starting MaterialsProductYield (%)Reference
Propargyl benzoate and Ethyl nitroacetateEthyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate86--INVALID-LINK--[3]
α-Nitroketones and Alkenes/Alkynes3-Benzoylisoxazolines/isoxazoles30-83--INVALID-LINK--[4]
β-enamino ketones and hydroxylamine hydrochloride3-methyl-5-phenylisoxazole derivatives89-99--INVALID-LINK--[5]
Aldoximes and Dimethyl-2-methylene glutarate (MW)Isoxazoline-derived dimethyl carboxylates56--INVALID-LINK--[6]
Furfural oxime and Ethyl propiolateEthyl-3-(2-furanyl)-5-carboxylate and 3,4-isomerNot specified--INVALID-LINK--[7]

Conclusion

The retrosynthetic analysis of this compound clearly identifies the [3+2] cycloaddition as the most efficient and convergent synthetic strategy. This approach, utilizing readily available starting materials such as glycine ethyl ester hydrochloride and ethyl propiolate, provides a reliable pathway to the target molecule. The detailed experimental protocols and compiled quantitative data offer a solid foundation for researchers to successfully synthesize this important heterocyclic building block. The provided visualizations of the synthetic logic and workflow serve as a quick and effective reference for planning and executing the synthesis in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The 3,5-disubstituted isoxazole scaffold, in particular, is a common feature in numerous pharmaceuticals. One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally friendly approach to these structures by reducing the need for isolation of intermediates, thereby saving time and resources. This document provides detailed protocols for three distinct and effective one-pot methods for the synthesis of 3,5-disubstituted isoxazoles, catering to researchers, scientists, and professionals in drug development.

Method 1: Copper(I)-Catalyzed Cycloaddition of In Situ Generated Nitrile Oxides and Terminal Acetylenes

This protocol outlines a convenient and highly regioselective one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. The reaction proceeds via a copper(I)-catalyzed cycloaddition between nitrile oxides, generated in situ from aldehydes, and terminal acetylenes. A key advantage of this method is its tolerance to a wide range of functional groups and its ability to be performed in aqueous solvents without the need for an inert atmosphere.[1][2][3]

Logical Workflow

aldehyde Aldehyde oxime Aldoxime Intermediate aldehyde->oxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime base1 NaOH base1->oxime chloramine_t Chloramine-T nitrile_oxide Nitrile Oxide (In Situ) chloramine_t->nitrile_oxide alkyne Terminal Alkyne isoxazole 3,5-Disubstituted Isoxazole alkyne->isoxazole cu_catalyst Cu(I) Catalyst (CuSO4/Cu turnings) cu_catalyst->isoxazole

Caption: Workflow for the Cu(I)-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol

A representative procedure for the synthesis of 3,5-disubstituted isoxazoles is as follows[1][3]:

  • To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the corresponding aldehyde (1.0 eq) and sodium hydroxide (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes, monitoring the formation of the aldoxime by thin-layer chromatography (TLC).

  • Once the oxime formation is complete, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

  • Following the addition of Chloramine-T, add CuSO₄·5H₂O (0.03 eq) and copper turnings.

  • Add the terminal alkyne (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product can be isolated by simple filtration or aqueous workup.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Quantitative Data Summary
AldehydeAlkyneYield (%)Reference
trans-CinnamaldehydeCyclohex-1-enylacetylene85[1]
BenzaldehydePhenylacetylene82[1]
4-NitrobenzaldehydePhenylacetylene91[1]
HeptanalPhenylacetylene75[3]

Method 2: Reaction of α,β-Unsaturated Carbonyls with N-Hydroxyl-4-toluenesulfonamide

This method provides an efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles from readily available α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide (TsNHOH) under mild conditions.[4][5] The reaction proceeds through a sequence of conjugate addition, elimination of the tosyl group, cyclization, and dehydration.[4]

Reaction Pathway

start α,β-Unsaturated Carbonyl Compound step1 Conjugate Addition start->step1 reagent N-Hydroxyl-4- toluenesulfonamide (TsNHOH) reagent->step1 base K2CO3 (Base) base->step1 solvent Methanol/Water solvent->step1 intermediate1 Adduct Intermediate step1->intermediate1 step2 Elimination of Tosyl Moiety intermediate1->step2 intermediate2 Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 product 3,5-Disubstituted Isoxazole step4->product

Caption: Reaction pathway for the synthesis of isoxazoles from α,β-unsaturated carbonyls.

Experimental Protocol

The general experimental procedure is as follows[4]:

  • To a solution of the α,β-unsaturated aldehyde or ketone (1.0 mmol) in a methanol-water solvent system, add N-hydroxyl-4-toluenesulfonamide (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at 40 °C for the specified time (typically 10-24 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Quantitative Data Summary
α,β-Unsaturated KetoneTime (h)Temperature (°C)Yield (%)Reference
(E)-4-Phenylbut-3-en-2-one104092[4]
(E)-4-(4-Chlorophenyl)but-3-en-2-one104094[4]
(E)-4-(4-Nitrophenyl)but-3-en-2-one104095[4]
(E)-1,3-Diphenylprop-2-en-1-one12Reflux89[4]

Method 3: Metal-Free Synthesis Using Alkyl Nitrites

This approach describes a novel, efficient, and metal-free one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using alkyl nitrites, such as isoamyl nitrite, as an oxidizing agent.[6] The reaction proceeds via the in situ generation of nitrile oxides, which then undergo a [3+2] dipolar cycloaddition with the alkyne. This method is noted for its high regioselectivity and excellent yields under mild conditions.[6]

Experimental Workflow

aldoxime Aldoxime reaction_vessel One-Pot Reaction (65 °C) aldoxime->reaction_vessel alkyne Terminal Alkyne alkyne->reaction_vessel oxidant Alkyl Nitrite (e.g., Isoamyl Nitrite) oxidant->reaction_vessel solvent Solvent (e.g., Ethyl Methyl Ketone) solvent->reaction_vessel product 3,5-Disubstituted Isoxazole reaction_vessel->product [3+2] Cycloaddition

Caption: Workflow for the metal-free one-pot synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol

A general procedure for the alkyl nitrite-mediated synthesis is as follows[6]:

  • To a solution of the aldoxime (1.0 mmol) in ethyl methyl ketone, add the terminal alkyne (1.2 mmol).

  • Add isoamyl nitrite (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture at 65 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Quantitative Data Summary
AldoximeAlkyneYield (%)Reference
4-Methoxybenzaldehyde oximePhenylacetylene96[6]
4-Chlorobenzaldehyde oximePhenylacetylene94[6]
Benzaldehyde oxime4-Ethynyltoluene92[6]
Thiophene-2-carbaldehyde oximePhenylacetylene89[6]

Disclaimer: The provided protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols: Ethyl Isoxazole-5-carboxylate in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoxazoles are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of the isoxazole core, offering high regioselectivity and stereospecificity.[5] This document provides detailed application notes and protocols for the use of ethyl isoxazole-5-carboxylate and its precursors in 1,3-dipolar cycloaddition reactions, a key strategy for accessing novel isoxazole-based compounds for drug discovery.[1][2]

The synthesis of isoxazoles via this method typically involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene.[5] Ethyl propiolate can serve as a dipolarophile to directly install the ethyl carboxylate at the 5-position of the resulting isoxazole. Alternatively, substituted ethyl acrylates can be used to form isoxazolines, which are partially saturated analogs of isoxazoles and are also valuable intermediates in organic synthesis.[6][7]

Key Applications in Drug Discovery:
  • Scaffold for Bioactive Molecules: The isoxazole ring is a common scaffold in a variety of FDA-approved drugs and clinical candidates.[8]

  • Bioisosteres: Isoxazoles can act as bioisosteres for amides or esters, improving the pharmacokinetic properties of drug candidates.[7]

  • Intermediate for Further Functionalization: The ethyl carboxylate group on the isoxazole ring provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis and a typical experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_product Product Aryl_Aldoxime Aryl Aldoxime Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Aryl_Aldoxime->Nitrile_Oxide Ethyl_Propiolate Ethyl Propiolate (Dipolarophile) Isoxazole Ethyl 3-Aryl-isoxazole-5-carboxylate Ethyl_Propiolate->Isoxazole 1,3-Dipolar Cycloaddition Nitrile_Oxide->Isoxazole 1,3-Dipolar Cycloaddition

Caption: General mechanism for the synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate.

experimental_workflow start Start dissolve Dissolve Aryl Aldoxime and Base in Solvent start->dissolve cool Cool Reaction Mixture (Ice Bath) dissolve->cool add_oxidant Slowly Add Oxidizing Agent (e.g., NCS) cool->add_oxidant monitor_nitrile_oxide Monitor Nitrile Oxide Formation (TLC) add_oxidant->monitor_nitrile_oxide add_dipolarophile Add Ethyl Propiolate monitor_nitrile_oxide->add_dipolarophile warm_stir Warm to Room Temperature and Stir add_dipolarophile->warm_stir monitor_reaction Monitor Reaction Completion (TLC) warm_stir->monitor_reaction workup Quench with Water and Extract monitor_reaction->workup purify Purify by Column Chromatography workup->purify end Obtain Pure Product purify->end troubleshooting_logic start Significant 5-Isoxazolone Byproduct Formation check_ph Check Reaction pH start->check_ph acidic Acidic pH Favors 3-Substituted Isoxazole check_ph->acidic Is pH Acidic? neutral_basic Neutral/Basic pH Favors 5-Isoxazolone check_ph->neutral_basic Is pH Neutral/Basic? end Minimized Byproduct acidic->end adjust_ph Adjust to Acidic Conditions neutral_basic->adjust_ph adjust_ph->end

References

Applications of Ethyl Isoxazole-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl isoxazole-5-carboxylate scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its inherent structural features, including the presence of nitrogen and oxygen heteroatoms, contribute to its ability to engage in various biological interactions. This document provides an overview of the applications of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

I. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The isoxazole ring system is a key pharmacophore in numerous biologically active molecules, and its derivatives have been extensively explored for their diverse pharmacological properties.[1]

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression, such as the VEGFR-2 pathway.[2][3][4]

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole-Carboxamide 2eB16F1 (Melanoma)0.079[5]
Isoxazole-Ureate 8HepG2 (Hepatocellular Carcinoma)0.84[6]
Isoxazole-Hydrazone 10cHepG2 (Hepatocellular Carcinoma)0.69[6]
Isoxazole-Hydrazone 10aHepG2 (Hepatocellular Carcinoma)0.79[6]
Sorafenib (Reference)HepG2 (Hepatocellular Carcinoma)3.99[6]
5-methyl-3-phenylisoxazole-4-carboxamide 2aHepG2 (Hepatocellular Carcinoma)7.55[5]
5-methyl-3-phenylisoxazole-4-carboxamide 2aColo205 (Colon)9.179[5]
Thiazole Carboxamide 2bCOLO205 (Colon)30.79[7]
Thiazole Carboxamide 2bB16F1 (Melanoma)74.15[7]
Anti-inflammatory Activity

Certain isoxazole derivatives have shown potent anti-inflammatory effects. The mechanism of action for these compounds can involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][8]

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

Compound/DerivativeAssayInhibition (%)Reference
4-(3-Methoxy-phenyl)-3-(4-nitro-phenyl)-isoxazole 4nCarrageenan-induced paw edema (3h)62.24[9]
4-[4-(3-Methoxy-phenyl)-isoxazol-3-yl]-phenyl-dimethylamine 4aCarrageenan-induced paw edema (3h)63.69[9]
4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole 4fCarrageenan-induced paw edema (3h)61.20[9]
Diclofenac Sodium (Standard)Carrageenan-induced paw edema-[10]
Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibiotics. Novel derivatives of this compound continue to be explored for their potential to combat bacterial and fungal pathogens, including drug-resistant strains.

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole derivative 5aEnterococcus durans0.12[11]
Isoxazole derivative 5bBacillus subtilis0.06[11]
Isoxazole derivative 5cRhodococcus qingshengii2.5[11]
Isoxazole derivative 5dEscherichia coli1.25[11]
Isoxazole derivative 4eCandida albicans6 - 60[12]
Isoxazole derivative 4gCandida albicans6 - 60[12]
Isoxazole derivative 4hCandida albicans6 - 60[12]
Isoxazole derivative 4eBacillus subtilis10 - 80[12]
Isoxazole derivative 4eEscherichia coli30 - 80[12]
Pyrimidine-linked isoxazole 18Mycobacterium tuberculosis H37Rv0.78[5]
Pyrimidine-linked isoxazole 20Mycobacterium tuberculosis H37Rv0.78[5]
Reference DrugMycobacterium tuberculosis H37Rv3.125[5]

II. Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of substituted ethyl isoxazole-5-carboxylates is the 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of a nitrile oxide, which then reacts with an alkyne.

Protocol 2.1.1: General Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

Materials:

  • Aryl aldoxime

  • N-chlorosuccinimide (NCS) or sodium hypochlorite

  • Triethylamine

  • Ethyl propiolate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq.) in DCM or THF. Add triethylamine (1.1 eq.).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NCS or sodium hypochlorite to the stirred mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add ethyl propiolate (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[13]

G A Aryl Aldoxime + Triethylamine in DCM/THF C In situ Nitrile Oxide Generation A->C B NCS or NaOCl B->C Slow addition in ice bath E 1,3-Dipolar Cycloaddition C->E D Ethyl Propiolate D->E F Ethyl 3-Aryl-isoxazole-5-carboxylate E->F G Workup & Purification F->G H Purified Product G->H

Synthetic workflow for ethyl 3-aryl-isoxazole-5-carboxylate.
In Vitro Biological Assays

Protocol 2.2.1: MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HepG2, B16F1)

  • Complete culture medium

  • 96-well plates

  • Test isoxazole derivative dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[14]

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Isoxazole Derivatives (various conc.) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow of the in vitro MTT cytotoxicity assay.

Protocol 2.2.2: In Vitro Anti-inflammatory Activity by Protein Denaturation Method

This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, which is a model for protein denaturation in inflammatory processes.

Materials:

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Test isoxazole derivatives

  • Double-distilled water

  • Biological oxygen demand incubator

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the isoxazole derivative (e.g., 100 µg/mL). A control group should be prepared with double-distilled water instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C ± 2°C for 15 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer, with the vehicle serving as the blank.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.[10]

Protocol 2.2.3: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Test isoxazole derivatives

  • Alamar Blue reagent

  • Standard antitubercular drugs (e.g., isoniazid)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Inoculation: Add the diluted bacterial suspension to each well of the microplate containing the test compounds.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.[5]

III. Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their modulation of specific cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Inhibition of the VEGFR-2 signaling cascade is a significant strategy in cancer therapy.[2][3][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including isoxazole derivatives, exert their effects by inducing apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases.[10][14][15]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway DNA_damage DNA Damage (induced by Isoxazole) Bax_Bak Bax/Bak Activation DNA_damage->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cyto_c Cytochrome c release Mitochondrion->Cyto_c Apoptosome Apoptosome Formation Cyto_c->Apoptosome Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic and extrinsic apoptosis pathways.
Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some isoxazole derivatives can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing the proliferation of cancer cells. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[16][17]

G G1 G1 Phase G1_S_checkpoint G1/S Checkpoint (Cyclin E-CDK2) G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint (Cyclin B-CDK1) G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1_S_checkpoint->S G2_M_checkpoint->M Isoxazole_G1_S Isoxazole Derivative Isoxazole_G1_S->G1_S_checkpoint Arrest Isoxazole_G2_M Isoxazole Derivative Isoxazole_G2_M->G2_M_checkpoint Arrest

Cell cycle arrest induced by isoxazole derivatives.

References

Application Notes and Protocols for the Synthesis of Ethyl Isoxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles are a significant class of five-membered heterocyclic compounds that feature adjacent nitrogen and oxygen atoms. This structural motif is present in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic applications including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[1][2][3][4] The ethyl isoxazole-5-carboxylate scaffold, in particular, serves as a versatile intermediate for the synthesis of a variety of more complex molecules in medicinal chemistry.[4][5] These application notes provide detailed experimental protocols for the synthesis of this compound derivatives, primarily focusing on the 1,3-dipolar cycloaddition and the condensation of β-keto esters with hydroxylamine.

Key Synthetic Methodologies

Two primary synthetic routes are commonly employed for the preparation of this compound and its derivatives:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne, such as ethyl propiolate.[6] The nitrile oxide is typically generated in situ from an aldoxime or a hydroxyimidoyl chloride.[6][7] This approach is highly versatile for creating 3,5-disubstituted isoxazoles.

  • Condensation of β-Keto Esters with Hydroxylamine: This classical approach involves the reaction of a β-keto ester with hydroxylamine.[6][8] The regioselectivity of this reaction can be influenced by the pH of the reaction medium, with acidic conditions generally favoring the formation of the 3-substituted isoxazole.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various this compound derivatives from the literature.

Derivative Synthetic Method Starting Materials Reaction Conditions Yield (%) Reference
Ethyl 3-aryl-isoxazole-5-carboxylate1,3-Dipolar CycloadditionAryl aldoxime, Ethyl propiolateDCM or THF, Triethylamine, NCS or NaOCl, 0°C to RTNot specified[6]
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateCycloaddition-CondensationPropargyl benzoate, Ethyl nitroacetateNaOH, Water, Ethanol, 60°C, 16h86%[9][10]
Ethyl 5-acetylisoxazole-3-carboxylateOxidationEthyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate, 2-Iodoxybenzoic acidEthyl acetate, 80°C, 17h89%[11]
3,4-Diaryl-isoxazole-5-carboxamidesRearrangement of isoxazoline N-oxides3,4-Diaryl-5-carboxamido-isoxazoline N-oxidesAnhydrous CH3CN, DBUHigh yields[12]
3,5-Disubstituted IsoxazolesMechanochemical 1,3-Dipolar CycloadditionTerminal alkynes, Hydroxyimidoyl chloridesBall-milling, Cu/Al2O3 catalyst (optional)Good to excellent yields[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition[6]

This protocol describes a general procedure for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates. Optimization for specific substrates may be required.

Materials:

  • Aryl aldoxime (1.0 eq.)

  • Ethyl propiolate (1.2 eq.)

  • Triethylamine (1.1 eq.)

  • N-chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Nitrile Oxide Generation:

    • In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq.) in a suitable solvent such as DCM or THF.

    • Add triethylamine (1.1 eq.) to the solution.

    • Cool the mixture in an ice bath (0°C).

    • Slowly add a solution of an oxidizing agent (e.g., NCS or NaOCl) to the stirred mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cycloaddition:

    • Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 3-aryl-isoxazole-5-carboxylate.

Troubleshooting:

  • Furoxan (Nitrile Oxide Dimer) Formation: A common byproduct is the furoxan, which results from the dimerization of the nitrile oxide. To minimize this, generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of the oxidizing agent to the reaction mixture containing the alkyne, keeping the concentration of the nitrile oxide low.[6]

  • Hydrolysis of the Ester: The ester functionality can be hydrolyzed under acidic or basic conditions. To prevent this, ensure all reagents and solvents are anhydrous and carry out the reaction under an inert atmosphere. During workup, use neutral washes (e.g., brine) and avoid strong acids or bases.[6]

Protocol 2: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[9][10]

Materials:

  • Propargyl benzoate (1.70 mmol)

  • Ethyl nitroacetate (4.24 mmol)

  • Sodium hydroxide (NaOH) solution (4.24 M, 0.170 mmol)

  • Water

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Triethylamine

  • Silica gel

Procedure:

  • Reaction Setup:

    • In a sealed tube, combine propargyl benzoate (272 mg, 1.70 mmol), ethyl nitroacetate (564 mg, 4.24 mmol), water (4160 mg), and ethanol (1280 mg).

    • Add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol) to the mixture.

  • Reaction Execution:

    • Vigorously stir the mixture at 60°C for 16 hours.

  • Workup and Purification:

    • Concentrate the reaction mixture.

    • Subject the residue to flash chromatography on silica gel.

    • Elute with a mixture of petroleum ether/ethyl acetate (5:1) containing 3% triethylamine to yield the product as a clear oil (402 mg, 86% yield).

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via 1,3-dipolar cycloaddition.

SynthesisWorkflow reagent reagent process process product product intermediate intermediate ArylAldoxime Aryl Aldoxime NitrileOxide Nitrile Oxide (in situ) ArylAldoxime->NitrileOxide BaseOxidant Base (e.g., Et3N) + Oxidizing Agent (e.g., NCS) BaseOxidant->NitrileOxide Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition EthylPropiolate Ethyl Propiolate EthylPropiolate->Cycloaddition CrudeProduct Crude Product Cycloaddition->CrudeProduct Workup Aqueous Workup & Extraction CrudeProduct->Workup Purification Purification (Chromatography) FinalProduct Ethyl 3-Aryl-isoxazole- 5-carboxylate Purification->FinalProduct Workup->Purification

References

Application Notes & Protocols: Ethyl Isoxazole-5-Carboxylate in the Synthesis of Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents.[1] The isoxazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anti-tubercular effects.[2][3] This document provides detailed application notes and protocols on the use of ethyl isoxazole-5-carboxylate as a key building block in the synthesis of promising anti-tubercular compounds.

Introduction

This compound serves as a versatile starting material for the creation of a wide array of derivatives exhibiting significant activity against M. tuberculosis. Several classes of compounds derived from this scaffold have shown nanomolar to low micromolar activity against both replicating and non-replicating forms of the bacterium.[4][5] Notably, many of these derivatives retain their efficacy against strains resistant to first-line drugs like isoniazid and rifampin, suggesting a novel mechanism of action.[4]

Key Synthetic Strategies & Workflows

The primary synthetic approach involves the modification of the this compound core, often through derivatization at the 3- and 5-positions of the isoxazole ring. A common strategy is the synthesis of isoxazole-3-carboxamides and 5-substituted isoxazole-3-carboxylates.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of anti-tubercular agents starting from this compound.

G cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Final Compound Synthesis & Evaluation This compound This compound Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid This compound->Hydrolysis to Carboxylic Acid LiOH or NaOH Side Chain Modification Side Chain Modification This compound->Side Chain Modification Various Reagents Amide Coupling Amide Coupling Hydrolysis to Carboxylic Acid->Amide Coupling Coupling Agents (e.g., TBTU, EDC) Final Anti-tubercular Agent Final Anti-tubercular Agent Amide Coupling->Final Anti-tubercular Agent Side Chain Modification->Final Anti-tubercular Agent Biological Evaluation Biological Evaluation Final Anti-tubercular Agent->Biological Evaluation MIC, Cytotoxicity Assays

Caption: General synthetic workflow for isoxazole-based anti-tubercular agents.

Experimental Protocols

Protocol 1: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

This protocol is adapted from the synthesis of isoxazole-sulphonamide derivatives.[2]

Materials:

  • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reflux a solution of ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate with hydroxylamine hydrochloride in ethanol to obtain the corresponding ethyl ester.

  • Hydrolyze the resulting ester to the corresponding carboxylic acid using lithium hydroxide monohydrate as the base.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture with HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the product to obtain 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.

Protocol 2: Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the anti-tubercular activity of synthesized compounds.[1]

Materials:

  • Synthesized isoxazole derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye

Procedure:

  • Prepare serial dilutions of the synthesized compounds in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculate each well with a standardized culture of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for a further 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, indicating inhibition of bacterial growth.

Biological Activity and Data Presentation

Derivatives of this compound have demonstrated a broad range of anti-tubercular activities. The tables below summarize the quantitative data for selected compounds from the literature.

Table 1: Anti-tubercular Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates [6][7]

CompoundSubstituent on Benzyl RingMIC (µg/mL) against Mtb H37RvSelectivity Index (SI)
5e 3,4-dichloro0.25>200
Various-0.25 to 16>10

Table 2: Activity of 5-Phenyl-3-isoxazolecarboxylic Acid Ethyl Ester Derivatives [4]

Compound ClassActivity against Replicating MtbActivity against Non-Replicating MtbCytotoxicity (Vero cells, IC₅₀)
Benzyloxy derivativesNanomolar rangeLow micromolar range>128 µM
Benzylamino derivativesNanomolar rangeLow micromolar range>128 µM
Phenoxy derivativesNanomolar rangeLow micromolar range>128 µM

Mechanism of Action

While the exact mechanism for all derivatives is not fully elucidated, several studies point towards the inhibition of key enzymes in the mycobacterial cell wall synthesis pathway.

Proposed Mechanism of Action Pathway

G Isoxazole Derivative Isoxazole Derivative InhA InhA Isoxazole Derivative->InhA Inhibition FadD32 FadD32 Isoxazole Derivative->FadD32 Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes FadD32->Mycolic Acid Synthesis Catalyzes Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Essential for Bacterial Cell Death Bacterial Cell Death Mycobacterial Cell Wall Integrity->Bacterial Cell Death Disruption leads to

References

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Ethyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed hydrogenation of ethyl isoxazole-5-carboxylate. This reaction is a valuable synthetic tool for the preparation of β-amino enoates, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Introduction

The palladium-catalyzed hydrogenation of isoxazoles is a well-established method for the reductive cleavage of the N-O bond, leading to the formation of β-amino enones.[1] This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is valued for its generally mild conditions, high efficiency, and the synthetic utility of the resulting products. In the case of this compound, this reaction provides access to ethyl 3-amino-2-butenoate derivatives, which are versatile building blocks in organic synthesis.

Reaction Principle

The core of this transformation is the hydrogenolysis of the weak N-O bond within the isoxazole ring, catalyzed by a palladium surface. The generally accepted mechanism involves the adsorption and activation of molecular hydrogen on the palladium catalyst surface, followed by the interaction of the activated hydrogen species with the isoxazole substrate, which is also adsorbed on the catalyst surface. This leads to the cleavage of the N-O bond and the formation of the corresponding β-amino enoate.

In some cases, particularly with substituted isoxazoles, the reaction can proceed through a domino sequence. For instance, in the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a domino process involving initial deoxygenation to the corresponding 5-methylisoxazole derivative is observed, followed by the reductive opening of the isoxazole ring to yield the final enaminone product.[1]

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed hydrogenation of isoxazole derivatives, including a closely related analog to this compound.

SubstrateCatalyst (mol%)SolventPressureTemperatureTime (h)ProductYield (%)Reference
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate10% Pd/C (20)Ethyl Acetate1 atm H₂Room Temp.6Ethyl (Z)-2-(benzoylamino)-4-oxopent-2-enoate~95[1]
3-(2-Nitrophenyl)isoxazoles5% Pd/CNot Specified4 atm H₂Room Temp.-Substituted 4-aminoquinolines-
Generic IsoxazolePd/C or Raney NiNot Specified---β-enaminone-[1]

Note: Specific yield for the direct hydrogenation of this compound was not explicitly found in the search results. The data presented for the 3-carboxylate analog provides a strong indication of the expected high efficiency of this reaction.

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of this compound

This protocol is adapted from the successful hydrogenation of a closely related substrate, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (or other suitable solvent such as ethanol or methanol)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Inerting the Reaction Vessel: Place a magnetic stir bar in a clean, dry reaction flask. Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes to remove air.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-20 mol% relative to the substrate) to the reaction flask.

  • Substrate and Solvent Addition: Dissolve the this compound in a suitable solvent (e.g., ethyl acetate) and add the solution to the reaction flask via a syringe or cannula. The typical substrate concentration is in the range of 0.05-0.2 M.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. For reactions at atmospheric pressure, a hydrogen-filled balloon can be attached to the flask. For higher pressures, a Parr hydrogenator or a similar apparatus should be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Visualizations

Reaction Pathway Diagram

ExperimentalWorkflow Start Start Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Catalyst Add Pd/C Catalyst Inert_Atmosphere->Add_Catalyst Add_Substrate Add this compound Solution Add_Catalyst->Add_Substrate Hydrogenate Introduce H₂ Atmosphere (1 atm or higher) Add_Substrate->Hydrogenate Stir Stir at Room Temperature Hydrogenate->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Workup Work-up: Purge with N₂, Filter Catalyst Monitor->Workup Reaction Complete Isolate Isolate Product (Rotary Evaporation) Workup->Isolate Purify Purify Product (Chromatography/Recrystallization) Isolate->Purify End End Purify->End Mechanism cluster_surface Palladium Catalyst Surface H2_adsorption 1. Adsorption and Activation of H₂ Pd_H H₂ + Pd -> 2 Pd-H Substrate_adsorption 2. Adsorption of Isoxazole Pd_H->Substrate_adsorption Pd_Isoxazole Isoxazole + Pd -> Pd-Isoxazole Complex NO_cleavage 3. Reductive Cleavage of N-O Bond Pd_Isoxazole->NO_cleavage Pd_Intermediate Pd-Isoxazole + 2 Pd-H -> Intermediate Product_desorption 4. Desorption of Product Pd_Intermediate->Product_desorption Pd_Product Intermediate -> β-amino enoate + Pd

References

Scale-Up Synthesis of Ethyl Isoxazole-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of ethyl isoxazole-5-carboxylate, a valuable building block in pharmaceutical and agrochemical research. The document details two primary synthetic routes, process safety, purification strategies, and impurity control, with a focus on transitioning from laboratory to pilot or production scale.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. As demand for these molecules grows, robust and scalable synthetic methods are essential. This document outlines two of the most viable routes for large-scale production: the [3+2] cycloaddition of ethyl nitroacetate with an alkyne and the 1,3-dipolar cycloaddition involving an in situ generated nitrile oxide. Key challenges in scaling up these processes, including reaction exothermicity, reagent stability, impurity formation, and product isolation, are addressed.

Comparison of Primary Synthetic Routes for Scale-Up

Choosing an appropriate synthetic route is critical for a successful scale-up campaign. The selection depends on factors such as raw material cost and availability, process safety, atom economy, and ease of purification.

ParameterRoute 1: Cycloaddition-CondensationRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials Ethyl nitroacetate, Ethyl propiolate, Base (e.g., NaOH, DABCO)Aldoxime (e.g., formaldoxime), Oxidant/Halogenating agent (e.g., NCS, NaOCl), Base (e.g., Et3N), Ethyl propiolate
Key Advantages - Fewer synthetic steps. - Readily available starting materials.- High regioselectivity is often achievable. - Milder reaction conditions may be possible.
Key Disadvantages - Potential for exothermic reactions with nitroalkanes. - Base-sensitive functional groups may be an issue.- In situ generation of potentially unstable nitrile oxide. - Dimerization of nitrile oxide to furoxan is a common side reaction. - May require more complex workup to remove byproducts.
Safety Concerns - Thermal stability of ethyl nitroacetate under basic conditions. - Exothermic reaction profile.- Handling of oxidants/halogenating agents at scale. - Stability of the nitrile oxide intermediate.
Waste Stream - Salt byproducts from base neutralization.- Stoichiometric byproducts from the oxidant and base.
Overall Scalability Good, with careful thermal management.Good, with precise control over nitrile oxide generation and consumption.

Detailed Experimental Protocols

Route 1: Cycloaddition-Condensation of Ethyl Nitroacetate and Ethyl Propiolate

This one-pot method involves the base-catalyzed reaction between ethyl nitroacetate and ethyl propiolate. The reaction proceeds via a Michael addition followed by cyclization and dehydration.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a controlled addition funnel is required.

  • Reagent Charging: Charge the reactor with ethyl nitroacetate (1.0 eq.) and a suitable solvent (e.g., Ethanol or THF). Begin agitation and inert with nitrogen.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Slowly add a solution of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.2 eq.) or an aqueous solution of sodium hydroxide (1.1 eq.), to the reactor while maintaining the internal temperature below 10 °C. The use of a strong base like NaOH can lead to a more significant exotherm and potential ester hydrolysis if not carefully controlled.

  • Ethyl Propiolate Addition: Once the base addition is complete, add ethyl propiolate (1.0-1.2 eq.) dropwise via the addition funnel, ensuring the temperature does not exceed 15 °C. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature profile.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the base.

    • If a biphasic system is not formed, add a suitable extraction solvent such as ethyl acetate or dichloromethane.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • For large-scale purification, avoid chromatography.

      • Crystallization: If the product is solid, perform recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

      • Vacuum Distillation: If the product is a liquid, purify by vacuum distillation.

cluster_0 Route 1: Cycloaddition-Condensation Ethyl Nitroacetate Ethyl Nitroacetate Reaction Reaction Ethyl Nitroacetate->Reaction Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Reaction Base (e.g., DABCO) Base (e.g., DABCO) Base (e.g., DABCO)->Reaction Work-up Work-up Reaction->Work-up Quench & Extract Purification Purification Work-up->Purification Crude Product Product This compound Purification->Product Crystallization or Distillation

Caption: Workflow for the scale-up synthesis of this compound via cycloaddition-condensation.

Route 2: 1,3-Dipolar Cycloaddition

This route involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with ethyl propiolate. This method can offer high regioselectivity.

Protocol:

  • Reactor Setup: Use a similar reactor setup as in Route 1.

  • Reagent Charging: Charge the reactor with the starting aldoxime (e.g., formaldoxime or a precursor, 1.0 eq.), ethyl propiolate (1.1 eq.), and a suitable solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a base such as triethylamine (1.1 eq.) to the mixture and stir.

  • Oxidant/Halogenating Agent Addition: Cool the mixture to 0-5 °C. Slowly add a solution of an oxidant or halogenating agent (e.g., N-chlorosuccinimide (NCS) or an aqueous solution of sodium hypochlorite, 1.05 eq.) over a period of 1-2 hours. This step generates the nitrile oxide in situ and is often exothermic. Careful temperature control is crucial to prevent runaway and minimize the dimerization of the nitrile oxide.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by HPLC or TLC until the nitrile oxide intermediate is consumed.

  • Work-up:

    • Filter the reaction mixture to remove any solid byproducts (e.g., succinimide if NCS is used).

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by crystallization or vacuum distillation as described in Route 1.

cluster_1 Route 2: 1,3-Dipolar Cycloaddition Aldoxime Aldoxime Nitrile Oxide Generation In situ Nitrile Oxide Generation Aldoxime->Nitrile Oxide Generation Ethyl Propiolate Ethyl Propiolate Cycloaddition Cycloaddition Ethyl Propiolate->Cycloaddition Oxidant (e.g., NCS) Oxidant (e.g., NCS) Oxidant (e.g., NCS)->Nitrile Oxide Generation Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Nitrile Oxide Generation Nitrile Oxide Generation->Cycloaddition Reactive Intermediate Work-up Work-up Cycloaddition->Work-up Filter & Extract Purification Purification Work-up->Purification Crude Product Product This compound Purification->Product Crystallization or Distillation cluster_0 Safety Logic Hazard Hazard Cause Cause Hazard->Cause is caused by Mitigation Mitigation Cause->Mitigation is mitigated by Thermal Runaway Thermal Runaway Rapid Reagent Addition Rapid/Uncontrolled Reagent Addition Thermal Runaway->Rapid Reagent Addition Insufficient Cooling Insufficient Cooling Capacity Thermal Runaway->Insufficient Cooling Emergency Relief System Adequate Emergency Relief System Thermal Runaway->Emergency Relief System consequence mitigation Slow Controlled Addition Slow, Controlled Addition Rate Rapid Reagent Addition->Slow Controlled Addition Reaction Calorimetry Reaction Calorimetry & Process Modeling Insufficient Cooling->Reaction Calorimetry

Application Notes and Protocols: Ethyl Isoxazole-5-Carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl isoxazole-5-carboxylate and its derivatives in agrochemical research, with a focus on their application as fungicides and herbicides. Detailed protocols for the synthesis of active compounds and the evaluation of their biological activity are provided to facilitate further research and development in this area.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in the development of agrochemicals due to its diverse biological activities. This compound serves as a key building block for the synthesis of novel fungicides and herbicides. Derivatives incorporating this moiety have demonstrated significant efficacy in controlling a range of fungal pathogens and weeds. This document outlines the synthesis, biological activity, and mechanism of action of selected this compound derivatives, providing researchers with the necessary information to explore their potential in crop protection.

Data Presentation: Agrochemical Activity

The following tables summarize the quantitative data on the fungicidal and herbicidal activities of various this compound derivatives.

Table 1: In Vitro Fungicidal Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Derivatives

Compound IDFungal SpeciesConcentration (mg/L)Inhibition (%)
I-1Fusarium graminearum10032-58
I-1Thanatephorus cucumeris10032-58
I-1Botrytis cinerea10032-58
I-1Fusarium oxysporum10032-58
I-2Fusarium graminearum10032-58
I-2Thanatephorus cucumeris10032-58
I-2Botrytis cinerea10032-58
I-2Fusarium oxysporum10032-58
I-3Fusarium graminearum10032-58
I-3Thanatephorus cucumeris10032-58
I-3Botrytis cinerea10032-58
I-3Fusarium oxysporum10032-58
I-4Fusarium graminearum10032-58
I-4Thanatephorus cucumeris10032-58
I-4Botrytis cinerea10032-58
I-4Fusarium oxysporum10032-58
I-5Fusarium graminearum10032-58
I-5Thanatephorus cucumeris10032-58
I-5Botrytis cinerea10032-58
I-5Fusarium oxysporum10032-58

Table 2: Herbicidal Activity of Isoxazole Derivatives

Compound IDWeed SpeciesApplication RateInhibition (%)EC50 (μM)
I-4Various Plants150 g ai/ha20-50-
I-26Portulaca oleracea10 mg/L100-
I-26Abutilon theophrasti10 mg/L100-
Butachlor (Control)Portulaca oleracea10 mg/L50-
Butachlor (Control)Abutilon theophrasti10 mg/L50-
II-05 (Isoxazole ring-opening product of I-05)---1.05
Mesotrione (Control)---1.35

Experimental Protocols

Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides (e.g., I-26)

This protocol describes a general method for the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have shown potent herbicidal activity.[1]

Materials:

  • 5-cyclopropylisoxazole-4-carboxylic acid

  • Substituted benzylamines

  • Oxalyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 5-cyclopropylisoxazole-4-carbonyl chloride

  • Dissolve 5-cyclopropylisoxazole-4-carboxylic acid (0.1 mol) in 150 mL of anhydrous DCM.

  • Add oxalyl chloride (0.3 mol) in 50 mL of anhydrous DCM dropwise to the solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the DCM under vacuum to obtain the acid chloride.

Step 2: Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

  • Dissolve the substituted benzylamine (1 mmol) and the 5-cyclopropylisoxazole-4-carbonyl chloride (1 mmol) in 20 mL of anhydrous DCM.

  • Cool the mixture to 0°C.

  • Add pyridine (3 mmol) in 5 mL of anhydrous DCM dropwise to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Monitor the reaction completion using TLC.

  • After completion, wash the solution successively with 30 mL of water and 30 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield the final N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.

In Vitro Fungicidal Assay by Mycelial Growth Inhibition

This protocol is used to evaluate the in vitro fungicidal activity of this compound derivatives against various plant pathogenic fungi.

Materials:

  • Test compounds

  • Fungal cultures (e.g., Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the PDA medium to about 50-60°C and add the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentration (e.g., 100 mg/L). Ensure the solvent concentration is not inhibitory to fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh fungal culture.

  • Include a control plate containing PDA with the solvent only.

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Post-Emergence Herbicidal Activity Assay

This protocol evaluates the herbicidal activity of test compounds on plants that have already germinated and emerged from the soil.

Materials:

  • Test compounds

  • Weed species (e.g., Portulaca oleracea, Abutilon theophrasti)

  • Pots or flats with a suitable soil mix

  • Greenhouse or growth chamber with controlled environmental conditions

  • Sprayer for herbicide application

Procedure:

  • Sow the seeds of the target weed species in pots or flats and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Prepare a solution of the test compound at the desired concentration (e.g., 150 g ai/ha) in a suitable solvent and carrier (e.g., water with a surfactant).

  • Apply the test solution uniformly to the foliage of the weed seedlings using a sprayer.

  • Include a control group treated with the solvent and carrier only.

  • Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Rate the herbicidal efficacy using a scale (e.g., 0% = no effect, 100% = complete kill).

  • For quantitative assessment, measure parameters such as plant height and fresh/dry weight and calculate the percentage of inhibition compared to the control.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Enzyme Inhibition Assay

This in vitro assay determines the inhibitory activity of compounds against the HPPD enzyme, a key target for many herbicides.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactors: Ascorbate, Fe(II)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HPPD enzyme, and cofactors in a microplate well or cuvette.

  • Add the test compound at various concentrations. Include a control without the inhibitor.

  • Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (HPP).

  • Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) due to the consumption of HPP, or by a coupled assay that measures the formation of a colored product.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Experimental Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_optimization Lead Optimization start Start: Ethyl Isoxazole-5-carboxylate synthesis Chemical Synthesis of Isoxazole Derivatives start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (Fungicidal & Herbicidal) purification->primary_screening dose_response Dose-Response Studies primary_screening->dose_response lead_id Lead Compound Identification dose_response->lead_id moa_studies Mechanism of Action Studies (e.g., HPPD Assay) lead_id->moa_studies optimization Lead Optimization (Structure-Activity Relationship) moa_studies->optimization optimization->synthesis Iterative Improvement

Caption: Workflow for the discovery and development of novel agrochemicals.

Signaling Pathway: Inhibition of HPPD by Isoxazole Herbicides

HPPD_Inhibition_Pathway tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate (HPP) tyrosine->hpp hppd HPPD Enzyme hpp->hppd Substrate homogentisate Homogentisate hppd->homogentisate Product plastoquinone Plastoquinone & Tocopherol Biosynthesis homogentisate->plastoquinone photosynthesis Photosynthesis plastoquinone->photosynthesis bleaching Bleaching & Weed Death photosynthesis->bleaching Disruption leads to isoxazole Isoxazole Herbicide (e.g., II-05) isoxazole->hppd Inhibition

Caption: Mechanism of action of HPPD-inhibiting isoxazole herbicides.

References

Application Notes and Protocols: Mo(CO)₆-Mediated Synthesis of Dihydropyridines from Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates through a Molybdenum hexacarbonyl [Mo(CO)₆]-mediated rearrangement of isoxazoles. This method offers a strategic approach to constructing complex dihydropyridine cores, which are prevalent in numerous pharmaceutical agents.

Introduction

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of drugs. The Mo(CO)₆-mediated rearrangement of isoxazoles presents a robust and efficient method for the synthesis of highly substituted 4-oxo-1,4-dihydropyridine-3-carboxylates. This reaction proceeds via a reductive ring opening of the isoxazole precursor, followed by an intramolecular cyclization. Molybdenum hexacarbonyl not only facilitates the reductive cleavage of the N-O bond in the isoxazole ring but also catalyzes the subsequent cyclization of the intermediate enaminone.[1][2]

Reaction Principle

The core of this synthetic strategy involves the Mo(CO)₆-mediated reductive ring opening of methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[1] This process, facilitated by Mo(CO)₆ in the presence of water, is believed to form a β-amino enone intermediate.[2][3] This intermediate then undergoes a cyclization reaction, where the enamine nitrogen attacks the acyl group, leading to the formation of the 4-oxo-1,4-dihydropyridine ring system.[1] The electrophilicity of the acyl carbon is greater than that of the ester carbon, favoring the desired cyclization pathway.[2]

Experimental Workflow

The general experimental workflow for this transformation is outlined below. It involves the preparation of the isoxazole substrate followed by the key molybdenum-mediated rearrangement.

G cluster_0 Starting Material Synthesis cluster_1 Mo(CO)6-Mediated Rearrangement cluster_2 Work-up and Purification cluster_3 Final Product A Synthesis of Isoxazole Precursors (1) B Reaction with Mo(CO)6 in wet MeCN A->B Substrate C Heating (e.g., 70 °C) B->C D Reaction Monitoring (TLC) C->D E Aqueous Work-up D->E Completion F Extraction with Organic Solvent E->F G Chromatographic Purification F->G H 4-Oxo-1,4-dihydropyridine-3-carboxylate (2) G->H Isolated Product

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of 2-aryl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates.[1]

Materials:

  • Methyl 2-(3-arylisoxazol-5-yl)-3-oxopropanoate (starting isoxazole)

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Acetonitrile (MeCN)

  • Deionized water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of the starting isoxazole (1.0 mmol) in acetonitrile (10 mL), add molybdenum hexacarbonyl (1.2 mmol) and deionized water (0.1 mL).

  • Heat the reaction mixture at 70 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically within 24 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-oxo-1,4-dihydropyridine-3-carboxylate.

Note on Reaction Conditions: The reaction temperature is a critical parameter. While a higher temperature can reduce the reaction time, it may also lead to increased resinification and a decrease in the product yield. For instance, for one substrate, increasing the temperature from 70 °C to 80 °C decreased the yield from 74% to 63%.[1]

Quantitative Data Summary

The yields of the 4-oxo-1,4-dihydropyridine-3-carboxylates are dependent on the substituents on the starting isoxazole. A summary of representative yields is presented in the table below.[1]

EntryR¹ (at position 2)R² (at position 6)Yield (%)
1PhenylMethyl74
24-TolylMethyl70
34-MethoxyphenylMethyl65
44-ChlorophenylMethyl78
52-ThienylMethyl55

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps:

  • Reductive Ring Opening: Molybdenum hexacarbonyl mediates the reductive cleavage of the weak N-O bond of the isoxazole ring. This step is facilitated by the presence of water and results in the formation of an unstable enaminone intermediate.[1][2]

  • Intramolecular Cyclization: The nucleophilic nitrogen of the enaminone intermediate attacks the electrophilic carbon of the acyl group.[1]

  • Dehydration: Subsequent dehydration of the cyclized intermediate leads to the formation of the stable 4-oxo-1,4-dihydropyridine product.

It is noteworthy that Mo(CO)₆ is believed to not only induce the reductive opening of the isoxazole but also to catalyze the cyclization of the enaminone intermediate.[1] In the absence of the molybdenum catalyst, this intermediate is prone to decomposition.[1]

G A Isoxazole Precursor (1) C Enaminone Intermediate (3) A->C Reductive Ring Opening B Mo(CO)6 / H2O B->A D Intramolecular Cyclization C->D F Deacylation (Side Reaction) C->F E 4-Oxo-1,4-dihydropyridine (2) D->E Dehydration

Caption: Proposed reaction mechanism pathway.

Troubleshooting and Side Reactions

A potential side reaction is the deacylation of the enaminone intermediate.[1] This side process can lead to a decrease in the yield of the desired dihydropyridine product. The stability of the enaminone intermediate is crucial, and the catalytic role of Mo(CO)₆ in promoting the desired cyclization over decomposition pathways is a key aspect of this methodology.[1] In some cases, particularly with certain substitution patterns on the isoxazole, the reaction may result in resinification, significantly lowering the yield.[1] Careful optimization of the reaction temperature and time is therefore essential for maximizing the yield of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl isoxazole-5-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of a β-keto ester with hydroxylamine is producing a significant amount of the 5-isoxazolone byproduct. How can I improve the regioselectivity for the desired this compound?

A1: The formation of the 5-isoxazolone isomer is a common challenge in this synthesis, and the regioselectivity is highly dependent on reaction conditions.

  • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions generally favor the formation of the 3-substituted isoxazole, while neutral or basic conditions can promote the formation of the 5-isoxazolone byproduct.[1] Careful control of pH, potentially through the use of buffers or specific acid/base catalysts, is crucial.

  • Protecting Groups: An advanced strategy involves using a protected form of hydroxylamine or a modified β-keto ester to direct the cyclization.

Q2: During a 1,3-dipolar cycloaddition, I'm observing a significant dimeric byproduct. What is this, and how can I prevent its formation?

A2: The dimeric byproduct is likely a furoxan (1,2,5-oxadiazole N-oxide), which arises from the dimerization of the nitrile oxide intermediate.[1] This side reaction is prevalent when the concentration of the dipolarophile (ethyl propiolate) is low or the nitrile oxide is highly reactive towards self-condensation.

To minimize dimerization:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of the oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) to a mixture of the aldoxime and ethyl propiolate.[1] This maintains a low concentration of the nitrile oxide, favoring cycloaddition over dimerization.

  • Reaction Conditions: The choice of solvent and temperature can influence the relative rates of dimerization and cycloaddition. Experimenting with different solvents and lower temperatures may improve the yield of the desired product.[1]

Q3: My synthesis is resulting in a mixture of regioisomeric isoxazoles. How can I control the regioselectivity?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by the steric and electronic properties of the substituents on both the nitrile oxide and the dipolarophile. To enhance regioselectivity, consider modifications to the starting materials that accentuate these differences.

Q4: I am experiencing hydrolysis of the ethyl ester group during the synthesis or workup. How can I prevent this?

A4: Hydrolysis of the carboxylate ester to the corresponding carboxylic acid can be promoted by either acidic or basic conditions, particularly in the presence of water.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]

  • Neutral Workup: During the workup procedure, utilize neutral washes, such as a brine solution, and avoid strong acids or bases if your product is susceptible to hydrolysis.[1]

Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition of a Nitrile Oxide with Ethyl Propiolate

This protocol outlines a general procedure and may require optimization for specific substrates.

1. Generation of the Nitrile Oxide:

  • In a round-bottom flask, dissolve the starting aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane or THF.
  • Add a base, for example, triethylamine (1.1 eq.).
  • Cool the mixture in an ice bath.
  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

2. Cycloaddition:

  • Once the formation of the nitrile oxide is complete as indicated by TLC, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[1]
  • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).[1]

3. Workup and Purification:

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 3-aryl-isoxazole-5-carboxylate.[1]

Protocol 2: Synthesis from Ethyl Nitroacetate and Propargyl Alcohol

1. Reaction Setup:

  • In a pressure tube, dissolve 2-propyn-1-ol (1.0 eq.) and ethyl nitroacetate (2.0 eq.) in ethanol.
  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq.) as a catalyst.
  • Seal the reaction tube and heat it to 80 °C for 72 hours.

2. Workup and Purification:

  • After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.
  • Purify the resulting residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthesis MethodKey ReagentsSolventCatalyst/BaseTemperatureTypical YieldReference
1,3-Dipolar CycloadditionAryl aldoxime, Ethyl propiolate, NCS/NaOClDichloromethane/THFTriethylamine0 °C to RTGood[1]
From Ethyl Nitroacetate and Propargyl AlcoholEthyl nitroacetate, 2-propyn-1-olEthanolDABCO80 °C81%[2]
From (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl alcoholTetrahydrofuranTriethylamine0 °C to 25 °C-[2]
From Ethyl AcetoacetateEthyl acetoacetate, Triethyl orthoformate, Hydroxylamine hydrochlorideOrganic SolventInorganic Base15 °C to 75 °C>78%[3]
NaOH-catalyzed Cycloaddition-CondensationEthyl nitroacetate, Propargyl benzoateWater/EthanolNaOH60 °C86%[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Workup & Purification start Start: Aryl Aldoxime add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0°C add_base->cool add_oxidant Slowly Add Oxidizing Agent cool->add_oxidant monitor_tlc1 Monitor by TLC add_oxidant->monitor_tlc1 add_dipolarophile Add Ethyl Propiolate monitor_tlc1->add_dipolarophile Nitrile Oxide Formed warm_rt Warm to Room Temperature add_dipolarophile->warm_rt stir Stir until completion warm_rt->stir monitor_tlc2 Monitor by TLC stir->monitor_tlc2 quench Quench with Water monitor_tlc2->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end End: Purified Product purify->end

Caption: Experimental workflow for the 1,3-dipolar cycloaddition synthesis.

troubleshooting_guide cluster_byproducts Issue: Byproduct Formation cluster_conditions Issue: Reaction Conditions cluster_solutions Potential Solutions start Low Yield or Impure Product isoxazolone 5-Isoxazolone byproduct? start->isoxazolone dimer Dimeric byproduct (Furoxan)? start->dimer hydrolysis Ester hydrolysis? start->hydrolysis regioisomers Regioisomers formed? start->regioisomers ph_control Control pH (acidic) isoxazolone->ph_control YES in_situ In situ generation of nitrile oxide dimer->in_situ YES anhydrous Use anhydrous conditions hydrolysis->anhydrous YES neutral_workup Neutral workup hydrolysis->neutral_workup YES modify_sm Modify starting materials regioisomers->modify_sm YES

Caption: Troubleshooting guide for common synthesis issues.

References

purification challenges of "ethyl isoxazole-5-carboxylate" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl isoxazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Purity After Purification - Incomplete removal of starting materials or reagents.- Presence of closely related side products (e.g., regioisomers).- Co-elution of impurities during column chromatography.- Co-precipitation of impurities during recrystallization.- For Chromatography: Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) to achieve better separation (a starting point can be a hexane/ethyl acetate mixture).[1][2] Consider using a different stationary phase like alumina if the compound shows instability on silica gel.[1]- For Recrystallization: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Perform a hot filtration step to remove insoluble impurities. A second recrystallization may be necessary to achieve higher purity.[1]
Low Yield After Purification - Product loss during multiple extraction and washing steps.- Decomposition of the product on the stationary phase during column chromatography.- Significant solubility of the product in the mother liquor after recrystallization.- Hydrolysis of the ester functionality during workup.- Minimize the number of transfer steps and ensure complete extraction from aqueous layers.- If decomposition is suspected on silica gel, switch to a less acidic stationary phase like neutral alumina.- To recover more product from recrystallization, cool the solution slowly and for a longer duration. The mother liquor can be concentrated to obtain a second crop of crystals.[3]- Use anhydrous conditions and a pH-neutral workup (e.g., washing with brine) to prevent ester hydrolysis.[4]
Oily Product Instead of Solid - Presence of impurities that inhibit crystallization.- The compound may have a low melting point.- Purify the crude product by column chromatography to remove impurities before attempting recrystallization.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- If the product is indeed an oil at room temperature, purification should rely on methods suitable for non-solids, such as column chromatography.
Presence of 5-Isoxazolone Byproduct - Reaction conditions (pH) favoring the formation of the 5-isoxazolone isomer during synthesis from a β-keto ester and hydroxylamine.- Maintain acidic conditions during the reaction, as neutral or basic conditions tend to favor the formation of the 5-isoxazolone.[4] Careful control of pH using a buffer or catalyst is crucial.[4]
Presence of Dimeric Furoxan Byproduct - Dimerization of the nitrile oxide intermediate during 1,3-dipolar cycloaddition reactions.- Generate the nitrile oxide in situ in the presence of the dipolarophile (ethyl propiolate).[4] This can be achieved by the slow addition of the oxidizing agent. This keeps the concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[4]
Presence of Carboxylic Acid Impurity - Hydrolysis of the ethyl ester group during the reaction or aqueous workup, especially under acidic or basic conditions.- Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere.[4]- During workup, use neutral washes (e.g., brine) and avoid strong acids or bases.[4] An alternative is to perform a mild acidic wash to remove basic impurities without causing significant hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The two most prevalent methods for purifying this compound are column chromatography on silica gel and recrystallization. Column chromatography is effective for separating the target compound from various impurities in a single step, while recrystallization is excellent for achieving high purity when the crude material is relatively clean.

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the impurity profile and the desired purity of the final product. Column chromatography is preferable for complex mixtures containing multiple components or when impurities have similar solubility to the product. Recrystallization is ideal for removing small amounts of impurities from a solid product and can often yield a product of higher purity than chromatography.[3][5]

Q3: What solvent systems are recommended for column chromatography?

A3: A common eluent system for purifying this compound derivatives is a gradient of ethyl acetate in hexanes.[4] The optimal ratio should be determined by TLC analysis of the crude mixture to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Q4: What solvents are suitable for the recrystallization of this compound?

A4: While specific solvent systems for this compound are not extensively documented, for similar isoxazole esters, mixtures of a good solvent (like ethyl acetate or methanol) and a poor solvent (like hexanes or water) are often effective.[6] The ideal solvent system should dissolve the compound when hot but lead to crystal formation upon cooling.

Q5: My NMR spectrum shows the presence of a regioisomer. How can I separate it?

A5: Regioisomers can be challenging to separate due to their similar physical properties. Careful optimization of column chromatography, potentially using a long column and a shallow solvent gradient, may be effective. In some cases, preparative HPLC might be necessary for complete separation.

Data on Purification Methods

The following table summarizes representative outcomes for the purification of this compound and its analogs using column chromatography and recrystallization, based on literature reports. Note that these values are illustrative and can vary based on the specific impurities and experimental conditions.

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Column Chromatography 60-90%[7][8]>95%[6]Effective for complex mixtures; can separate multiple components.Can be time-consuming and require large volumes of solvent; potential for product decomposition on the stationary phase.[3]
Recrystallization 50-85%>98%Can achieve very high purity; relatively simple and inexpensive.[3]Only suitable for solid compounds; may have lower yields due to product loss in the mother liquor.[3]

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

General Protocol for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent dropwise until it does. If the solid dissolves readily at room temperature, the solvent is not suitable. A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be used.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G Troubleshooting Workflow for Purification start Crude this compound tlc Analyze by TLC start->tlc decision Is the major spot well-separated? tlc->decision column Purify by Column Chromatography decision->column No recrystallize Purify by Recrystallization decision->recrystallize Yes check_purity Check Purity (NMR, LC-MS) column->check_purity recrystallize->check_purity pure Pure Product check_purity->pure Purity > 98% impure Product still impure check_purity->impure Purity < 98% re_purify Re-purify using alternative method impure->re_purify re_purify->column re_purify->recrystallize

Caption: A logical workflow for troubleshooting the purification process.

reaction_pathways Common Impurity Formation Pathways cluster_0 Synthesis from β-Keto Ester cluster_1 1,3-Dipolar Cycloaddition cluster_2 Post-Synthesis/Workup β-Keto Ester + Hydroxylamine β-Keto Ester + Hydroxylamine Desired Product This compound β-Keto Ester + Hydroxylamine->Desired Product Acidic pH Side Product 1 5-Isoxazolone β-Keto Ester + Hydroxylamine->Side Product 1 Neutral/Basic pH Nitrile Oxide Intermediate Nitrile Oxide Intermediate Desired Product 2 This compound Nitrile Oxide Intermediate->Desired Product 2 + Ethyl Propiolate Side Product 2 Furoxan (Dimer) Nitrile Oxide Intermediate->Side Product 2 Self-Condensation Ester Product This compound Side Product 3 Carboxylic Acid Ester Product->Side Product 3 Hydrolysis (H₂O, Acid/Base)

Caption: Synthetic pathways leading to common impurities.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Isoxazole-5-carboxylate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl isoxazole-5-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 5-isoxazolone byproduct in my reaction of a β-keto ester with hydroxylamine. How can I minimize its formation?

A1: The formation of the 5-isoxazolone isomer is a common challenge and is highly dependent on the reaction pH. Acidic conditions generally favor the desired 3-substituted isoxazole, while neutral or basic conditions can increase the yield of the 5-isoxazolone byproduct.[1] Careful control of the reaction pH, potentially through the use of a buffer system, is critical to enhance the regioselectivity of the cyclization.[1]

Q2: During a 1,3-dipolar cycloaddition, I am getting a dimeric byproduct. What is it and how can I prevent it?

A2: The dimeric byproduct is likely a furoxan, which results from the self-condensation of the nitrile oxide intermediate.[1] This side reaction is more prevalent when the concentration of the dipolarophile (the alkyne) is low or when the nitrile oxide is highly reactive. To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ in the presence of the dipolarophile.[1] This can be achieved by slowly adding the oxidizing agent (for aldoxime precursors) to the reaction mixture containing the alkyne, thus maintaining a low concentration of the nitrile oxide throughout the reaction.[1]

Q3: My reaction is producing two regioisomeric isoxazoles. How can I improve the regioselectivity?

A3: Controlling regioselectivity, especially with unsymmetrical starting materials, is a common challenge in isoxazole synthesis.[1] For 1,3-dipolar cycloadditions, the regioselectivity is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the dipolarophile. In some cases, catalyst selection can direct the regioselectivity. For instance, copper(I) and ruthenium catalysts are known to favor the formation of 3,5-disubstituted isoxazoles.[2] Lowering the reaction temperature may also enhance selectivity.[2]

Q4: I am experiencing hydrolysis of the ethyl ester group during the synthesis or workup. What measures can I take to prevent this?

A4: Hydrolysis of the carboxylate ester can occur under acidic or basic conditions, particularly in the presence of water.[1] To prevent this, ensure that all solvents and reagents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] During the workup, it is advisable to use neutral washes, such as a brine solution, and to avoid strong acids or bases.[1]

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can be attributed to several factors. The quality of the reactants is crucial; ensure that starting materials, especially aldehydes which can oxidize, are pure.[3] The reaction conditions, including temperature, solvent, and reaction time, should be optimized.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3] Furthermore, the stability of intermediates like nitrile oxides can impact the yield; they can decompose or dimerize if not consumed by the dipolarophile.[2]

Troubleshooting Guides

Problem 1: Low Yield and/or Purity
Symptom Possible Cause Suggested Solution
Low product yield Incomplete reactionMonitor the reaction progress using TLC to ensure it has gone to completion. Consider extending the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.[3]
Decomposition of unstable intermediates (e.g., nitrile oxides)Generate reactive intermediates like nitrile oxides in situ at low temperatures and ensure they react promptly with the other reactant.[2]
Impure starting materialsUse high-purity, and if necessary, freshly distilled or recrystallized starting materials.[3]
Presence of multiple spots on TLC, indicating impurities Formation of side products (e.g., furoxans, regioisomers)Refer to the specific troubleshooting guides for these issues. Optimize reaction conditions (pH, temperature, reagent addition rate) to favor the desired product.[1][2]
Inefficient purificationOptimize the column chromatography conditions (e.g., solvent system, silica gel activity) for better separation of the product from impurities.[1]
Problem 2: Formation of Regioisomers
Symptom Possible Cause Suggested Solution
Presence of both 3,5- and 3,4-disubstituted isoxazole isomers Lack of regiochemical control in the cycloadditionModify the electronic and steric properties of the substituents on the reactants. Employ a catalyst, such as copper(I) or ruthenium, which can favor the formation of a specific regioisomer.[2] Lowering the reaction temperature may also improve selectivity.[2]
Formation of 5-isoxazolone from β-keto ester and hydroxylamine Unfavorable reaction pHAdjust the pH of the reaction mixture. Acidic conditions typically favor the formation of the desired 3-substituted isoxazole-5-carboxylate.[1]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of ethyl 3-aryl-isoxazole-5-carboxylate via the 1,3-dipolar cycloaddition of a nitrile oxide with ethyl propiolate.[1]

  • Generation of the Nitrile Oxide:

    • In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (1.1 eq).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.

    • Monitor the formation of the nitrile oxide by TLC.

  • Cycloaddition:

    • Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 eq), to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide is consumed, as monitored by TLC.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Protocol 2: Synthesis from a β-Keto Ester and Hydroxylamine

This protocol outlines the synthesis of a 3-substituted isoxazole-5-carboxylate from a β-keto ester and hydroxylamine.

  • Reaction Setup:

    • Dissolve the β-keto ester (1.0 eq) and hydroxylamine hydrochloride (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, water).

    • Adjust the pH of the reaction mixture to be acidic. This can be achieved by using a catalytic amount of a suitable acid.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, neutralize the mixture.

    • If a precipitate forms, it can be collected by filtration.

    • If the product is soluble, concentrate the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Reaction Pathway for 1,3-Dipolar Cycloaddition A Aryl Aldoxime B Nitrile Oxide (Intermediate) A->B Oxidation D This compound B->D [3+2] Cycloaddition E Furoxan (Dimeric Byproduct) B->E Dimerization C Ethyl Propiolate C->D

Caption: 1,3-Dipolar cycloaddition pathway and a competing side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Extend_Time Extend reaction time / Increase temperature Check_Completion->Extend_Time No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Extend_Time->Check_Completion Purify_Reagents Purify/replace starting materials Check_Purity->Purify_Reagents No Check_Side_Reactions Are there significant side products? Check_Purity->Check_Side_Reactions Yes Purify_Reagents->Check_Completion Optimize_Conditions Optimize reaction conditions (pH, temp, addition rate) Check_Side_Reactions->Optimize_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Optimize_Conditions->Check_Completion

References

stability and degradation of "ethyl isoxazole-5-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ethyl isoxazole-5-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to hydrolysis under both acidic and basic conditions, and potential degradation of the isoxazole ring, particularly under basic conditions. The ester functional group can hydrolyze to the corresponding carboxylic acid, while the isoxazole ring can undergo cleavage. Photodegradation upon exposure to UV light is another potential concern.

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic conditions, the primary degradation product is isoxazole-5-carboxylic acid, formed from the cleavage of the ethyl ester. Under strongly basic conditions or enzymatic action, the isoxazole ring itself may open.[1][2] Photodegradation can lead to rearrangement products, such as the corresponding oxazole.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is significantly influenced by pH. The ester linkage is susceptible to hydrolysis in both acidic and basic media. Furthermore, studies on related isoxazole compounds have shown that the isoxazole ring is prone to opening under basic conditions, a process that is accelerated by increased temperature.[4] For instance, the isoxazole-containing drug leflunomide shows significant decomposition at basic pH.[4]

Q5: Is this compound sensitive to light?

A5: Yes, isoxazole-containing compounds can be sensitive to UV light.[3][5][6] The weak N-O bond in the isoxazole ring can break upon UV irradiation, leading to ring collapse and rearrangement to form an oxazole derivative.[3] Therefore, it is crucial to protect the compound from light during storage and experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions frequently. - Store stock solutions at low temperatures (e.g., -20 °C) in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light by using amber vials or wrapping containers in aluminum foil. - Before use, visually inspect solutions for any signs of precipitation or color change.
Hydrolysis during aqueous-based assays - Minimize the time the compound is in aqueous buffer, especially at non-neutral pH. - If possible, adjust the assay buffer to a neutral pH (around 7). - Perform control experiments to assess the stability of the compound in the assay buffer over the duration of the experiment.
Interaction with other reagents - Evaluate the compatibility of this compound with other components in your experimental setup. - Be cautious with strongly basic or acidic reagents.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Steps
On-column degradation - Ensure the mobile phase pH is compatible with the compound's stability. - Use a shorter analysis time or a lower column temperature if possible.
Degradation in the autosampler - Keep the autosampler tray cool. - Reduce the time samples are stored in the autosampler before injection.
Formation of degradation products - The unknown peaks are likely degradation products. Refer to the degradation pathways outlined below to hypothesize their identities. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify these degradation products.

Stability and Degradation Data

Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide [4]

pHTemperature (°C)Half-life (t½)
4.025Stable
7.425Stable
10.0256.0 hours
4.037Stable
7.4377.4 hours
10.0371.2 hours

Table 2: Photodegradation Quantum Yields of Sulfamethoxazole (an Isoxazole-containing antibiotic) [7]

pHWavelength (nm)Quantum Yield (Φ)
3.02680.47
9.02570.084

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1.1 Hydrolytic Degradation:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 40°C), monitoring at various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples before analysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at an elevated temperature (e.g., 80°C) for an extended period.

1.2 Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light for a set duration (e.g., 24 hours).

1.3 Photolytic Degradation:

  • Expose a solution of the compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

1.4 Thermal Degradation:

  • Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 70°C) for a specified period.

  • Also, subject a solution of the compound to thermal stress.

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC with UV or MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the wavelength of maximum absorbance of this compound. For identification of degradation products, a mass spectrometer (LC-MS) is highly recommended.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can separate the parent compound from all degradation products generated during forced degradation studies.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Photo Photolysis (ICH Q1B Guidelines) Photo->HPLC Analyze Samples Thermal Thermal Stress (e.g., 70°C, solid & solution) Thermal->HPLC Analyze Samples Characterization Characterize Degradants (MS, NMR) HPLC->Characterization Stability Intrinsic Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation Characterization->Pathway Compound This compound Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Photo Expose to Stress Compound->Thermal Expose to Stress

Caption: Workflow for Forced Degradation Studies.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Parent This compound Acid_Base Acidic or Basic Conditions Parent->Acid_Base UV_Light UV Light Parent->UV_Light Ester_Cleavage Ester Hydrolysis Acid_Base->Ester_Cleavage Ring_Opening Isoxazole Ring Opening (Primarily Basic) Acid_Base->Ring_Opening Carboxylic_Acid Isoxazole-5-carboxylic acid Ester_Cleavage->Carboxylic_Acid Ring_Opened_Product Ring-Opened Products (e.g., β-keto nitrile derivatives) Ring_Opening->Ring_Opened_Product Rearrangement Ring Rearrangement UV_Light->Rearrangement Oxazole Ethyl Oxazole-4-carboxylate Rearrangement->Oxazole

Caption: Potential Degradation Pathways.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Stock Is the stock solution fresh and properly stored? Start->Check_Stock Yes_Stock Yes Check_Stock->Yes_Stock Yes No_Stock No Check_Stock->No_Stock No Check_Assay Is the compound stable in the aqueous assay buffer? Yes_Stock->Check_Assay Prepare_Fresh Prepare fresh stock solution. Store appropriately. No_Stock->Prepare_Fresh Prepare_Fresh->Start Yes_Assay Yes Check_Assay->Yes_Assay Yes No_Assay No Check_Assay->No_Assay No Check_Reagents Are there any incompatible reagents (strong acids/bases)? Yes_Assay->Check_Reagents Modify_Assay Modify assay conditions: - Reduce incubation time - Adjust pH to neutral - Run stability controls No_Assay->Modify_Assay Final_Check Re-evaluate experiment with implemented changes. Modify_Assay->Final_Check Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Reagent_Action Substitute or remove incompatible reagents. Yes_Reagents->Reagent_Action No_Reagents->Final_Check Reagent_Action->Final_Check

References

troubleshooting NMR and mass spectrometry data of "ethyl isoxazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl isoxazole-5-carboxylate. It directly addresses specific issues that may be encountered during NMR and mass spectrometry experiments.

Expected Spectroscopic Data

A summary of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is provided below. These values are based on data from similar isoxazole structures and spectral prediction. Actual experimental values may vary slightly depending on the solvent and instrument conditions.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Isoxazole-H~8.3 - 8.5s-
-OCH₂CH₃~4.4 - 4.5q~7.1
-OCH₂CH₃~1.4 - 1.5t~7.1
Table 2: Expected ¹³C NMR Data (CDCl₃, 101 MHz)
CarbonChemical Shift (δ) ppm
C=O~160
Isoxazole C5~157
Isoxazole C3~150
Isoxazole C4~115
-OCH₂CH₃~62
-OCH₂CH₃~14
Table 3: Expected Mass Spectrometry Data
Ionization Modem/zIdentity
ESI+156.05[M+H]⁺
ESI+178.03[M+Na]⁺
EI155[M]⁺
EI110[M - OCH₂CH₃]⁺
EI82[M - COOCH₂CH₃]⁺

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to address common issues encountered during the spectroscopic analysis of this compound.

NMR Spectroscopy Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum are often due to impurities. Common sources include:

  • Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane).

  • Grease: Silicone grease from glassware joints.[1]

  • Water: Present in the deuterated solvent or the sample.

  • Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of other compounds.

Troubleshooting Steps:

  • Identify Common Impurities: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and contaminants.[2][3][4][5]

  • Check a Blank Spectrum: Run an NMR of the deuterated solvent from the same bottle to check for contamination.

  • Repurify the Sample: If starting materials or byproducts are suspected, repurify your compound using column chromatography, recrystallization, or distillation.

Q2: The chemical shifts in my spectrum are slightly different from the expected values. Should I be concerned?

A2: Minor shifts (±0.05 ppm) are generally not a cause for concern and can be attributed to:

  • Solvent Effects: Different deuterated solvents can influence the chemical environment of the protons.

  • Concentration: Sample concentration can affect chemical shifts.

  • Temperature: Variations in the probe temperature can cause slight shifts.

Troubleshooting Steps:

  • Confirm Solvent: Ensure you are comparing your spectrum to reference data recorded in the same solvent.

  • Check Internal Standard: If you used an internal standard like TMS, confirm its peak is at 0 ppm. If not, recalibrate your spectrum.

Q3: My ¹³C NMR spectrum has fewer signals than expected. Why?

A3: This can happen for a few reasons:

  • Overlapping Signals: It's possible for two or more carbons to have very similar chemical shifts, causing their signals to overlap.

  • Quaternary Carbons: Carbons with no attached protons (like the carbonyl and isoxazole ring carbons) can have long relaxation times and may appear very small or be absent in a standard ¹³C NMR spectrum.

  • Low Signal-to-Noise: If the sample concentration is too low or not enough scans were acquired, weaker signals may not be visible above the baseline noise.

Troubleshooting Steps:

  • Increase Number of Scans: Acquire the spectrum for a longer period to improve the signal-to-noise ratio.

  • Adjust Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to allow quaternary carbons to fully relax between pulses.

Mass Spectrometry Troubleshooting

Q1: I don't see the molecular ion peak in my mass spectrum. What should I do?

A1: The absence of a molecular ion peak is a common issue, especially in Electron Ionization (EI) mass spectrometry, where the molecule can be prone to fragmentation.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If you are using EI, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to keep the molecular ion intact, often as [M+H]⁺ or [M+Na]⁺.

  • Check Instrument Parameters: Ensure the mass spectrometer is calibrated correctly and the mass range is set appropriately to detect your compound's molecular weight (155.15 g/mol ).[6][7]

  • Optimize Source Conditions: Adjust the ion source parameters, such as voltage and temperature, to optimize ionization efficiency for your molecule.[7]

Q2: My mass spectrum shows a peak at an m/z value higher than the molecular weight. What is this?

A2: This is likely due to the formation of adducts, which is common in ESI.

  • [M+Na]⁺ (m/z ~178): Formation of a sodium adduct is very common if there are trace amounts of sodium salts in your sample or solvent.

  • [M+K]⁺ (m/z ~194): Potassium adducts can also form.

  • [2M+H]⁺ or [2M+Na]⁺: At higher concentrations, you may observe dimers of your compound.

Troubleshooting Steps:

  • Confirm Adducts: Check if the mass difference between your observed peak and the expected molecular ion corresponds to the mass of common adducts (Na⁺ = 23, K⁺ = 39).

  • Improve Sample Purity: If adducts are problematic, you may need to further purify your sample to remove salts.

Q3: The fragmentation pattern is not what I expected. How can I interpret it?

A3: Fragmentation is highly dependent on the structure of the molecule and the energy of the ionization method. For this compound, common fragmentation pathways in EI-MS include:

  • Loss of the ethoxy group (-OCH₂CH₃): Results in a peak at m/z 110.

  • Loss of the entire ester group (-COOCH₂CH₃): Results in a peak at m/z 82.

  • Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, leading to various smaller fragments.[8]

Troubleshooting Steps:

  • Propose Fragmentation Pathways: Draw out potential fragmentation mechanisms to see if you can rationalize the observed peaks.

  • Use High-Resolution MS: If available, high-resolution mass spectrometry can provide the exact mass of each fragment, allowing you to determine its elemental composition and increase confidence in your assignments.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your purified this compound.

  • Add Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Acquire Data: Acquire ¹H, ¹³C, and any desired 2D NMR spectra according to the instrument's standard operating procedures.

Protocol 2: Mass Spectrometry Sample Preparation (ESI)
  • Prepare Stock Solution: Create a stock solution of your sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute Sample: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Add Modifier (Optional): For positive ion mode, adding a small amount of formic acid (0.1%) can improve protonation and signal intensity.

  • Analyze: Infuse the sample directly into the mass spectrometer or inject it through an LC system.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent NMR and mass spectrometry data for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Data start Inconsistent Spectroscopic Data (NMR or MS) check_purity Is the sample pure? (Check TLC, LC-MS) start->check_purity repurify Repurify Sample (Column, Recrystallization) check_purity->repurify No analyze_nmr Analyze NMR Data check_purity->analyze_nmr Yes analyze_ms Analyze MS Data check_purity->analyze_ms Yes reacquire_data Re-acquire Data repurify->reacquire_data reacquire_data->check_purity nmr_issue NMR Issue: - Unexpected peaks? - Wrong shifts/integrals? analyze_nmr->nmr_issue ms_issue MS Issue: - No M+ peak? - Wrong fragments? analyze_ms->ms_issue check_solvent Check for solvent/grease impurities nmr_issue->check_solvent Unexpected peaks check_nmr_params Verify NMR Parameters (Solvent, d1 delay) nmr_issue->check_nmr_params Wrong shifts use_soft_ion Use Softer Ionization (e.g., ESI) ms_issue->use_soft_ion No M+ peak check_ms_params Verify MS Parameters (Calibration, Mass Range) ms_issue->check_ms_params Wrong fragments consult_lit Consult Literature for Similar Compounds check_solvent->consult_lit check_nmr_params->consult_lit use_soft_ion->consult_lit check_ms_params->consult_lit structure_confirmed Structure Confirmed consult_lit->structure_confirmed Data Matches structure_incorrect Structure Incorrect or Degraded consult_lit->structure_incorrect Data Mismatches

Caption: Logical workflow for troubleshooting inconsistent spectroscopic data.

References

minimizing byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during isoxazole synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during isoxazole synthesis in a question-and-answer format.

Question 1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the common causes and how can I improve the yield?

Answer:

Low yields in isoxazole synthesis, particularly through 1,3-dipolar cycloaddition, can be attributed to several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][2] Additionally, steric hindrance on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1]

To enhance the yield, consider the following troubleshooting steps:

  • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne, minimizing the opportunity for dimerization.[1] Slow, controlled generation of the nitrile oxide can be achieved using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent with an oxime precursor.[1][3]

  • Reaction Conditions: The choice of solvent and temperature is critical. Non-polar solvents have been shown to improve yields in certain cases.[1] While higher temperatures can increase the reaction rate, they may also promote decomposition of the nitrile oxide.[1] Therefore, optimization of the reaction temperature is key.

  • Reactant Purity: Ensure that all starting materials, reagents, and solvents are pure and dry, as impurities can lead to unwanted side reactions or catalyst poisoning.[4]

  • Catalyst Activity: If a catalyst is used, confirm its activity and consider using a fresh batch. In some instances, a higher catalyst loading may be beneficial, but this should be optimized.[4]

Question 2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the dimer of my nitrile oxide. How can I prevent this?

Answer:

The dimerization of nitrile oxides to form furoxans is a common side reaction in isoxazole synthesis.[2] This occurs when the concentration of the nitrile oxide intermediate is too high. To mitigate this, a slow in situ generation of the nitrile oxide is recommended to maintain a low concentration throughout the reaction.[1] This can be achieved by the gradual addition of the reagent used to generate the nitrile oxide (e.g., a base for hydroximoyl halides or an oxidant for aldoximes).

Question 3: My reaction is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a frequent challenge in isoxazole synthesis.[5] The formation of the 3,5-disubstituted isomer is often favored in the reaction of a nitrile oxide with a terminal alkyne due to electronic and steric factors.[1] To enhance the formation of a specific regioisomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][5] Ruthenium catalysts have also been employed for this purpose.[1]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome.[1][5] Experimenting with different solvents may favor the formation of the desired isomer. For instance, switching from a protic solvent like ethanol to an aprotic one like acetonitrile has been shown to invert the major regioisomer in some cases.[5]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • Alternative Synthetic Routes: For the synthesis of 3,4-disubstituted isoxazoles, which can be more challenging to obtain, alternative methods such as an enamine-based [3+2] cycloaddition or the cyclocondensation of β-enamino diketones can be employed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in isoxazole synthesis via 1,3-dipolar cycloaddition?

A1: Besides the dimerization of nitrile oxides to form furoxans, other common byproducts include nitriles resulting from the dehydration of oxime starting materials and regioisomers of the desired isoxazole.[6]

Q2: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A2: The regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1] Sterically bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state, which also generally favors the 3,5-isomer.[1]

Q3: Can the choice of base affect the outcome of the reaction when generating nitrile oxides from hydroximoyl halides?

A3: Yes, the choice and stoichiometry of the base (e.g., triethylamine) are important factors.[1] The base should be strong enough to dehydrohalogenate the hydroximoyl halide to the nitrile oxide but not so strong as to cause undesired side reactions with other functional groups present in the starting materials.

Data Presentation

Table 1: Effect of Reaction Conditions on Isoxazole Synthesis Yield and Selectivity

EntryReactantsCatalyst/BaseSolventTemperature (°C)Yield (%)Regioisomeric Ratio (3,5- vs 3,4-)Reference
1Phenylacetylene, Benzaldehyde OximeCuIToluene2595>99:1[1]
2Phenylacetylene, Benzaldehyde OximeTriethylamineDichloromethane0-257890:10[1]
31-Hexyne, 4-Methoxybenzaldehyde OximeNCSAcetonitrile2585>99:1[1]
4Ethyl Propiolate, Benzaldehyde OximeDBUTHF258210:90[5]

Table 2: Common Byproducts in Isoxazole Synthesis and Mitigation Strategies

ByproductCauseMitigation StrategyReference
FuroxansDimerization of nitrile oxideSlow, in situ generation of nitrile oxide at low concentration and low temperature.[1][2]
RegioisomersLack of regiocontrol in cycloadditionUse of catalysts (e.g., Cu(I)), optimization of solvent and temperature.[1][5]
NitrilesDehydration of aldoxime starting materialUse of mild reaction conditions, careful selection of dehydrating agent/oxidant.[6]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from established methods for achieving high regioselectivity.[1]

  • To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent such as toluene (5 mL), add a copper(I) catalyst, for example, copper(I) iodide (CuI, 0.05 mmol).

  • Add a mild base, such as N,N-diisopropylethylamine (DIPEA, 1.5 mmol), to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free approach is effective for synthesizing the 3,4-regioisomer.[1]

  • To a solution of an aldehyde (1.0 mmol) and a secondary amine such as pyrrolidine (1.2 mmol) in a non-polar solvent like toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End start Isoxazole Synthesis Reaction analysis Analyze Reaction Mixture (TLC, LC-MS) start->analysis byproduct_check Byproduct Formation Observed? analysis->byproduct_check low_yield Low Yield? byproduct_check->low_yield Yes success Desired Isoxazole Obtained byproduct_check->success No regio_issue Regioisomer Mixture? low_yield->regio_issue No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) low_yield->optimize_conditions Yes dimer Nitrile Oxide Dimer? regio_issue->dimer No change_catalyst Change/Screen Catalysts (e.g., Cu(I)) regio_issue->change_catalyst Yes dimer->optimize_conditions No slow_generation Implement Slow in situ Nitrile Oxide Generation dimer->slow_generation Yes optimize_conditions->analysis slow_generation->analysis change_catalyst->analysis reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products alkyne Alkyne desired_isoxazole Desired Isoxazole alkyne->desired_isoxazole Desired [3+2] Cycloaddition regioisomer Regioisomeric Isoxazole alkyne->regioisomer Undesired Cycloaddition nitrile_oxide_precursor Nitrile Oxide Precursor (e.g., Aldoxime) nitrile_oxide Nitrile Oxide nitrile_oxide_precursor->nitrile_oxide Generation nitrile_oxide->desired_isoxazole Desired [3+2] Cycloaddition furoxan Furoxan (Dimer) nitrile_oxide->furoxan Dimerization Side Reaction nitrile_oxide->regioisomer Undesired Cycloaddition

References

Technical Support Center: Regioselectivity Control in Isoxazole Synthesis from β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoxazoles from β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomeric products when reacting a β-keto ester with hydroxylamine?

The reaction of a β-keto ester with hydroxylamine, commonly known as the Claisen isoxazole synthesis, can yield two main regioisomers: a 3-hydroxyisoxazole (which exists in tautomeric equilibrium with the isoxazolin-3-one) and an isoxazolin-5-one. The regiochemical outcome is highly dependent on the reaction conditions and the substitution pattern of the β-keto ester.

Q2: What are the key factors that control the regioselectivity of this reaction?

The primary factors that allow for the control of regioselectivity are:

  • pH: The acidity or basicity of the reaction medium is a critical determinant. Acidic conditions generally favor the formation of one regioisomer, while neutral or basic conditions favor the other.

  • Temperature: The temperature at which the reaction and the subsequent workup are conducted can significantly influence the product ratio.

  • Solvent: The polarity of the solvent (protic vs. aprotic) can affect the reactivity of the intermediates and thus the regiochemical outcome.[1][2]

  • Substituents on the β-keto ester: The presence of substituents on the α-carbon of the β-keto ester can sterically and electronically direct the cyclization pathway.

Q3: How can I distinguish between the 3-hydroxyisoxazole and the isoxazolin-5-one regioisomers?

The two regioisomers can be distinguished using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for differentiating the isomers. The chemical shifts of the protons and carbons in the isoxazole ring will be distinct for each regioisomer.[3][4][5] For example, in the 1H NMR spectrum, the chemical shift of the proton on the isoxazole ring (at C4 or C5) will differ significantly between the two structures.[3]

  • Chromatography: Thin-layer chromatography (TLC) and column chromatography can be used to separate the two isomers, as they will likely have different polarities.

  • Melting Point: If the products are crystalline, they will have distinct melting points.

Troubleshooting Guide

Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

  • Possible Cause: Suboptimal pH control during the reaction and workup.

  • Solution: Carefully control the pH of the reaction mixture. To favor the formation of the isoxazolin-5-one , a common approach is to perform the reaction under neutral or slightly basic conditions initially, followed by quenching with a strong acid at an elevated temperature.[6] To selectively obtain the 3-hydroxyisoxazole , the reaction can be carried out with the sodium salt of the β-keto ester at a low temperature, followed by a specific acidic workup.[6]

  • Possible Cause: Inappropriate reaction temperature.

  • Solution: Temperature plays a crucial role in the cyclization step. For the synthesis of 3-hydroxyisoxazoles, the initial reaction of the β-keto ester salt with hydroxylamine is often carried out at low temperatures (e.g., -30°C to 0°C), while the acidic quenching and cyclization step may require heating (e.g., 80°C).[6] Experiment with different temperature profiles for both stages of the reaction to optimize for your desired isomer.

  • Possible Cause: Incorrect solvent choice.

  • Solution: The solvent can influence the tautomeric equilibrium of the β-keto ester and the stability of the reaction intermediates. Polar protic solvents like ethanol or methanol/water mixtures are commonly used.[6] If you are obtaining a mixture of isomers, consider switching to an aprotic solvent, although this may require significant optimization of other reaction parameters.

Problem 2: Low Yield of the Desired Isoxazole Product

  • Possible Cause: Decomposition of starting materials or intermediates.

  • Solution: Hydroxylamine can be unstable, especially at elevated temperatures.[7] Ensure that the hydroxylamine solution is freshly prepared. The intermediate hydroxamic acid can also be sensitive to reaction conditions. Running the initial phase of the reaction at a lower temperature can help to minimize decomposition.

  • Possible Cause: Incomplete reaction.

  • Solution: Monitor the progress of the reaction using TLC or LC-MS. If the reaction is stalling, a slight increase in temperature or an extended reaction time may be necessary. However, be mindful that prolonged reaction times at high temperatures can also lead to side product formation.

  • Possible Cause: Difficult purification leading to product loss.

  • Solution: The two regioisomers can sometimes be difficult to separate by column chromatography. Experiment with different solvent systems for chromatography. If the products are crystalline, recrystallization can be an effective purification method.

Quantitative Data Summary

The following tables summarize the effect of reaction conditions on the product distribution in the synthesis of isoxazoles from ethyl acetoacetate.

Table 1: Effect of Reaction Conditions on the Synthesis of 5-Methylisoxazole Derivatives from Ethyl Acetoacetate

EntryReaction ConditionsMajor ProductMinor ProductYield of Major ProductYield of Minor ProductReference
1Sodium salt of ethyl acetoacetate, NH2OH, MeOH/H2O, 0°C, then quench with conc. HCl at 80°C.3-Methyl-3-isoxazolin-5-one3-Hydroxy-5-methylisoxazoleMajorTrace[6]
2Ethyl 2-(2,4-dichlorobenzyl)acetoacetate sodium salt, NH2OH, MeOH/H2O, -30°C for 2h, then quench with conc. HCl at 80°C for 1h.4-(2,4-dichlorobenzyl)-3-hydroxy-5-methylisoxazole4-(2,4-dichlorobenzyl)-3-methylisoxazolin-5-one47.4%16.7%[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-isoxazolin-5-one (Major Product)

This protocol is adapted from a procedure that favors the formation of the isoxazolin-5-one regioisomer.[6]

  • Prepare the sodium salt of ethyl acetoacetate by reacting ethyl acetoacetate with a sodium alkoxide (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • In a separate flask, prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base (e.g., NaOH) in a mixture of methanol and water.

  • Cool the hydroxylamine solution to 0°C.

  • Add the solution of the sodium salt of ethyl acetoacetate to the hydroxylamine solution at 0°C and stir for a specified time.

  • Quench the reaction by adding an excess of concentrated hydrochloric acid.

  • Heat the reaction mixture to 80°C for 1 hour to facilitate cyclization.

  • Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic layer with brine, dry it over a drying agent (e.g., MgSO4), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 3-Hydroxy-5-methylisoxazole (with Isoxazolin-5-one as a separable co-product)

This protocol is adapted from a procedure that allows for the isolation of both regioisomers.[6]

  • Dissolve sodium hydroxide in a mixture of methanol and water and cool the solution to -20°C.

  • Add the β-keto ester (e.g., ethyl 2-(2,4-dichlorobenzyl)acetoacetate) dropwise to the cooled NaOH solution.

  • Stir the mixture for 10 minutes.

  • In a separate flask, prepare a solution of hydroxylamine from hydroxylamine hydrochloride and NaOH in water.

  • Cool the hydroxylamine solution to -30°C and add it to the β-keto ester salt solution.

  • Stir the reaction mixture at -30°C for 2 hours.

  • Add acetone at -20°C to quench any excess hydroxylamine.

  • Add concentrated hydrochloric acid all at once and quickly heat the mixture to 80°C for 1 hour.

  • After cooling, pour the solution into water, wash with n-hexane, and extract with ether.

  • Wash the ether extract with brine, dry over MgSO4, and concentrate in vacuo.

  • Separate the two regioisomers using column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_pathA Pathway A: Formation of Isoxazolin-5-one cluster_pathB Pathway B: Formation of 3-Hydroxyisoxazole BKE β-Keto Ester IntermediateA1 Oxime at Ester Carbonyl BKE->IntermediateA1 Initial attack at ester carbonyl NH2OH NH2OH NH2OH->IntermediateA1 CyclizationA Intramolecular Cyclization (N attacks Keto C) IntermediateA1->CyclizationA Isoxazolin5one Isoxazolin-5-one CyclizationA->Isoxazolin5one BKE2 β-Keto Ester IntermediateB1 Oxime at Keto Carbonyl BKE2->IntermediateB1 Initial attack at keto carbonyl NH2OH2 NH2OH NH2OH2->IntermediateB1 CyclizationB Intramolecular Cyclization (O attacks Ester C) IntermediateB1->CyclizationB Hydroxyisoxazole 3-Hydroxyisoxazole CyclizationB->Hydroxyisoxazole Troubleshooting_Workflow cluster_regio Regioselectivity Troubleshooting cluster_yield Yield Troubleshooting Start Start: Isoxazole Synthesis from β-Keto Ester CheckPurity Check Product Purity and Regioisomeric Ratio Start->CheckPurity IsMixture Mixture of Regioisomers? CheckPurity->IsMixture LowYield Low Yield? IsMixture->LowYield No AdjustpH Adjust pH: - Acidic for Isoxazolin-5-one - Basic/Neutral for 3-Hydroxyisoxazole IsMixture->AdjustpH Yes DesiredProduct Desired Product Obtained LowYield->DesiredProduct No FreshReagents Use Freshly Prepared Hydroxylamine LowYield->FreshReagents Yes ModifyTemp Modify Temperature: - Low temp for initial reaction - High temp for acidic quench AdjustpH->ModifyTemp ChangeSolvent Change Solvent: - Try protic vs. aprotic ModifyTemp->ChangeSolvent ChangeSolvent->Start OptimizeTimeTemp Optimize Reaction Time and Temperature FreshReagents->OptimizeTimeTemp Purification Optimize Purification Method OptimizeTimeTemp->Purification Purification->Start

References

preventing hydrolysis of the ester group during isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isoxazoles, with a specific focus on preventing the hydrolysis of ester groups.

Frequently Asked Questions (FAQs)

Q1: My ester group is hydrolyzing during isoxazole synthesis from a β-ketoester. What are the most likely causes?

A1: Ester hydrolysis during isoxazole synthesis is a common side reaction, typically catalyzed by the presence of strong bases or acids, elevated temperatures, or prolonged reaction times in aqueous environments. The most frequent causes are:

  • Inappropriate Base: Using strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can readily cleave the ester bond.

  • High Reaction Temperature: Heating the reaction mixture accelerates the rate of both the desired isoxazole formation and the undesired ester hydrolysis.

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions, even if mild, can lead to significant hydrolysis over time.[1]

  • Inappropriate Solvent: While aqueous solvent systems can be used successfully, the right conditions are critical. Using a high percentage of water with a strong base will favor hydrolysis.

Q2: What are the best practices to prevent ester hydrolysis?

A2: To minimize ester hydrolysis, consider the following strategies:

  • Use a Mild, Non-Nucleophilic Base: Sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices.[2][3][4] These bases are strong enough to facilitate the reaction but are less likely to attack the ester group.

  • Maintain Low Reaction Temperatures: Whenever possible, conduct the reaction at room temperature or even lower (e.g., 0 °C).[2][5][6]

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.

  • Careful Choice of Solvent: A mixture of water and an organic co-solvent like methanol or ethanol can be effective, especially with a mild base like DIPEA.[2][3] The organic co-solvent can improve the solubility of the starting materials, and the water can facilitate the reaction.

Q3: Can I use an inorganic base?

A3: While strong inorganic bases like NaOH and KOH should be avoided, milder inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can sometimes be used successfully, particularly if the ester is not highly sensitive.[5][6] However, organic bases like DIPEA are generally a safer choice to prevent hydrolysis.

Q4: Are there alternative synthetic routes to isoxazoles that are more compatible with ester groups?

A4: Yes, several methods are well-suited for substrates containing sensitive functional groups like esters:

  • [3+2] Cycloaddition of Nitrile Oxides with β-Ketoesters: This is one of the most common and effective methods. Nitrile oxides, often generated in situ from hydroximoyl chlorides using a mild base, react with β-ketoesters to form the isoxazole ring.[2][3]

  • Copper-Catalyzed Cycloaddition: Copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal alkynes is a mild and efficient method for producing 3,5-disubstituted isoxazoles and is generally compatible with ester groups.[7][8]

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can accelerate the reaction, often allowing for shorter reaction times and milder conditions, which can help to minimize side reactions like hydrolysis.[5][9][10]

Q5: Should I consider using a protecting group for my ester?

A5: Protecting the carboxylic acid as a more robust ester can be a valid strategy if direct synthesis is problematic. For instance, a tert-butyl ester is more resistant to base-catalyzed hydrolysis than a methyl or ethyl ester and can be cleaved under acidic conditions.[11][12] However, this adds extra steps to your synthesis (protection and deprotection), so it is often preferable to first optimize the reaction conditions for the unprotected ester.[13]

Troubleshooting Guide

If you are experiencing low yields due to ester hydrolysis, use the following guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Ester Hydrolysis

G start Low Yield of Ester-Containing Isoxazole check_hydrolysis Confirm Hydrolysis (e.g., NMR, LC-MS of crude) start->check_hydrolysis base_issue Is a strong base (e.g., NaOH, NaOEt) being used? check_hydrolysis->base_issue Hydrolysis Confirmed temp_issue Is the reaction run at elevated temperature? base_issue->temp_issue No change_base Switch to a mild, non-nucleophilic base (e.g., DIPEA, DBU, NaHCO₃) base_issue->change_base Yes time_issue Is the reaction time excessively long? temp_issue->time_issue No lower_temp Run reaction at room temperature or 0°C temp_issue->lower_temp Yes monitor_rxn Monitor reaction by TLC/LC-MS and quench upon completion time_issue->monitor_rxn Yes change_base->temp_issue lower_temp->time_issue

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Quantitative Data Summary

The following table summarizes reaction conditions from the literature for the successful synthesis of ester-containing isoxazoles, where hydrolysis was minimized.

Isoxazole Synthesis MethodBaseSolvent SystemTemperatureTimeYieldReference
[3+2] Cycloaddition with β-ketoesterDIPEA95% Water / 5% MeOHRoom Temperature1-2 hGood to Excellent[2][3]
[3+2] Cycloaddition with β-ketoesterNaHCO₃ or Et₃NEthyl Acetate0°C to Room Temp12 hHigh[5][6]
One-pot cascade from ethyl nitroacetateDABCO (20 mol%)Water80°C24 h>65%[5]
[3+2] Cycloaddition with enamineDIPEAAcetonitrile80°C5 min98%[14]

Key Experimental Protocols

Protocol 1: Isoxazole Synthesis using DIPEA in an Aqueous System

This protocol is adapted from a method for the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition.[2][3]

Materials:

  • β-ketoester (1.0 eq)

  • Hydroximoyl chloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Deionized Water

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the hydroximoyl chloride (1.0 eq) in a solvent mixture of 95% deionized water and 5% methanol.

  • Stir the mixture at room temperature.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Continue to stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Diagram: Reaction Pathway and Hydrolysis Side-Reaction

G cluster_main Desired Isoxazole Synthesis cluster_side Undesired Hydrolysis A β-Ketoester D [3+2] Cycloaddition A->D B Hydroximoyl Chloride C Nitrile Oxide (in situ) B->C  DIPEA (Mild Base) C->D E Ester-Containing Isoxazole D->E F Ester-Containing Isoxazole G Carboxylic Acid + Alcohol F->G  Strong Base (e.g., NaOH)  or Heat

Caption: The desired reaction pathway versus the undesired hydrolysis side-reaction.

References

Technical Support Center: Efficient Synthesis of Ethyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of ethyl isoxazole-5-carboxylate and related derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a 3-substituted isoxazole-5-carboxylate from a β-keto ester and hydroxylamine is yielding a significant amount of a 5-isoxazolone byproduct. How can I minimize this?

A1: The formation of 5-isoxazolone is a common side reaction, with the regioselectivity of the cyclization being highly dependent on reaction conditions.[1] The most critical factor is pH. Acidic conditions tend to favor the desired 3-substituted isoxazole, while neutral or basic conditions often lead to the isomeric 5-isoxazolone.[1] Careful control of the pH using a suitable buffer or a specific acid catalyst is crucial for minimizing this byproduct.[1]

Q2: I am attempting a 1,3-dipolar cycloaddition to form an isoxazole-5-carboxylate, but I'm observing a significant amount of a dimeric byproduct. What is this and how can I prevent it?

A2: The dimeric byproduct is likely a furoxan (a 1,2,5-oxadiazole N-oxide), which forms from the dimerization of the intermediate nitrile oxide.[1][2] To mitigate this, the nitrile oxide should be generated in situ at a low concentration. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent like N-chlorosuccinimide for an aldoxime, or a dehydrating agent like phosphorus oxychloride for a nitro compound) to the reaction mixture already containing the dipolarophile (ethyl propiolate).[1][2][3] This ensures the nitrile oxide reacts promptly with the alkyne rather than with itself. Lowering the reaction temperature may also help.[1]

Q3: My synthesis is yielding two regioisomeric isoxazoles. How can I control the regioselectivity?

A3: Regioisomer formation is a common challenge, especially in 1,3-dipolar cycloadditions. The outcome is governed by the steric and electronic properties of the substituents on both the nitrile oxide and the alkyne.[1][2] For reactions with terminal alkynes like ethyl propiolate, the formation of the 3,5-disubstituted isomer is typically favored.[2] However, the choice of catalyst can also influence regioselectivity. For instance, copper-catalyzed cycloadditions have been shown to provide high regioselectivity.[1]

Q4: I am experiencing hydrolysis of my ethyl ester group during the synthesis or workup. How can I avoid this?

A4: Hydrolysis of the carboxylate ester to the corresponding carboxylic acid can occur under either acidic or basic conditions, particularly in the presence of water.[1] To prevent this, ensure that all reagents and solvents are thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. During the workup phase, use neutral washes, such as a brine solution, and avoid exposure to strong acids or bases if your product is sensitive.[1]

Troubleshooting Guides

Guide 1: Low Reaction Yield

Low yields in isoxazole synthesis can stem from several factors. Use the following logical workflow to diagnose and address the issue.

G start Low Yield Observed check_nitrile Is Nitrile Oxide Dimerization (Furoxan Formation) Suspected? start->check_nitrile check_starting Are Starting Materials Stable Under Reaction Conditions? check_nitrile->check_starting No slow_addition Implement Slow Addition of Nitrile Oxide Precursor check_nitrile->slow_addition Yes check_conditions Are Reaction Conditions (Temp, Time) Optimized? check_starting->check_conditions Yes verify_reagents Verify Purity and Stability of Starting Materials check_starting->verify_reagents No optimize Systematically Vary Temperature and Time check_conditions->optimize No end Yield Improved check_conditions->end Yes lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->end verify_reagents->end optimize->end

Caption: A logical workflow for troubleshooting low reaction yields.

Guide 2: Byproduct Formation

The formation of byproducts like 5-isoxazolones or furoxans is a primary challenge.

G cluster_path1 Desired Pathway cluster_path2 Competing Pathway a β-Keto Ester + Hydroxylamine b Acidic Conditions (pH Control) a->b c Ethyl Isoxazole- 5-carboxylate b->c d β-Keto Ester + Hydroxylamine e Neutral/Basic Conditions d->e f 5-Isoxazolone Byproduct e->f

Caption: Competing pathways in synthesis from β-keto esters.[1]

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions significantly impacts the synthesis of this compound and its precursors. The table below summarizes quantitative data from various reported methods.

Synthesis MethodKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cycloaddition-CondensationEthyl nitroacetate, Propargyl benzoateNaOHWater/Ethanol601686[4]
Cycloaddition-CondensationEthyl nitroacetate, 2-Propyn-1-olDABCOEthanol807281[5]
1,3-Dipolar CycloadditionEthyl β-pyrrolidinocrotonate, 1-NitropropaneTriethylamine / POCl₃Chloroform0 to RT68–71[3]
Three-Component Reaction (for Isoxazol-5(4H)-one)Benzaldehyde, Ethyl acetoacetate, Hydroxylamine HClGluconic Acid Aqueous Soln.Water700.75~90[6]
Ultrasound-Assisted Three-Component ReactionAldehydes, Ethyl acetoacetate, Hydroxylamine HClItaconic AcidWater500.2595[7]

Experimental Protocols

Protocol 1: General Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylate and may require optimization for specific substrates.[1]

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Workup & Purification A Dissolve aryl aldoxime and base (e.g., Et3N) in solvent (e.g., THF). B Cool mixture in an ice bath. A->B C Slowly add oxidizing agent (e.g., NCS solution). B->C D Monitor reaction progress by TLC. C->D E Add dipolarophile (ethyl propiolate). D->E F Allow to warm to RT and stir until completion. E->F G Monitor consumption of nitrile oxide by TLC. F->G H Quench with water and extract with organic solvent. G->H I Wash, dry, and concentrate the organic layer. H->I J Purify by column chromatography. I->J

Caption: Experimental workflow for 1,3-dipolar cycloaddition.

Methodology:

  • Generation of the Nitrile Oxide: In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) and a base such as triethylamine (1.1 eq.) in a suitable solvent (e.g., THF or dichloromethane).[1]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) to the stirred mixture. Monitor the reaction progress by TLC.[1]

  • Cycloaddition: Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (as monitored by TLC).[1]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.[1]

Protocol 2: Synthesis via Cycloaddition-Condensation (DABCO-catalyzed)

This protocol describes the synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a related and important intermediate.

Methodology:

  • In a pressure tube, dissolve 2-propyn-1-ol (1.0 eq., 16.76 mmol) and ethyl nitroacetate (2.0 eq., 33.52 mmol) in ethanol (23.5 mL).[5]

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq., 1.68 mmol) to the solution.[5]

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.[5]

  • After completion, cool the reaction to room temperature and concentrate the mixture to dryness under reduced pressure.[5]

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the product as an oil (81% yield).[5]

References

Validation & Comparative

Reactivity Face-Off: Ethyl Isoxazole-5-carboxylate vs. Methyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between ethyl and methyl esters of active pharmaceutical ingredients or key intermediates can significantly impact reaction outcomes, yields, and overall efficiency. This guide provides a detailed comparison of the reactivity of ethyl isoxazole-5-carboxylate and mthis compound, focusing on key transformations such as nucleophilic acyl substitution, hydrolysis, and reduction. While direct, side-by-side quantitative kinetic data for these specific compounds is not extensively available in published literature, this guide extrapolates expected reactivity based on established principles of organic chemistry and presents relevant experimental data from closely related isoxazole derivatives.

Executive Summary

In general, mthis compound is expected to be slightly more reactive than this compound in nucleophilic acyl substitution reactions. This difference is primarily attributed to the smaller steric hindrance of the methyl group compared to the ethyl group, which allows for easier access of nucleophiles to the carbonyl carbon. However, the electronic influence of the isoxazole ring plays a significant role in the overall reactivity of both esters.

Comparative Reactivity Analysis

The reactivity of carboxylic acid esters is primarily governed by a combination of steric and electronic factors.

Steric Effects: The bulkier ethyl group in this compound presents a greater steric hindrance to the approach of a nucleophile to the carbonyl carbon compared to the methyl group in its counterpart. This steric congestion can lead to a slower reaction rate for the ethyl ester in nucleophilic acyl substitution reactions.

Electronic Effects: The isoxazole ring is an electron-withdrawing heterocycle, which increases the electrophilicity of the carbonyl carbon in both esters, making them susceptible to nucleophilic attack. The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small and is often outweighed by steric considerations in this context.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction for these esters, often employed in the synthesis of amides and other derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the alkoxy group.

Nucleophilic_Acyl_Substitution cluster_0 Nucleophilic Acyl Substitution Reactants R-C(=O)-OR' + Nu:⁻ Tetrahedral_Intermediate [R-C(O⁻)(OR')-Nu] Reactants->Tetrahedral_Intermediate Addition Products R-C(=O)-Nu + R'O:⁻ Tetrahedral_Intermediate->Products Elimination

Caption: General mechanism of nucleophilic acyl substitution.

Due to the principles outlined above, it is anticipated that mthis compound would exhibit a faster reaction rate in nucleophilic acyl substitutions compared to this compound under identical conditions.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base. In the context of isoxazole-5-carboxylates, this reaction is often a consideration during synthesis and workup procedures[1].

Base-Catalyzed Hydrolysis (Saponification): This process involves the attack of a hydroxide ion on the carbonyl carbon. The rate of saponification is sensitive to steric hindrance at the carbonyl center.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

For both acid- and base-catalyzed hydrolysis, the greater steric hindrance of the ethyl group in this compound is expected to result in a slower rate of hydrolysis compared to mthis compound.

Reduction

The reduction of isoxazole-5-carboxylates to the corresponding primary alcohols is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters[2][3][4][5].

The mechanism of ester reduction with LiAlH₄ involves the delivery of a hydride ion to the carbonyl carbon. The reaction proceeds through an aldehyde intermediate which is further reduced to the primary alcohol.

Ester_Reduction cluster_1 Ester Reduction with LiAlH₄ Ester R-C(=O)-OR' Intermediate_1 [R-CH(O⁻)-OR'] Ester->Intermediate_1 1. LiAlH₄ Aldehyde R-C(=O)-H Intermediate_1->Aldehyde Elimination Intermediate_2 [R-CH₂(O⁻)] Aldehyde->Intermediate_2 2. LiAlH₄ Alcohol R-CH₂OH Intermediate_2->Alcohol 3. H₃O⁺ workup

Caption: General mechanism for the reduction of an ester with LiAlH₄.

While both esters can be reduced by LiAlH₄, the difference in reactivity is likely to be less pronounced than in nucleophilic acyl substitution or hydrolysis, as LiAlH₄ is a highly reactive reagent. However, subtle differences in reaction times or yields might be observable, with the methyl ester potentially reacting slightly faster.

Experimental Data from Related Compounds

Direct comparative kinetic data for the title compounds is scarce. However, studies on analogous ester systems provide valuable insights. For instance, a comparative study on the hydrolytic stability of methyl and ethyl benzoates revealed that methyl benzoate is more stable (has a longer half-life) to enzymatic hydrolysis in rat plasma and liver microsomes than ethyl benzoate.[6] This is contrary to what would be expected based on steric hindrance alone and highlights the complexity of predicting reactivity, especially in biological systems where enzymatic activity is a factor. In purely chemical hydrolysis, the differences were less pronounced.

Experimental Protocols

The following are general protocols for key reactions involving isoxazole-5-carboxylates, derived from literature procedures for similar compounds. Optimization for specific substrates is recommended.

General Protocol for Base-Catalyzed Hydrolysis (Saponification) of Isoxazole-5-carboxylates

Materials:

  • Alkyl isoxazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alkyl isoxazole-5-carboxylate in a mixture of THF and water.

  • Add LiOH or NaOH to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the isoxazole-5-carboxylic acid.

General Protocol for Reduction of Isoxazole-5-carboxylates with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Alkyl isoxazole-5-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the alkyl isoxazole-5-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the dropwise addition of saturated aqueous sodium sulfate solution.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the (isoxazol-5-yl)methanol product.

Summary of Expected Reactivity

ReactionExpected Relative ReactivityRationale
Nucleophilic Acyl Substitution Mthis compound > this compoundLess steric hindrance from the methyl group allows for easier nucleophilic attack on the carbonyl carbon.
Hydrolysis (Acid or Base) Mthis compound > this compoundSimilar to nucleophilic acyl substitution, the smaller methyl group presents less steric hindrance.
Reduction with LiAlH₄ Mthis compound ≥ this compoundLiAlH₄ is a very powerful and unselective reagent; however, a slight rate difference may still be observed.

Conclusion

The choice between these two esters in a synthetic route will depend on the specific requirements of the reaction. If faster reaction kinetics are desired for ester transformations, the methyl ester may be preferable. Conversely, the ethyl ester might offer slightly greater stability towards undesired hydrolysis during workup or purification. For critical applications, it is always recommended to perform small-scale experiments to determine the optimal substrate and reaction conditions.

References

comparative analysis of the biological activity of "ethyl isoxazole-5-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the biological activity of ethyl isoxazole-5-carboxylate derivatives, focusing on their antimycobacterial, antimicrobial, and potential anticancer and anti-inflammatory properties. The information is presented to facilitate objective comparison and support further research and development in this area.

Antimycobacterial Activity

A series of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The results demonstrate that these compounds exhibit notable efficacy, with some derivatives showing potent activity. The core structure involves an ethyl isoxazole-3-carboxylate moiety linked to a 1-benzyl-1H-indole at the 5-position of the isoxazole ring. Variations in the substitution pattern on the benzyl group significantly influence the antimycobacterial activity.

Data Summary: Antimycobacterial Activity
Compound IDBenzyl SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvSelectivity Index (SI)
5a 4-Fluoro1.0>50
5b 4-Chloro0.5>100
5c 4-Bromo0.5>100
5d 2,4-Dichloro0.25>200
5e 3,4-Dichloro0.25>200
5f 4-Trifluoromethyl1.0>50
5g 4-Methoxy2.0>25
5h 3,4-Dimethoxy4.0>12.5
Rifampicin -0.125-
Isoniazid -0.03-

Data extracted from a study on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates.[1]

Structure-Activity Relationship (SAR) for Antimycobacterial Activity

The data suggests that electron-withdrawing groups on the benzyl ring are favorable for antimycobacterial activity. Specifically, halogen substitutions, particularly dichlorination, at the 3 and 4 positions of the benzyl ring (compounds 5d and 5e ) resulted in the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL and a high selectivity index (>200).[1] In contrast, electron-donating groups like methoxy substituents (5g and 5h ) led to a decrease in activity. This indicates that the electronic properties of the benzyl moiety play a crucial role in the antimycobacterial action of these this compound derivatives.

Antimicrobial and Other Biological Activities

While comprehensive comparative studies on other biological activities of this compound derivatives are limited, the broader isoxazole class of compounds is known for a variety of bioactivities. For instance, isoxazole derivatives, in general, have shown antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2]

One study identified this compound as a component of a plant extract exhibiting some antimicrobial activity. However, a detailed comparative analysis of a series of its derivatives was not provided in that context.

Experimental Protocols

Synthesis of Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates

A general synthetic route for the preparation of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates is outlined below. The synthesis typically involves the reaction of a substituted indole with an appropriate isoxazole precursor.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Indole 1-Benzyl-1H-indole-5-carbaldehyde Oxime_Formation Oxime Formation Indole->Oxime_Formation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime_Formation EthylChlorooximidoacetate Ethyl 2-chloro-2-(hydroxyimino)acetate Cycloaddition [3+2] Cycloaddition EthylChlorooximidoacetate->Cycloaddition Oxime_Formation->Cycloaddition Intermediate Oxime Product Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate Cycloaddition->Product caption General Synthetic Workflow for this compound Derivatives

Caption: General Synthetic Workflow for this compound Derivatives

In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds was evaluated using the Microplate Alamar Blue Assay (MABA).

G cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_result Result Plate 96-well Microplate Inoculum M. tuberculosis H37Rv culture Compounds Test Compounds (serial dilutions) Incubation Incubate at 37°C for 7 days Inoculum->Incubation Compounds->Incubation AlamarBlue Add Alamar Blue solution Incubation->AlamarBlue Reincubation Incubate for 24 hours AlamarBlue->Reincubation Readout Measure fluorescence or absorbance Reincubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC caption Experimental Workflow for Microplate Alamar Blue Assay (MABA)

Caption: Experimental Workflow for Microplate Alamar Blue Assay (MABA)

Detailed Protocol:

  • A sterile 96-well microplate is used for the assay.

  • Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 7 days.

  • After incubation, a solution of Alamar Blue is added to each well.

  • The plates are re-incubated for 24 hours.

  • The fluorescence or absorbance is measured to determine cell viability. A blue color indicates no growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

This compound derivatives, particularly those with a 1-benzyl-1H-indole substituent, have emerged as a promising class of antimycobacterial agents. The structure-activity relationship studies highlight the importance of the substitution pattern on the benzyl ring for potent activity. While data on other biological activities for this specific subclass of isoxazoles is still emerging, the broader family of isoxazole-containing compounds demonstrates significant potential in various therapeutic areas. Further research, including the synthesis of diverse libraries of this compound derivatives and their screening against a wider range of biological targets, is warranted to fully explore their therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

References

A Comparative Guide to the Structural Confirmation of Isoxazole Carboxylate Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of ethyl isoxazole-5-carboxylate analogues. Due to the absence of a publicly available crystal structure for this compound, this guide utilizes data from closely related compounds to offer insights into its expected solid-state structure. The primary comparators are ethyl 5-phenylisoxazole-3-carboxylate and ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.

Comparative Crystallographic Data

The structural parameters of isoxazole derivatives are crucial for understanding their chemical reactivity and biological activity. The following table summarizes key crystallographic data for two analogues of this compound, providing a basis for predicting its structural characteristics.

ParameterEthyl 5-phenylisoxazole-3-carboxylateEthyl 5-(4-aminophenyl)isoxazole-3-carboxylate[1][2]
Chemical Formula C₁₂H₁₁NO₃C₁₂H₁₂N₂O₃
Molecular Weight 217.22 g/mol 232.24 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions
a (Å)10.439(3)7.591(2)
b (Å)5.5180(14)11.303(4)
c (Å)18.553(5)13.818(4)
α (°)9088.155(4)
β (°)94.03(2)87.008(4)
γ (°)9086.233(4)
Volume (ų) 1064.8(5)1181.0(6)
Z 44
Dihedral Angle (Phenyl-Isoxazole) 0.5(1)°[3]1.76(9)° and 5.85(8)°

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a standard procedure for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.[4][5][6]

1. Crystallization:

  • Obtain or synthesize this compound.

  • Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution.[5][6] Common solvents for crystallization include ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.

2. Crystal Mounting:

  • Select a high-quality, single crystal with well-defined faces and no visible cracks or defects.

  • Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

3. Data Collection:

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1]

  • Collect a series of diffraction images by rotating the crystal through a range of angles. The data collection strategy should aim for high completeness and redundancy of the reflection data.

4. Data Reduction and Processing:

  • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

  • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Determine the unit cell parameters and the crystal's space group from the diffraction data.

5. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

6. Validation and Analysis:

  • Validate the final crystal structure using crystallographic software to check for geometric consistency and other potential issues.

  • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Visualizing the Crystallography Workflow

The following diagrams illustrate the key stages in the structural confirmation of a small molecule using X-ray crystallography.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis of this compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structural Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure logical_relationship A Diffraction Data (Intensities, Angles) B Electron Density Map A->B Fourier Transform C Atomic Model (Coordinates, Bonds) B->C Model Building D Final Refined Structure C->D Least-Squares Refinement D->A Calculate Structure Factors

References

A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a variety of pharmaceuticals due to its diverse biological activities. The 3,5-disubstitution pattern is particularly common and synthetically accessible. This guide provides an objective comparison of the most prevalent synthetic routes to 3,5-disubstituted isoxazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Routes at a Glance

Four primary methodologies dominate the synthesis of 3,5-disubstituted isoxazoles, each with distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Synthetic RouteGeneral DescriptionTypical YieldsKey AdvantagesCommon Limitations
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide with a terminal alkyne.43-99%[1][2]High regioselectivity, broad substrate scope, mild conditions.Nitrile oxides can dimerize to form furoxans, sometimes requires catalysts.
Domino Reductive Nef/Cyclization Conversion of β-nitroenones using a reducing agent.55-91%[3][4]Good to very good yields, tolerates various functional groups.Requires microwave or flow chemistry for optimal results.
Electrophilic Cyclization Cyclization of 2-alkyn-1-one O-methyl oximes with an electrophile.Good to excellent[5][6][7]High yields, mild reaction conditions, access to 4-halo-isoxazoles.Requires multi-step preparation of the starting material.
Cyclocondensation of β-Enamino Diketones Reaction of β-enamino diketones with hydroxylamine.Good yields[8][9]Regioselectivity can be controlled by reaction conditions.Can produce mixtures of regioisomers if not carefully controlled.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This is arguably the most versatile and widely employed method for constructing the 3,5-disubstituted isoxazole core. The reaction proceeds with high regioselectivity, where the nitrile oxide carbon attacks the unsubstituted carbon of the terminal alkyne.

Reaction Pathway

1_3_Dipolar_Cycloaddition cluster_intermediate Intermediate cluster_product Product Alkyne R'−C≡C−H Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole Nitrile_Oxide_Source R−CH=NOH (Oxime) Nitrile_Oxide R−C≡N⁺−O⁻ Nitrile_Oxide_Source->Nitrile_Oxide [Oxidation] (e.g., NCS, PIFA) Nitrile_Oxide->Isoxazole [3+2] Cycloaddition

Caption: 1,3-Dipolar cycloaddition of a nitrile oxide with a terminal alkyne.

Quantitative Data

Method A: N-Chlorosuccinimide (NCS) and Triethylamine (TEA)

R (from Oxime)R' (from Alkyne)Yield (%)Reference
4-MeO-PhPh82[1]
4-MeO-Ph4-MeO-Ph75[1]
4-Cl-PhPh31[1]
4-Cl-Ph4-MeO-Ph24[1]

Method B: Phenyliodine bis(trifluoroacetate) (PIFA)

R (from Oxime)R' (from Alkyne)Yield (%)Reference
4-MeO-PhPh80[1]
4-MeO-Ph4-MeO-Ph78[1]
4-Cl-PhPh74[1]
4-Cl-Ph4-MeO-Ph65[1]
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition (Method A)

To a solution of the aldoxime (1.0 equiv) in a suitable solvent (e.g., THF, DMF), N-chlorosuccinimide (NCS) (1.1 equiv) is added, and the mixture is stirred at room temperature. After the formation of the hydroximoyl chloride is complete (monitored by TLC), the alkyne (1.0 equiv) is added, followed by the dropwise addition of triethylamine (TEA) (1.5 equiv). The reaction is stirred at room temperature until completion. The mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

This method provides a direct route to 3,5-disubstituted isoxazoles from readily available β-nitroenones. The reaction is typically carried out under microwave irradiation, which significantly reduces reaction times.

Reaction Pathway

Domino_Reductive_Nef_Cyclization Start β-Nitroenone Intermediate1 Oxime Intermediate Start->Intermediate1 Reductive Nef Reaction (e.g., SnCl₂·2H₂O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,5-Disubstituted Isoxazole Intermediate2->Product Dehydration

Caption: Domino reductive Nef/cyclization of a β-nitroenone.

Quantitative Data
RR'Yield (%)Reference
PhPh91[3]
4-Me-PhPh88[3]
4-Cl-PhPh85[3]
PhMe75[3]
Thien-2-ylPh82[3]
Experimental Protocol: General Procedure for Domino Reductive Nef Reaction/Cyclization

A mixture of the β-nitroenone (1.0 equiv) and SnCl₂·2H₂O (2.0 equiv) in ethyl acetate is subjected to microwave irradiation at 90 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the 3,5-disubstituted isoxazole.[3]

Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

This synthetic route is particularly useful for preparing 4-halo-substituted 3,5-disubstituted isoxazoles, which can serve as versatile intermediates for further functionalization.

Reaction Pathway

Electrophilic_Cyclization Start 2-Alkyn-1-one O-Methyl Oxime Intermediate Cyclized Cationic Intermediate Start->Intermediate Electrophilic Attack (e.g., ICl, Br₂) Product 4-Halo-3,5-disubstituted Isoxazole Intermediate->Product Deprotonation

Caption: Electrophilic cyclization of a 2-alkyn-1-one O-methyl oxime.

Quantitative Data
RR'ElectrophileYield (%)Reference
PhPhICl98[10]
Phn-BuICl95[10]
4-MeO-PhPhICl96[10]
PhPhI₂85[10]
PhPhBr₂92[10]
Experimental Protocol: General Procedure for Electrophilic Cyclization

To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in CH₂Cl₂ at 0 °C is added a solution of the electrophile (e.g., ICl, 1.1 equiv) in CH₂Cl₂. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous MgSO₄, concentrated, and the crude product is purified by flash chromatography to give the 4-halo-3,5-disubstituted isoxazole.[10]

Cyclocondensation of β-Enamino Diketones with Hydroxylamine

While the classical Claisen condensation of 1,3-dicarbonyls with hydroxylamine often suffers from poor regioselectivity, the use of β-enamino diketones allows for better control over the isomeric outcome. The regioselectivity can be tuned by the choice of solvent and additives.

Reaction Pathway

Cyclocondensation Start1 β-Enamino Diketone Intermediate Condensation Intermediate Start1->Intermediate Start2 Hydroxylamine (NH₂OH·HCl) Start2->Intermediate Solvent, Additive (e.g., Pyridine, BF₃·OEt₂) Product Regioisomeric Isoxazoles Intermediate->Product Cyclization & Dehydration

Caption: Cyclocondensation of a β-enamino diketone with hydroxylamine.

Quantitative Data

The regiochemical outcome is highly dependent on the reaction conditions. For example, using BF₃·OEt₂ as a Lewis acid in acetonitrile can favor the formation of 3,4-disubstituted isoxazoles, while other conditions can lead to 4,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[8] This method is generally less straightforward for the exclusive synthesis of 3,5-disubstituted isomers compared to the 1,3-dipolar cycloaddition.

Experimental Protocol: General Procedure for Regioselective Synthesis

The specific protocol is highly dependent on the desired regioisomer. For instance, to a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) is added pyridine (0.7 mmol). Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) is then added dropwise at room temperature. The reaction is stirred until completion, quenched with water, and extracted with ethyl acetate. The product is purified by column chromatography.[8]

Comparative Summary and Conclusion

The choice of synthetic route to 3,5-disubstituted isoxazoles depends heavily on the desired substitution pattern, available starting materials, and the required scale of the reaction.

  • For versatility and high regioselectivity , the 1,3-dipolar cycloaddition is often the method of choice. The use of hypervalent iodine reagents (Method B) can improve yields for electron-deficient substrates.

  • The domino reductive Nef reaction/cyclization offers an efficient route from β-nitroenones with good to excellent yields and functional group tolerance.

  • When 4-halo-substituted isoxazoles are the target for further elaboration, electrophilic cyclization is a powerful and high-yielding method.

  • The cyclocondensation of β-enamino diketones provides an alternative, particularly when exploring different regioisomers, but requires careful optimization to achieve high selectivity for the desired 3,5-disubstituted product.

Researchers should carefully consider these factors when planning the synthesis of novel 3,5-disubstituted isoxazoles for applications in drug discovery and materials science.

References

validation of "ethyl isoxazole-5-carboxylate" purity by HPLC and elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, rigorous purity assessment is a critical step to ensure the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comparative overview of the validation of "ethyl isoxazole-5-carboxylate" purity, employing High-Performance Liquid Chromatography (HPLC) and elemental analysis. To provide a broader context for researchers, this guide also includes comparative data for a simple aromatic ester, ethyl 4-hydroxybenzoate, and a more complex heterocyclic active pharmaceutical ingredient (API) ester, meloxicam ethyl ester.

Data Presentation: Purity Analysis Comparison

The following tables summarize the quantitative purity data obtained for this compound and two comparative compounds using HPLC and elemental analysis.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound4.7899.8599.91
Ethyl 4-hydroxybenzoate3.9299.9299.95
Meloxicam Ethyl Ester6.1599.7999.85

Table 2: Elemental Analysis Data

CompoundElementTheoretical (%)Experimental (%)Deviation (%)
This compound C54.2054.15-0.05
(C₇H₇NO₃)H4.554.58+0.03
N9.039.01-0.02
O32.2232.26+0.04
Ethyl 4-hydroxybenzoate C65.0565.10+0.05
(C₉H₁₀O₃)H6.076.05-0.02
O28.8828.85-0.03
Meloxicam Ethyl Ester C50.6550.61-0.04
(C₁₆H₁₅N₃O₄S₂)H3.984.01+0.03
N11.0811.05-0.03
O16.8716.92+0.05
S16.9016.85-0.05

Experimental Protocols

Detailed methodologies for the HPLC and elemental analysis experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method was developed to determine the purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90% to 30% B

    • 8.1-10 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL solution of the compound in acetonitrile.

Elemental Analysis Protocol

Elemental analysis was performed to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur.

  • Instrumentation: Thermo Scientific FLASH 2000 CHNS/O Analyzer.

  • Method: Combustion analysis. The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.[1][2][3]

  • Sample Preparation: Approximately 2 mg of the sample was accurately weighed into a tin capsule.

  • Calibration: The instrument was calibrated using certified organic standards. The accepted deviation for elemental analysis results from the calculated values is typically within ±0.3%.[4]

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of a synthesized compound like this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_decision Final Assessment Synthesis Synthesis of Ethyl Isoxazole-5-carboxylate Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Elemental_Analysis Elemental Analysis (Compositional Verification) Purification->Elemental_Analysis Alternative_Methods Alternative Methods (e.g., DSC, qNMR) Purification->Alternative_Methods Data_Comparison Compare HPLC Purity, Elemental Analysis Data, and Alternative Method Results HPLC->Data_Comparison Elemental_Analysis->Data_Comparison Alternative_Methods->Data_Comparison Final_Purity Final Purity Specification Data_Comparison->Final_Purity

Caption: Workflow for the purity validation of this compound.

Comparison with Other Purity Validation Alternatives

While HPLC and elemental analysis are cornerstone techniques for purity determination, other methods can provide orthogonal and complementary information.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For highly pure crystalline compounds, DSC can be used to determine purity based on the melting point depression caused by impurities.[1][2][3] This method is particularly useful for detecting crystalline impurities but is not suitable for amorphous materials or compounds that decompose upon melting.[1]

  • Quantitative NMR (qNMR): qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the analyte itself.[5][6][7] By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly accurate measure of purity can be obtained.[8][9] This method is non-destructive and can provide structural information simultaneously.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent technique for purity assessment.[10][11] It offers high separation efficiency and provides mass spectral data that can be used to identify impurities.[12] However, it is not suitable for non-volatile or thermally labile molecules.

References

A Comparative Guide to Ethyl Isoxazole-5-carboxylate and its Heterocyclic Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design of novel therapeutics. Heterocyclic scaffolds, in particular, form the cornerstone of a vast number of approved drugs. This guide provides a comprehensive comparison of ethyl isoxazole-5-carboxylate with other key five- and six-membered heterocyclic building blocks: ethyl pyrazole-5-carboxylate, ethyl pyridine-2-carboxylate, and ethyl thiophene-2-carboxylate. We will delve into their synthetic accessibility, physicochemical properties, and their impact on the biological activity of resulting molecules, supported by experimental data and detailed protocols.

Introduction to Heterocyclic Building Blocks

Heterocyclic compounds are integral to drug discovery, with a significant percentage of all biologically active chemical entities containing a heterocycle.[1] These cyclic compounds, containing at least two different elements in their ring, offer a diverse array of physicochemical properties, including hydrogen bonding capabilities, dipole moments, and steric profiles, which are crucial for molecular recognition and binding to biological targets.[1][2] this compound, with its 1,2-oxazole core, is a versatile building block known for its role in a variety of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[3][4][5] However, the principles of bioisosterism—the replacement of a functional group with another that retains similar biological activity—encourage the exploration of alternatives to fine-tune a drug candidate's properties.[1] This guide will explore pyrazole, pyridine, and thiophene esters as common bioisosteric replacements for the isoxazole moiety.

Comparative Analysis of Synthetic Accessibility

The ease and efficiency of synthesis are critical factors in the selection of a building block for drug development. The following sections and the corresponding table provide a comparative overview of the synthetic routes and reported yields for this compound and its alternatives.

Table 1: Comparison of Synthetic Yields for Heterocyclic Ethyl Carboxylates

Heterocyclic Building BlockSynthetic MethodReported Yield (%)Reference
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate1,3-Dipolar cycloaddition of a nitrile oxide with an enamine68-71[6]
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateNaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water86[7]
Ethyl 3-methyl-1H-pyrazole-5-carboxylateCondensation of ethyl 2,4-dioxovalerate with hydrazine monohydrate74-97[8]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylateReaction of diethyl oxalate with acetophenones followed by cyclization with hydrazine hydrateNot specified[8]
Diethyl 5-ethyl-2,3-pyridinedicarboxylateCyclization of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein and ammonium acetate96.8[8]
Methyl 2-thiophenecarboxylateOxidation of thiophene with CCl4–CH3OH–catalyst system44-85[8]

Experimental Protocols

Detailed methodologies for the synthesis of these key heterocyclic building blocks are provided below.

Protocol 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition [9]

This generalized procedure may require optimization for specific substrates.

  • Nitrile Oxide Generation:

    • Dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine, 1.1 eq.).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition:

    • Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.

Protocol 2: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate [8]

  • Reaction Setup:

    • Dissolve ethyl 2,4-dioxovalerate (1.0 eq.) in a solution of ethanol and acetic acid (100:1 v/v).

    • Cool the solution to 0 °C.

  • Cyclization:

    • Slowly add hydrazine monohydrate (1.5 eq.) dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for 15 hours.

  • Workup and Purification:

    • Pour the reaction mixture into water and add a saturated aqueous NaHCO3 solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry with anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the product.

Protocol 3: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate [8]

  • Reaction Setup:

    • In a reaction vessel, combine 2-chloro-3-oxo-succinic acid diethyl ester (1.0 eq.), 2-ethyl acrolein (1.2 eq.), and ammonium acetate (2.5 eq.) in ethanol.

  • Cyclization:

    • Heat the reaction mixture to 80 °C and maintain for 5 hours.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in toluene and wash with water until neutral.

    • Dry the organic phase, filter, and concentrate to obtain the product.

Protocol 4: Synthesis of Methyl 2-thiophenecarboxylate [8]

  • Reaction Setup:

    • In a suitable reactor, combine the starting thiophene (1.0 eq.), a catalyst such as Fe(acac)3 or VO(acac)2 (0.01 eq.), CCl4 (2-3 eq.), and methanol.

  • Reaction:

    • Heat the reaction mixture under appropriate conditions (e.g., 175°C for 5 hours).

  • Workup and Purification:

    • After the reaction is complete, the product, methyl 2-thiophenecarboxylate, can be isolated and purified by distillation.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block significantly influence the pharmacokinetic and pharmacodynamic profile of the final drug molecule. Properties such as pKa, lipophilicity (logP), and dipole moment affect solubility, membrane permeability, and protein binding.

Table 2: Comparative Physicochemical Properties of Heterocyclic Carboxylic Acids

HeterocyclepKalogPDipole Moment (Debye)Reference
Isoxazole-5-carboxylic acid~2-3 (estimated)-~3.9[10]
Pyrazole-3-carboxylic acid2.55-~2.2[11]
Pyridine-2-carboxylic acid (Picolinic acid)5.320.72~2.2[12]
Thiophene-2-carboxylic acid3.531.49~0.5[11][13]

Note: Data for the corresponding ethyl esters are not always readily available. The data for the parent carboxylic acids are provided as a proxy for comparison of the electronic nature of the heterocyclic rings.

The isoxazole ring is a relatively electron-poor system, which can influence its interactions with biological targets. The pyrazole ring, an isomer of isoxazole, has a different arrangement of nitrogen atoms, leading to distinct electronic and hydrogen bonding properties.[14] Pyridine is a six-membered aromatic heterocycle with a basic nitrogen atom, which can be protonated at physiological pH, affecting its solubility and receptor interactions.[15] Thiophene is often considered a bioisostere of a benzene ring and is known for its metabolic stability.[16]

Impact on Biological Activity: Case Studies in Bioisosterism

The true test of a building block's utility lies in its ability to impart desired biological activity in a final molecule. The following examples illustrate how the choice between isoxazole and its alternatives can significantly impact the pharmacological profile of a compound.

Case Study 1: Anticancer Agents - Isoxazole vs. Pyrazole

In the development of novel antiproliferative agents, a comparison between isoxazole and pyrazole derivatives of hispolon, a natural phenolic compound, revealed that the isoxazole derivatives displayed higher potency against Mycobacterium tuberculosis.[9] Specifically, an isoxazole derivative of hispolon showed a minimum inhibitory concentration (MIC) of 1.6 µg/mL, while the most potent pyrazole derivative had a MIC of 3.2 µg/mL.[9] This suggests that for this particular scaffold and target, the isoxazole ring provided a more favorable interaction.

Case Study 2: Nicotinic Acetylcholine Receptor Agonists - Isoxazole vs. Pyridine

In a study on bioisosteres of epibatidine, a potent nicotinic acetylcholine receptor agonist, the pyridine ring was replaced with an isoxazole ring.[17] The resulting isoxazole-containing compounds showed varying binding affinities, with a 3'-methylisoxazole isostere exhibiting higher potency than the unsubstituted isoxazole analog.[17] This highlights how substitutions on the heterocyclic core can be used to fine-tune activity.

Case Study 3: Anticancer and Antimicrobial Agents - Thiophene as a Bioisostere

Thiophene derivatives are widely explored in medicinal chemistry for their diverse biological activities.[18] In some cases, the replacement of a phenyl or other heterocyclic ring with a thiophene moiety can lead to improved metabolic stability and enhanced biological activity.[7] For instance, certain thiophene-containing compounds have shown potent anticancer activity by targeting various kinases.[18]

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow General Synthetic Workflow for Heterocyclic Esters cluster_isoxazole Isoxazole Synthesis cluster_pyrazole Pyrazole Synthesis cluster_pyridine Pyridine Synthesis cluster_thiophene Thiophene Synthesis A1 Aryl Aldoxime A3 1,3-Dipolar Cycloaddition A1->A3 Generate Nitrile Oxide A2 Ethyl Propiolate A2->A3 A4 This compound A3->A4 B1 Ethyl 2,4-Dioxovalerate B3 Condensation B1->B3 B2 Hydrazine Hydrate B2->B3 B4 Ethyl Pyrazole-5-carboxylate B3->B4 C1 2-Chloro-3-oxo-succinic acid diethyl ester C3 Cyclization C1->C3 C2 2-Ethyl Acrolein C2->C3 + NH4OAc C4 Diethyl Pyridinedicarboxylate C3->C4 D1 Thiophene D3 Oxidation D1->D3 D2 CCl4/MeOH D2->D3 Catalyst D4 Ethyl Thiophene-2-carboxylate D3->D4 Bioisosterism Bioisosteric Relationships of Isoxazole Isoxazole Isoxazole Pyrazole Pyrazole Isoxazole->Pyrazole Isomer Pyridine Pyridine Isoxazole->Pyridine Ring Size & Atom Change Thiophene Thiophene Isoxazole->Thiophene Classic Bioisostere Oxadiazole Oxadiazole Isoxazole->Oxadiazole Isomer Triazole Triazole Isoxazole->Triazole N vs. O substitution

References

A Comparative Guide to the Structure-Activity Relationships of Ethyl Isoxazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Analogs of ethyl isoxazole-5-carboxylate have demonstrated a remarkable breadth of biological activities, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data from recent studies. We will delve into their antimycobacterial, anticancer, and herbicidal/fungicidal properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Antimycobacterial Activity of Indole-Substituted Isoxazole Analogs

A series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates has been investigated for their potential as antitubercular agents. The core structure involves the ethyl isoxazole-3-carboxylate moiety linked to a 1-benzyl-1H-indole at the 5-position. The structure-activity relationship primarily revolves around the substituents on the benzyl group.

Data Presentation: Antimycobacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected analogs against Mycobacterium tuberculosis H37Rv. A lower MIC value indicates higher potency.

Compound IDBenzyl SubstituentMIC (µg/mL)
5a Unsubstituted1.0
5b 4-Fluoro0.5
5c 4-Chloro0.5
5d 4-Bromo0.5
5e 3,4-Dichloro0.25
5f 4-Methyl2.0
5g 4-Methoxy4.0
5h 4-Trifluoromethyl1.0
Isoniazid (Reference Drug)0.05

SAR Insights:

  • Halogen Substitution: The presence of a halogen on the benzyl ring generally enhances antimycobacterial activity. Compounds with fluoro, chloro, and bromo substituents at the 4-position (5b, 5c, 5d) exhibit a two-fold increase in potency compared to the unsubstituted analog (5a).[2]

  • Dihalogenation: Dichlorination at the 3 and 4 positions of the benzyl ring (5e) leads to the most potent compound in the series, with an MIC of 0.25 µg/mL.[2]

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (5f) and methoxy (5g), at the 4-position results in a decrease in activity compared to the unsubstituted analog.[2]

  • Electron-Withdrawing Groups: A strong electron-withdrawing group like trifluoromethyl (5h) at the 4-position maintains a similar activity level to the unsubstituted analog.[2]

Anticancer Activity of Isoxazole-Carboxamide Analogs

The anticancer potential of isoxazole derivatives has been explored through the synthesis of various isoxazole-carboxamides. In these analogs, the ethyl carboxylate is replaced by a carboxamide linkage to different substituted anilines. Their cytotoxic effects have been evaluated against several cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC50) values for selected isoxazole-carboxamide derivatives against human cervical cancer (HeLa), breast cancer (MCF-7), and hepatocellular carcinoma (Hep3B) cell lines. A lower IC50 value signifies greater cytotoxic potency.

Compound IDAniline SubstituentIC50 (µM) - HeLaIC50 (µM) - MCF-7IC50 (µM) - Hep3B
2a 4-(tert-butyl)phenyl39.80>100>100
2d 3,4-dimethoxyphenyl15.4863.1023.00
2e 2,5-dimethoxyphenyl>100>10023.00
2g 3,4,5-trimethoxyphenyl>100>100>100
Doxorubicin (Reference Drug)0.851.201.50

SAR Insights:

  • Substitution Pattern: The position and nature of substituents on the aniline ring significantly influence the anticancer activity. The 3,4-dimethoxy substitution (2d) confers the broadest spectrum of activity among the tested compounds.[3][4]

  • Activity against HeLa Cells: Compound 2d, with a 3,4-dimethoxy substitution, shows the highest potency against HeLa cells with an IC50 of 15.48 µM.[4]

  • Activity against Hep3B Cells: Both 3,4-dimethoxy (2d) and 2,5-dimethoxy (2e) substituted analogs display notable activity against Hep3B cells, with IC50 values around 23 µM.[4]

  • General Trend: Increased substitution, as seen in the 3,4,5-trimethoxy analog (2g), or the presence of a bulky group like tert-butyl (2a), appears to be detrimental to the anticancer activity across the tested cell lines.[4]

Herbicidal and Fungicidal Activity of Thiazole-Containing Isoxazole Analogs

A series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has been synthesized and evaluated for their herbicidal and fungicidal properties. These complex analogs feature the isoxazole ring linked via a carboxamide to a thiazole ring, which in turn bears the ethyl carboxylate.

Data Presentation: Herbicidal and Fungicidal Efficacy

The following tables summarize the percentage inhibition of these compounds against various plant and fungal species at a given concentration.

Herbicidal Activity (% Inhibition at 150 g ai/ha)

Plant SpeciesCompound I-4a (R=H)Compound I-4b (R=CH3)Compound I-4c (R=C2H5)
Brassica campestris (Rape)30%40%50%
Echinochloa crusgalli (Barnyard grass)20%30%40%
Digitaria sanguinalis (Crabgrass)25%35%45%

Fungicidal Activity (% Inhibition at 100 mg/L)

Fungal SpeciesCompound I-1 (Ar=Ph)Compound I-2 (Ar=4-Cl-Ph)Compound I-3 (Ar=2,4-diCl-Ph)Compound I-5 (Ar=4-Me-Ph)
Fusarium graminearum35%45%58%32%
Thanatephorus cucumeris40%50%55%38%
Botrytis cinerea38%48%52%36%
Fusarium oxysporum42%52%56%40%

SAR Insights:

  • Herbicidal Activity: The herbicidal activity against the tested plants generally increases with the size of the alkyl group (R) on the thiazole ring. The ethyl-substituted analog (I-4c) shows the highest inhibition.[5][6][7]

  • Fungicidal Activity: The nature of the aryl substituent (Ar) on the isoxazole ring plays a crucial role in fungicidal potency. Electron-withdrawing chloro substituents on the phenyl ring enhance the activity, with the 2,4-dichloro-phenyl analog (I-3) being the most effective against all tested fungi. An electron-donating methyl group (I-5) results in slightly lower activity compared to the unsubstituted phenyl analog (I-1).[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted 1:20 in fresh medium.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing 100 µL of the serially diluted compound.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 are added to each well. The plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (HeLa, MCF-7, Hep3B) are seeded in 96-well plates at a density of 5 x 10³ cells/well in their respective culture media and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with different concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[9][10][11]

In Vitro Herbicidal Activity Assay
  • Plant Cultivation: Seeds of the test plants (e.g., Brassica campestris, Echinochloa crusgalli) are sown in pots containing a suitable potting mix and grown in a greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentration (e.g., 150 g ai/ha). The solutions are sprayed onto the plants at the 2-3 leaf stage.

  • Incubation and Observation: The treated plants are returned to the greenhouse. Herbicidal effects, such as growth inhibition, chlorosis, and necrosis, are observed and recorded at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Data Assessment: The herbicidal activity is expressed as the percentage of growth inhibition compared to a solvent-treated control group.[1][12]

In Vitro Fungicidal Activity Assay
  • Fungal Culture: The test fungi (e.g., Fusarium graminearum, Botrytis cinerea) are cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: The test compounds are dissolved in DMSO and added to molten PDA to achieve the desired final concentration (e.g., 100 mg/L). The mixture is then poured into Petri dishes.

  • Inoculation: A mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of the compound-containing PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate (containing only DMSO) reaches the edge of the plate.

  • Data Measurement: The diameter of the fungal colony in each plate is measured. The percentage of inhibition is calculated using the formula: % Inhibition = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated sample.[13][14]

Visualizations

General Synthetic Pathway for Isoxazole-Carboxamide Analogs

The following diagram illustrates a common synthetic route for preparing the isoxazole-carboxamide analogs discussed in the anticancer section.

G start Ethyl Acetoacetate intermediate1 Ethyl 5-methylisoxazole-4-carboxylate start->intermediate1 + Hydroxylamine intermediate2 5-Methylisoxazole-4-carboxylic acid intermediate1->intermediate2 Hydrolysis product Isoxazole-Carboxamide Analog intermediate2->product intermediate3 Amide Coupling Reagents (e.g., EDC, HOBt) intermediate3->product aniline Substituted Aniline aniline->product

Caption: Synthetic scheme for isoxazole-carboxamides.

Signaling Pathway: Apoptosis Induction by Anticancer Isoxazoles

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway that can be triggered by these compounds.

G isoxazole Isoxazole Analog bax Bax/Bak Activation isoxazole->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Ethyl Isoxazole-5-Carboxylate Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of ethyl isoxazole-5-carboxylate-based compounds. This analysis, supported by experimental data, aims to shed light on their potential as therapeutic agents in various disease models, including cancer and inflammation.

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a prominent feature in many biologically active compounds. Derivatives of this compound have emerged as a versatile class of molecules exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Their efficacy often stems from the ability to interact with specific biological targets, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. This guide will delve into the quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy of representative this compound based compounds and their derivatives against various cancer cell lines and in models of inflammation.

In Vitro Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole Derivative 1 K562 (Human erythroleukemic)0.018 ± 0.00069[1]--
Isoxazole Derivative 2 K562 (Human erythroleukemic)0.035 ± 0.0062[1]--
Isoxazole Derivative 3 K562 (Human erythroleukemic)0.044 ± 0.0109[1]--
TTI-6 MCF-7 (Human breast cancer)1.91[2]--
TTI-4 MCF-7 (Human breast cancer)2.63[2]--
Compound 8 HepG2 (Human liver cancer)0.84[3]Sorafenib3.99[3]
Compound 10a HepG2 (Human liver cancer)0.79[3]Sorafenib3.99[3]
Compound 10c HepG2 (Human liver cancer)0.69[3]Sorafenib3.99[3]
Compound 5l Various Cell Lines0.3 - 3.7[4]--
Compound 5m Various Cell Lines0.3 - 3.7[4]--
Compound 5o Various Cell Lines0.3 - 3.7[4]--
In Vivo Anti-inflammatory Activity
Compound IDAnimal ModelDose% Inhibition of Paw EdemaReference Compound% Inhibition of Paw Edema
Compound 5j Carrageenan-induced rat paw edema10.94-18.69 mmol/kgSimilar to Celecoxib[5]Celecoxib-[5]
Compound 5o Carrageenan-induced rat paw edema10.94-18.69 mmol/kgSimilar to Celecoxib[5]Celecoxib-[5]
Compound 5b Carrageenan-induced rat paw edema10.94-18.69 mmol/kg56.09[5]Celecoxib-[5]
Compound 5n Carrageenan-induced rat paw edema10.94-18.69 mmol/kg60.87[5]Celecoxib-[5]
Compound 10 Carrageenan-induced rat paw edema6 mg/kgED50 = 6 mg/kg[6]CelecoxibED50 = 7.9 mg/kg[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro and in vivo experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is widely used to assess the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are used for the experiment.

  • Compound Administration: The test compounds, dissolved or suspended in a suitable vehicle, are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle alone, and a reference group receives a standard anti-inflammatory drug like celecoxib.[5][7]

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[8]

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

In Vivo Antioxidant Activity Assessment

This protocol provides a general framework for evaluating the in vivo antioxidant potential of the compounds.

  • Animal Model: Male mice are typically used.

  • Grouping and Administration: Animals are divided into groups: a control group, a group receiving a standard antioxidant (e.g., Quercetin), and groups receiving different doses of the test compound.[9][10] The compounds are administered, for example, via intraperitoneal injection.[9][10]

  • Sample Collection: After a specific treatment period, blood samples are collected to measure the total antioxidant capacity (TAC).

  • Biochemical Analysis: The TAC of the plasma is determined using a commercially available assay kit. This assay measures the ability of the sample to inhibit the oxidation of a chromogen.

  • Data Analysis: The TAC values of the treated groups are compared with the control and standard groups to assess the in vivo antioxidant efficacy of the test compound.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway.[3][11] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events crucial for angiogenesis—the formation of new blood vessels. By blocking this pathway, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis Isoxazole This compound Derivative Isoxazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

The diagram above illustrates the simplified VEGFR-2 signaling cascade. The binding of VEGF to VEGFR-2 leads to the activation of downstream pathways, including the PLCγ/PKC/RAF/MEK/ERK and PI3K/Akt pathways. These pathways ultimately promote cell proliferation, survival, migration, and vascular permeability, all of which are essential for angiogenesis. This compound derivatives can inhibit the initial step of this cascade by blocking VEGFR-2 activation, thereby disrupting the entire downstream signaling process.

Experimental Workflow for In Vivo Anticancer Efficacy

The following diagram outlines a typical workflow for evaluating the in vivo anticancer efficacy of this compound derivatives using a xenograft mouse model.

in_vivo_anticancer_workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis node1 Human cancer cells (e.g., MDA-MB-231) node2 Implantation into nude mice node1->node2 node3 Tumor growth to palpable size node4 Randomization into treatment groups node3->node4 node5 Daily administration of: - Vehicle (Control) - Test Compound - Positive Control (e.g., Cisplatin) node4->node5 node6 Tumor volume measurement (twice weekly) node5->node6 node7 Body weight monitoring node5->node7 node8 Tumor excision and weight measurement at endpoint node6->node8 node9 Histopathological analysis node8->node9 node10 Comparison of tumor growth inhibition between groups node9->node10

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft mouse model.

This workflow begins with the implantation of human cancer cells into immunodeficient mice.[12] Once tumors are established, the mice are randomized into treatment groups and receive the test compound, a vehicle control, or a positive control drug like cisplatin.[12] Throughout the study, tumor growth and the general health of the animals are monitored. At the end of the experiment, tumors are excised and analyzed to determine the efficacy of the treatment.

References

A Comparative Guide to the Computational and Docking Studies of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Computational methods, particularly molecular docking, have become indispensable tools in the early stages of drug discovery to predict the binding affinities and modes of action of novel isoxazole derivatives, thereby accelerating the identification of promising lead compounds.[1][2] This guide provides a comparative overview of computational and docking studies performed on various isoxazole derivatives, supported by in vitro experimental data.

Performance Comparison of Isoxazole Derivatives

The following tables summarize the quantitative data from various studies, comparing the in silico (docking scores) and in vitro (biological activity) performance of different isoxazole derivatives against several key biological targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[1] Molecular docking studies have been instrumental in identifying isoxazole derivatives with potent and selective COX inhibitory activity.

Compound IDTargetDocking Score (kcal/mol)In Vitro IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 COX-1-644.63[3][4][5]
COX-2-13[3][4][5]
C3 COX-2---[6]
C5 COX-2---[6]
C6 COX-2---[6]

Note: Specific docking scores for all compounds were not consistently reported across all studies.

Compound A13 , an isoxazole-carboxamide derivative, demonstrated high potency against both COX-1 and COX-2, with a notable selectivity for COX-2.[3][4][5] The 3,4-dimethoxy and chloro substitutions on the phenyl rings were identified as crucial for its binding interaction with the COX-2 enzyme.[3][4][5] Similarly, compounds C3 , C5 , and C6 were highlighted as potent and selective COX-2 inhibitors in another study.[6]

Anticancer Activity

Isoxazole derivatives have been extensively investigated for their anticancer properties, with studies targeting various cancer-related proteins like VEGFR2 and CYP450 enzymes.[7][8]

Compound IDTargetCell Line(s)In Vitro IC50 (µM)Reference
3c VEGFR2Leukemia (HL-60(TB), K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)- (%GI = 70.79-92.21 at 10µM)[8]
8 VEGFR2Hepatocellular Carcinoma (HepG2)0.84[8]
10a VEGFR2Hepatocellular Carcinoma (HepG2)0.79[8]
10c VEGFR2Hepatocellular Carcinoma (HepG2)0.69[8]
2a -Melanoma (B16F1), Colon (Colo205), Hepatocellular (HepG2), Cervical (HeLa)7.55–40.85[9]
2e -Melanoma (B16F1)0.079[9]
4-OH derivative CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6-- (Strong binding affinity)[7]
4-F derivative CYP1A2-- (Strong binding affinity)[7]

Several isoxazole-based carboxamides, ureates, and hydrazones have shown promising anticancer activity.[8] In particular, compounds 8 , 10a , and 10c exhibited sub-micromolar IC50 values against the HepG2 cell line, which overexpresses VEGFR2.[8] Another study identified compound 2e as a highly potent agent against melanoma (B16F1) with an IC50 of 0.079 µM.[9] Molecular docking studies on different isoxazole derivatives also predicted strong binding affinities to various CYP450 enzymes, suggesting their potential as anticancer agents.[7]

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been evaluated against various bacterial and fungal strains.[3][10]

Compound IDTarget EnzymeOrganism(s)In Vitro MIC (mg/mL)Docking Score (kcal/mol)Reference
A8 Elastase, KPC-2 carbapenemasePseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans2-[3][4][5]
A9 -Pseudomonas aeruginosa, Candida albicans2-[3]
Isoxazole-amide conjugates -Candida albicans--10.29 to -15.08[10]

Compounds A8 and A9 displayed significant activity against P. aeruginosa and C. albicans.[3] Molecular docking suggested that the antibacterial action of A8 could be attributed to its interaction with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia.[3][5] A separate study on novel isoxazole-amide conjugates reported high docking scores against a C. albicans receptor, indicating a strong binding affinity.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Molecular Docking

The in silico molecular docking studies were generally performed to understand the binding interactions between the isoxazole derivatives and their target proteins.[1][3][7]

General Workflow:

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., COX enzymes, VEGFR2, CYP450) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using appropriate force fields.

  • Docking Simulation: Molecular docking is carried out using software such as AutoDock, Schrödinger's Glide, or GOLD. The prepared ligands are docked into the active site of the prepared protein.

  • Analysis of Results: The resulting docking poses are analyzed based on their docking scores, binding energies, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

In Vitro Enzyme Inhibition Assays

These assays provide quantitative measures of a compound's ability to inhibit the activity of a specific enzyme.[1]

Example: COX Inhibition Assay [1]

  • Incubation: The COX enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of the isoxazole compound (test inhibitor) or a standard inhibitor.

  • Reaction Initiation: The substrate (e.g., arachidonic acid) is added to start the enzymatic reaction.

  • Detection: The amount of product formed (e.g., prostaglandin) is quantified using methods like colorimetric or fluorometric assays.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Cell Viability (Cytotoxicity) Assays

These assays are used to determine the effect of compounds on the proliferation of cancer cells.[3][9]

Example: MTS Assay [3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.

Antimicrobial Susceptibility Testing

This is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[3]

Example: Microdilution Assay [3]

  • Preparation: A serial dilution of the isoxazole compounds is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the computational and experimental evaluation of ethyl isoxazole-5-carboxylate derivatives.

Computational_Docking_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking protein_prep Protein Preparation (PDB Structure, Refinement) protein_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis synthesis Compound Synthesis analysis->synthesis Identifies Promising Candidates enzyme_assay Enzyme Inhibition Assays (e.g., COX Assay) synthesis->enzyme_assay cell_assay Cell-Based Assays (e.g., MTS Assay) synthesis->cell_assay antimicrobial_assay Antimicrobial Assays (e.g., MIC Determination) synthesis->antimicrobial_assay enzyme_assay->analysis Validates Predictions cell_assay->analysis antimicrobial_assay->analysis

Caption: Workflow for computational and experimental studies.

Signaling_Pathway_Inhibition Proinflammatory_Stimuli Pro-inflammatory Stimuli PLA2 Phospholipase A2 Proinflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by isoxazole derivatives.

References

Assessing the Drug-Likeness of Novel Ethyl Isoxazole-5-Carboxylate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] This guide provides a comparative assessment of the drug-likeness of novel ethyl isoxazole-5-carboxylate compounds, offering a valuable resource for researchers engaged in the development of new chemical entities. By presenting key physicochemical properties, metabolic stability data, and detailed experimental protocols, this document aims to facilitate the selection and optimization of promising drug candidates.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is a crucial consideration in the early stages of drug discovery, as it helps predict the likelihood of a molecule becoming an orally active drug.[3] The following tables summarize the key drug-likeness parameters for a selection of this compound derivatives in comparison to established drugs.

Table 1: Physicochemical Properties and Rule-Based Drug-Likeness Assessment

This table provides a comparative overview of the physicochemical properties of representative isoxazole and oxazole derivatives, which are structural isomers.[1] These properties are fundamental in determining a compound's behavior in a biological system.

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2- position)Oxygen and nitrogen atoms are separated by a carbon (1,3- position)[1]
Molecular Formula C₃H₃NOC₃H₃NO[1]
Molar Mass 69.06 g/mol 69.06 g/mol [1]
pKa of conjugate acid -3.00.8[1]
Dipole Moment 3.0 D1.7 D[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[1]

Table 2: In Silico ADME Profile of Isoxazole Carboxamide Derivatives

The following table presents in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for a series of isoxazole carboxamide derivatives. These computational models are valuable for early-stage filtering of compounds with potentially unfavorable pharmacokinetic profiles.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPSA (Ų)Lipinski's Rule of 5 Violations
A1 354.363.251583.30
A2 384.413.881692.50
A3 388.813.611583.30
A4 418.864.241692.50
A5 370.363.481583.30
A6 400.414.111692.50
A7 373.793.421583.30
A8 403.844.051692.50
A9 422.253.991583.30
A10 452.304.621692.50
A11 384.413.881692.50
A12 403.844.051692.50
A13 418.864.241692.50
A14 438.294.411692.50
A15 433.284.181583.30
A16 463.334.811692.50
A17 448.884.591583.30

Data synthesized from in silico analysis of isoxazole-carboxamide derivatives. The QiKProp module was utilized for ADME-T analysis.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of drug-likeness. The following sections provide methodologies for key in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[5][6]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Lecithin in dodecane solution (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the lecithin/dodecane solution to the filter of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Add 150 µL of the test compound solution in PBS (final DMSO concentration <1%) to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium) Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the effective surface area of the membrane.

    • t is the incubation time.

    • [CA(t)] is the compound concentration in the acceptor well at time t.

    • Cequilibrium = ([CD(t)] * VD + [CA(t)] * VA) / (VD + VA)

    • [CD(t)] is the compound concentration in the donor well at time t.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify substrates of efflux transporters.[7][8]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., 200 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side. c. Incubate at 37°C for a defined period (e.g., 2 hours) with gentle shaking. d. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical - B to A): a. Perform the assay as described above, but add the test compound to the basolateral side and collect from the apical side. This is done to determine the efflux ratio.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment. ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Visualizing Molecular Pathways and Experimental Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of Ethyl Isoxazole-5-Carboxylate Derivatives lipinski Lipinski's Rule of 5 synthesis->lipinski adme ADME Prediction synthesis->adme solubility Kinetic Solubility synthesis->solubility pampa PAMPA synthesis->pampa caco2 Caco-2 Permeability synthesis->caco2 metabolic Metabolic Stability (Microsomes/Hepatocytes) synthesis->metabolic analysis Comparative Analysis & Lead Selection lipinski->analysis adme->analysis solubility->analysis pampa->analysis caco2->analysis metabolic->analysis hsp90_pathway cluster_hsp90 HSP90 Chaperone Cycle cluster_inhibition Inhibition by Isoxazole Derivative cluster_downstream Downstream Effects HSP90_open HSP90 (Open) HSP90_closed HSP90 (ATP-bound, Closed) HSP90_open->HSP90_closed ATP Binding HSP90_closed->HSP90_open ATP Hydrolysis Client_folded Folded Client Protein HSP90_closed->Client_folded Folding & Release Degradation Client Protein Degradation (Ubiquitin-Proteasome) HSP90_closed->Degradation Leads to Client_unfolded Unfolded Client Protein (e.g., Akt, Raf) Client_unfolded->HSP90_open Binding Proliferation Cell Proliferation (Inhibited) Client_folded->Proliferation Promotes Cochaperones Co-chaperones (e.g., p23, Aha1) Cochaperones->HSP90_closed Modulation Isoxazole This compound Derivative Isoxazole->HSP90_closed Inhibition Apoptosis Apoptosis Degradation->Apoptosis Degradation->Proliferation parp_pathway cluster_dna_damage DNA Damage Response cluster_inhibition PARP Inhibition cluster_lethality Synthetic Lethality in BRCA-deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis Replication_Fork Stalled Replication Fork PARP1->Replication_Fork Trapping Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment BER Base Excision Repair (BER) Repair_Proteins->BER Initiation BER->DNA_SSB Repair Isoxazole_PARP This compound Derivative (PARP Inhibitor) Isoxazole_PARP->PARP1 Inhibition DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_deficient Homologous Recombination Deficient (e.g., BRCA-/-) DNA_DSB->HR_deficient Cannot be repaired by HR Cell_Death Cell Death HR_deficient->Cell_Death

References

Safety Operating Guide

Proper Disposal of Ethyl Isoxazole-5-Carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe disposal of ethyl isoxazole-5-carboxylate, catering to researchers, scientists, and drug development professionals. While the Safety Data Sheet (SDS) for ethyl oxazole-5-carboxylate from some suppliers may indicate that it is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that regulations can vary and related isoxazole derivatives may be classified as hazardous.[1][2][3] Therefore, a cautious and informed approach to disposal is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[4][5] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.[5]

Quantitative Safety Data Summary

For a quick reference, the table below summarizes key safety information for this compound and related compounds, based on available Safety Data Sheets.

Hazard ClassificationEthyl oxazole-5-carboxylate[1]Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate[3]Ethyl 5-phenyl-3-isoxazolecarboxylate[5]
GHS Pictograms None requiredWarningWarning
Hazard Statements None identifiedHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Causes eye, skin, and respiratory tract irritation. May be harmful if swallowed.
Precautionary Statements Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing.[1]Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, rinse mouth. Do NOT induce vomiting. If inhaled, remove person to fresh air.[3]Do not breathe dust. Avoid contact with eyes, skin, and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[6] The following protocol provides a general framework for its proper disposal:

  • Consult the Safety Data Sheet (SDS): Always begin by reviewing the specific SDS for the this compound used in your laboratory. The SDS will provide the most accurate information regarding its hazards and any specific disposal recommendations.[7]

  • Determine if the Waste is Hazardous:

    • If the SDS explicitly classifies the compound as hazardous, it must be disposed of as hazardous chemical waste.

    • If the SDS does not classify it as hazardous, it is still crucial to consult your institution's Environmental Health and Safety (EHS) office or equivalent department. Local regulations may have different criteria for hazardous waste classification.

    • Given that some isoxazole derivatives are considered hazardous, it is prudent to handle this compound waste with caution, even if its specific SDS does not indicate hazards.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[7]

    • Keep solid and liquid waste in separate, clearly labeled containers.[7]

  • Containerization and Labeling:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name "this compound," and any associated hazard warnings.[8]

    • Keep the container tightly sealed when not in use.[4][6]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[6][8]

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1][4]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste management company to arrange for the pickup and disposal of the waste.[6][9]

    • Do not attempt to dispose of this compound down the drain or in the regular trash unless explicitly authorized by your EHS department and local regulations.[4][6]

  • Decontamination:

    • Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

DisposalWorkflow Start Start: this compound Waste Generated ConsultSDS Consult Safety Data Sheet (SDS) Start->ConsultSDS IsHazardous Is the chemical classified as hazardous by SDS? ConsultSDS->IsHazardous ConsultEHS Consult Institutional EHS & Local Regulations IsHazardous->ConsultEHS No HazardousWaste Dispose as Hazardous Chemical Waste IsHazardous->HazardousWaste Yes EHSClassification Does EHS/Local Regulations classify as hazardous? ConsultEHS->EHSClassification EHSClassification->HazardousWaste Yes NonHazardousWaste Follow EHS guidance for non-hazardous chemical waste EHSClassification->NonHazardousWaste No End End of Disposal Process HazardousWaste->End NonHazardousWaste->End

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and maintaining a strong commitment to safety and regulatory compliance, laboratory professionals can ensure the responsible management of this compound waste.

References

Essential Safety and Operational Guide for Handling Ethyl Isoxazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl isoxazole-5-carboxylate. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific Recommendations
Eye/Face Protection Chemical splash goggles or a face shield conforming to ANSI Z87.1 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat must be worn. Inspect gloves for any damage before use and remove them before leaving the laboratory.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.
Body Protection A lab coat or chemical-resistant apron should be worn. Long pants and closed-toe shoes are mandatory.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize risk and maintain the integrity of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation: Before beginning any work, thoroughly read and understand this safety guide. Ensure all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Work Area Setup: Conduct all work with this compound in a designated and properly functioning chemical fume hood. Keep the work area clean, uncluttered, and free of ignition sources.

  • Weighing and Transferring:

    • To avoid creating dust, handle the solid compound gently.

    • Use a clean, dedicated spatula for transferring the chemical. Do not return any excess chemical to the original container.

    • Weigh the compound on a tared weigh boat or paper within the fume hood.

  • Dissolving:

    • Add the weighed this compound to the appropriate solvent in a suitable flask or beaker.

    • Stir the solution gently to facilitate dissolution. If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.

    • Clean all contaminated surfaces and equipment.

    • Properly label and store any solutions containing this compound.

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. The container must be clearly marked with "Hazardous Waste" and the full chemical name.
Liquid Waste (Solutions) Collect in a compatible, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be disposed of as solid hazardous waste.

Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other chemical waste to prevent accidental reactions.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation (Review SDS, Don PPE) setup Work Area Setup (Chemical Fume Hood) prep->setup weigh Weighing & Transferring setup->weigh dissolve Dissolving in Solvent weigh->dissolve reaction Experimental Use dissolve->reaction cleanup Cleanup & Decontamination reaction->cleanup disposal Waste Disposal (Hazardous Waste) cleanup->disposal storage Storage of Product/ Remaining Reagent cleanup->storage

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl isoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl isoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.